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  • Product: 2-Aminomethyl-3-(2-bromophenyl)propionic acid
  • CAS: 910443-85-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Aminomethyl-3-(2-bromophenyl)propionic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-3-(2-bromophenyl)propionic acid Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-3-(2-bromophenyl)propionic acid

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and analytical characteristics of this novel compound. In the absence of extensive published experimental data for this specific molecule, this guide establishes a framework for its characterization by synthesizing established analytical methodologies with predictive insights. It offers detailed protocols, explains the rationale behind experimental choices, and provides a foundation for future research and application.

Introduction and Molecular Identity

2-Aminomethyl-3-(2-bromophenyl)propionic acid is a substituted amino acid derivative. Its structure, featuring a propionic acid backbone with both an aminomethyl and a 2-bromophenyl substituent, suggests potential applications as a pharmaceutical intermediate or a biologically active agent. The presence of a chiral center, a bromine atom, a carboxylic acid, and an amino group imparts a unique combination of chemical functionalities that govern its physical behavior, reactivity, and potential interactions with biological systems. Understanding these properties is a critical first step in any research or development pipeline.

The IUPAC name for this compound is 2-(aminomethyl)-3-(2-bromophenyl)propanoic acid . It is a derivative of phenylalanine, distinguished by the aminomethyl group at the alpha-carbon.

Chemical Structure

The molecular structure consists of a three-carbon propanoic acid chain. Carbon-3 is attached to a phenyl ring substituted with a bromine atom at the ortho (2) position. Carbon-2, the alpha-carbon, is bonded to an aminomethyl (-CH₂NH₂) group.

Caption: 2D Structure of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Core Compound Identifiers

A comprehensive search of chemical databases does not yield a specific CAS Registry Number for this exact structure, suggesting it is a novel compound. The fundamental properties derived from its structure are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂Calculated
Molecular Weight 258.11 g/mol Calculated
Monoisotopic Mass 257.00479 DaCalculated
SMILES C1=CC=C(C(=C1)CC(C(=O)O)CN)BrPubChem[1] (modified)
InChI InChI=1S/C10H12BrNO2/c11-8-5-3-2-4-7(8)6-9(1-12)10(13)14/h2-5,9H,1,6,12H2,(H,13,14)PubChem[1] (modified)

Predicted Physicochemical Properties

For novel compounds, computational models provide valuable initial estimates of key physicochemical parameters essential for predicting behavior in experimental and biological systems.

Computed PropertyPredicted ValueSignificance in Drug Development
XLogP3 ~1.5 - 2.5Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) ~63.3 ŲInfluences transport properties and cell penetration.[1]
Hydrogen Bond Donors 3Potential for interactions with biological targets.[1]
Hydrogen Bond Acceptors 3Potential for interactions with biological targets.[1]
Rotatable Bonds 4Relates to conformational flexibility and target binding.

Experimental Determination of Physicochemical Properties

The following sections outline the standard, self-validating experimental protocols required to empirically determine the core physicochemical properties of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Melting Point Analysis

The melting point is a fundamental indicator of a solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove any residual solvent, which can act as an impurity.[2] Finely powder a small amount of the solid.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to load a small amount (2-3 mm height) of the material.[3] Tap the sealed end of the tube on a hard surface to pack the sample tightly.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement.

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. Repeat the measurement twice for accuracy.

Solubility Profile

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[4]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vials prep2 Add specific solvent (e.g., pH 7.4 buffer, water, ethanol) prep1->prep2 eq1 Seal vials and place in shaking incubator prep2->eq1 eq2 Agitate at constant temp (e.g., 25°C or 37°C) for 24-72h eq1->eq2 an1 Withdraw aliquot of supernatant eq2->an1 an2 Filter (0.22 µm) or centrifuge to remove solids an1->an2 an3 Dilute sample into mobile phase an2->an3 an4 Quantify concentration (e.g., HPLC-UV, LC-MS/MS) an3->an4

Caption: Workflow for the shake-flask method of solubility determination.

Causality and Self-Validation:

  • Why excess solid? To ensure a saturated solution is formed and that the system is in equilibrium between the solid and dissolved states.[4][5]

  • Why agitate for 24-72 hours? Many complex molecules require a significant amount of time to reach true thermodynamic equilibrium. Samples should be taken at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[6]

  • Why filter or centrifuge? This step is critical to separate all undissolved solids from the liquid phase. Failure to do so will result in an overestimation of solubility.[6]

  • Why use a stability-indicating analytical method? The compound must be confirmed to be stable in the chosen solvent under the experimental conditions. The analytical method (e.g., HPLC) should be able to separate the parent compound from any potential degradants.[7]

Acid-Base Dissociation Constants (pKa)

The compound possesses a carboxylic acid group (acidic) and an amino group (basic). The pKa values for these groups dictate the molecule's charge state at different pH values, which profoundly affects its solubility, permeability, and target binding. Potentiometric titration is the standard method for pKa determination.

The titration of 2-Aminomethyl-3-(2-bromophenyl)propionic acid would reveal two pKa values:

  • pKa₁ (Carboxylic Acid): Expected in the range of pH 2-4.

  • pKa₂ (Amino Group): Expected in the range of pH 9-10.5.

The isoelectric point (pI), where the molecule has a net-zero charge, can be calculated as the average of these two pKa values.[8]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent if aqueous solubility is low.

  • Initial Titration (with HCl): Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to fully protonate both functional groups.

  • Titration with NaOH: Titrate the acidic solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), recording the pH after each incremental addition of base using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the two buffer regions (half-equivalence points) on the titration curve.

Conceptual Titration Curve xaxis Equivalents of OH⁻ added yaxis pH origin p1 p2 p1->p2 p2->pKa1_point pKa1_point->pKa1_point p3 pKa1_point->p3 p3->pI_point pI_point->pI_point p4 pI_point->p4 p4->pKa2_point pKa2_point->pKa2_point p5 pKa2_point->p5 p6 p5->p6 pKa1_label pKa₁ ≈ 3 pI_label pI pKa2_label pKa₂ ≈ 10

Caption: A conceptual titration curve for a compound with acidic and basic groups.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for confirming the chemical identity and structure of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic Protons: Expect complex multiplets in the δ 7.0-7.8 ppm region, characteristic of a substituted benzene ring.[9]

    • Aliphatic Protons: The protons of the -CH₂-CH-CH₂N- backbone will appear as distinct multiplets in the δ 2.5-4.5 ppm region. The specific chemical shifts and coupling patterns will be crucial for confirming the connectivity.

    • Amine and Carboxylic Acid Protons: These protons (-NH₂ and -COOH) are exchangeable and may appear as broad singlets. Their chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR:

    • Carbonyl Carbon: A peak in the δ 170-180 ppm region.

    • Aromatic Carbons: Multiple peaks between δ 120-140 ppm. The carbon attached to the bromine (C-Br) will be shifted relative to the others.

    • Aliphatic Carbons: Peaks corresponding to the three carbons of the backbone will appear in the δ 30-60 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), which are nearly equal in abundance.[10] This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units (m/z and m/z+2). For this compound, peaks would be expected at approximately m/z 257 and 259. The presence of this M, M+2 pattern is a definitive indicator of a single bromine atom in the molecule.[11]

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), loss of the bromine atom (-Br, 79/81 Da), and cleavage of the Cα-Cβ bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • N-H Stretch (Amine): A medium intensity band (or two bands for a primary amine) around 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.[12]

Conclusion

This guide establishes the fundamental physicochemical profile of 2-Aminomethyl-3-(2-bromophenyl)propionic acid and outlines the authoritative experimental methodologies required for its empirical characterization. The interplay between its acidic and basic functional groups, coupled with the lipophilic bromophenyl moiety, defines a complex property set that must be accurately measured to enable its potential use in pharmaceutical and chemical research. The protocols and insights provided herein serve as a rigorous framework for scientists and researchers to validate the identity, purity, and behavior of this novel compound, ensuring data integrity and accelerating the development process.

References

  • PubChem. (n.d.). 2-Amino-3-(2-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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  • European Union. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay. Retrieved from [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
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  • Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
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  • Kučerová-Chlupáčová, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Retrieved from [Link]

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  • Řezáč, J., & Hobza, P. (2015). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. NIH. Retrieved from [Link]

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Sources

Exploratory

The Definitive Guide to the Structural Elucidation of 2-Aminomethyl-3-(2-bromophenyl)propionic acid

Abstract This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of the novel compound, 2-aminomethyl-3-(2-bromophenyl)propionic acid. Designed for researchers, medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of the novel compound, 2-aminomethyl-3-(2-bromophenyl)propionic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of analytical methods. It offers a strategic workflow, grounded in first principles, detailing not only how each analysis is performed but why specific techniques are chosen and how their results are synergistically interpreted. We will navigate through the logical progression from confirming elemental composition to establishing connectivity and finally, determining the absolute stereochemistry. Each section includes detailed, field-tested protocols and expert insights to ensure a self-validating and robust characterization process.

Introduction: The Rationale for a Multi-faceted Approach

The molecule 2-aminomethyl-3-(2-bromophenyl)propionic acid presents a unique set of structural features: a brominated aromatic ring, a chiral center, and the dual functionality of a carboxylic acid and a primary amine. This complexity necessitates a rigorous and orthogonal analytical strategy to unambiguously determine its constitution, connectivity, and stereochemistry. A single analytical technique is insufficient to address all these aspects. For instance, while mass spectrometry can provide the molecular weight and elemental formula, it does not reveal the connectivity of the atoms. Conversely, while NMR spectroscopy is powerful for determining the carbon-hydrogen framework, it may not definitively establish the absolute configuration of the chiral center.

Foundational Analysis: Confirming the Building Blocks

Before delving into complex structural arrangements, it is imperative to confirm the fundamental composition of the synthesized compound. This initial phase focuses on establishing the elemental formula and assessing the purity of the sample.

Proposed Synthesis Pathway

A plausible synthetic route for 2-aminomethyl-3-(2-bromophenyl)propionic acid is adapted from known methodologies for similar structures. This proposed synthesis is crucial as it informs potential impurities and by-products that may need to be identified during the elucidation process. A potential route could involve a Michael addition of a protected aminomethyl nucleophile to a 2-bromocinnamic acid derivative, followed by deprotection.

Diagram 1: Proposed Synthetic Pathway

G cluster_start Starting Materials cluster_inter Intermediate Steps cluster_end Final Product 2-bromobenzaldehyde 2-bromobenzaldehyde Knoevenagel Knoevenagel Condensation 2-bromobenzaldehyde->Knoevenagel Malonic acid derivative Malonic acid derivative Malonic acid derivative->Knoevenagel Michael Michael Addition (with protected aminomethyl) Knoevenagel->Michael Forms 2-bromocinnamic acid derivative Deprotection Deprotection Michael->Deprotection Target_Molecule 2-Aminomethyl-3-(2-bromophenyl)propionic acid Deprotection->Target_Molecule

A plausible synthetic route for the target molecule.

Elemental Analysis

Elemental analysis by combustion is a fundamental technique to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound[1]. The presence of bromine is typically confirmed by other methods, such as mass spectrometry or specific halogen tests.

Table 1: Theoretical Elemental Composition of C₁₀H₁₂BrNO₂

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01110120.1146.18%
Hydrogen (H)1.0081212.0964.65%
Bromine (Br)79.904179.90430.73%
Nitrogen (N)14.007114.0075.39%
Oxygen (O)15.999231.99812.31%
Total 260.116 100.00%

Experimental Protocol: Combustion Analysis

  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the purified compound is placed in a tin or silver capsule. The sample must be homogenous and free of solvent.

  • Combustion: The sample is combusted in a furnace at high temperatures (around 900-1000 °C) in a stream of pure oxygen.

  • Product Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are passed through a series of columns to separate them. Their amounts are then quantified using thermal conductivity detection.

  • Calculation: The mass percentages of C, H, and N are calculated from the amounts of their respective combustion products.

Trustworthiness: The experimental results should be within ±0.4% of the theoretical values to confirm the empirical formula. This technique provides a crucial, independent verification of the compound's composition[2].

Unraveling the Molecular Framework: Spectroscopic Techniques

With the elemental formula established, the next logical step is to determine the connectivity of the atoms. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with Fourier-Transform Infrared (FTIR) spectroscopy providing valuable information about the functional groups present.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and, consequently, the molecular formula of a compound[3]. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a highly characteristic isotopic pattern that serves as a definitive marker[4][5].

Expected HRMS Data:

  • Molecular Ion (M⁺): The spectrum should exhibit a pair of peaks of nearly equal intensity, separated by 2 m/z units, corresponding to [C₁₀H₁₂⁷⁹BrNO₂]⁺ and [C₁₀H₁₂⁸¹BrNO₂]⁺.

  • Fragmentation Pattern: Key fragmentation pathways for propionic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and hydroxyl group (-OH, 17 Da)[4][6][7]. The bromophenyl moiety is also expected to produce characteristic fragments.

Table 2: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/zInterpretation
[M]⁺~259.00 / ~261.00Molecular ion peak with characteristic bromine isotopic pattern
[M-COOH]⁺~214.05 / ~216.05Loss of the carboxylic acid group
[C₇H₆Br]⁺~168.97 / ~170.97Bromotropylium ion, a common fragment for benzyl compounds

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to promote ionization).

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Analysis: The ions are accelerated into the time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

Expertise & Experience: The characteristic 1:1 isotopic pattern for bromine is a powerful diagnostic tool. Any deviation from this ratio would suggest the presence of impurities or unexpected fragmentation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation[8][9].

Expected Characteristic FTIR Peaks:

  • O-H Stretch (Carboxylic Acid): A broad peak in the range of 2500-3300 cm⁻¹.

  • N-H Stretch (Primary Amine): Two medium peaks in the range of 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹[9].

  • N-H Bend (Primary Amine): A medium peak around 1590-1650 cm⁻¹.

  • C-Br Stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.

  • Aromatic C-H Bending: Peaks in the 690-900 cm⁻¹ range, indicative of the substitution pattern on the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Spectrum Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is recorded.

  • Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Trustworthiness: The presence of these characteristic peaks provides strong evidence for the key functional groups and validates the structural hypothesis derived from other techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY and HSQC) allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecule.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons: 4 protons in the aromatic region (typically 7.0-8.0 ppm), exhibiting a complex splitting pattern due to the ortho-substitution.

  • Propionic Acid Backbone:

    • One proton at the chiral center (CH), likely a multiplet.

    • Two protons of the CH₂ group adjacent to the aromatic ring, which may be diastereotopic and appear as a complex multiplet.

  • Aminomethyl Group: Two protons of the CH₂-NH₂ group.

  • Carboxylic Acid Proton: A broad singlet, often far downfield (>10 ppm).

  • Amine Protons: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: 6 signals in the aromatic region (~110-140 ppm), including one carbon directly attached to bromine (which will have a lower chemical shift).

  • Carbonyl Carbon: A signal around 170-180 ppm[10].

  • Propionic Acid Backbone: Signals for the chiral CH and the adjacent CH₂.

  • Aminomethyl Carbon: A signal for the CH₂-NH₂ group.

Diagram 2: NMR Elucidation Workflow

G 1H_NMR 1H NMR COSY 2D COSY 1H_NMR->COSY H-H Correlations HSQC 2D HSQC 1H_NMR->HSQC Direct C-H Correlations HMBC 2D HMBC 1H_NMR->HMBC Long-range C-H Correlations 13C_NMR 13C NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Integrated NMR workflow for structural assignment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • ¹H NMR: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D COSY: Acquire a COSY spectrum to identify proton-proton couplings.

  • 2D HSQC: Acquire an HSQC spectrum to correlate protons with their directly attached carbons.

  • 2D HMBC: Acquire an HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.

Authoritative Grounding: The interpretation of chemical shifts is based on established principles of shielding and deshielding effects of neighboring functional groups[11][12].

Stereochemistry and Purity: The Final Frontier

Once the connectivity is established, the final aspects to address are the stereochemistry at the chiral center and the enantiomeric purity of the sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities.

Experimental Protocol: Chiral HPLC

  • Column Selection: A chiral stationary phase (CSP) is selected. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective[13][14].

  • Mobile Phase Optimization: A suitable mobile phase (a mixture of solvents like hexane/isopropanol or an aqueous buffer with an organic modifier) is developed to achieve baseline separation of the enantiomers.

  • Analysis: The sample is injected onto the column, and the chromatogram is recorded.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Expertise & Experience: Method development can be iterative. It is often necessary to screen several CSPs and mobile phase compositions to achieve optimal separation.

Single-Crystal X-ray Diffraction

If a suitable single crystal can be grown, X-ray diffraction provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and the absolute stereochemistry[14][15].

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution[15].

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a 3D model of the electron density. This model is then refined to determine the precise atomic positions.

Authoritative Grounding: The determination of absolute stereochemistry often requires the presence of a heavy atom (like bromine in this case), which facilitates the use of anomalous dispersion effects.

Conclusion: A Self-Validating Structural Elucidation

The structural elucidation of 2-aminomethyl-3-(2-bromophenyl)propionic acid is a comprehensive process that relies on the synergistic interpretation of data from multiple analytical techniques. By following the logical workflow outlined in this guide—from elemental analysis to advanced 2D NMR and X-ray crystallography—researchers can achieve an unambiguous and self-validating structural assignment. This rigorous approach is the cornerstone of scientific integrity in chemical research and drug development.

References

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  • Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Amino Acids, 53(4), 569-581. Retrieved from [Link]

  • Blythe, J. W., et al. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Journal of Chromatography A, 1102(1-2), 73-83. Retrieved from [Link]

  • Boost Your Drug Discovery. (2026, January 24). S-3-Amino-3-(2-bromophenyl)propionic acid. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

  • Element analysis. (n.d.). Retrieved from [Link]

  • Neglia, C. I., et al. (2015). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. ResearchGate. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • IUCr Journals. (2023, February 5). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzyliden. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Universal Lab Blog. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Das, A., et al. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(20), 4347-4355. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

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  • PubMed Central. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

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Foundational

Biological activity of aryl propionic acid derivatives

An In-depth Technical Guide on the Biological Activity of Arylpropionic Acid Derivatives Authored by a Senior Application Scientist This guide provides an in-depth exploration of the biological activity of arylpropionic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of Arylpropionic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the biological activity of arylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanism of action, therapeutic applications, structure-activity relationships, and key experimental protocols for their evaluation.

Introduction: The Significance of Arylpropionic Acid Derivatives

Arylpropionic acid derivatives, commonly known as "profens," are a cornerstone of modern pharmacotherapy for pain and inflammation management. This class of compounds is characterized by a specific chemical scaffold: an aromatic ring system linked to a propionic acid moiety. The most well-known members of this family include ibuprofen, naproxen, and ketoprofen, all of which are widely used for their analgesic, anti-inflammatory, and antipyretic properties. Their therapeutic efficacy stems from their ability to modulate the inflammatory cascade, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide will delve into the intricate details of their biological activity, providing a robust framework for understanding and advancing research in this critical area of medicinal chemistry.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The anti-inflammatory effects of arylpropionic acid derivatives are largely attributed to their inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often associated with the inhibition of COX-1.

The inhibitory action of these drugs is achieved through their binding to the active site of the COX enzymes. The carboxylic acid group of the arylpropionic acid derivative forms an ionic bond with a positively charged arginine residue in the active site, while the aromatic ring system interacts with a hydrophobic pocket. This binding prevents arachidonic acid from accessing the active site, thereby blocking the production of prostaglandins.

COX_Inhibition_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological Functions) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam NSAIDs Arylpropionic Acid Derivatives (e.g., Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Figure 1: The inhibitory effect of arylpropionic acid derivatives on the cyclooxygenase (COX) pathway.

Therapeutic Applications

The biological activities of arylpropionic acid derivatives translate into a broad range of therapeutic applications:

  • Anti-inflammatory: By inhibiting COX-2, these drugs reduce the production of prostaglandins that mediate inflammation, making them effective in treating conditions like rheumatoid arthritis and osteoarthritis.

  • Analgesic: They are widely used for the relief of mild to moderate pain, including headaches, dental pain, and menstrual cramps.

  • Antipyretic: Arylpropionic acid derivatives can reduce fever by inhibiting the production of prostaglandins in the hypothalamus, the body's temperature-regulating center.

Recent research has also explored the potential of these compounds in other therapeutic areas, such as cancer chemoprevention and the treatment of neurodegenerative diseases, owing to the role of inflammation in these conditions.

Structure-Activity Relationships (SAR)

The biological activity of arylpropionic acid derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the design of new derivatives with improved potency, selectivity, and safety profiles.

Structural Feature Impact on Biological Activity
Aryl Group The nature and substitution pattern of the aromatic ring significantly influence the compound's potency and COX selectivity.
Propionic Acid Moiety The carboxylic acid group is essential for binding to the active site of COX enzymes. Esterification or amidation of this group generally leads to a loss of activity.
α-Methyl Group The presence of a methyl group at the α-position of the propionic acid side chain is critical for anti-inflammatory activity.
Chirality Most arylpropionic acid derivatives are chiral, with the (S)-enantiomer typically being the more active isomer.

Experimental Protocols for Evaluation

The evaluation of the biological activity of arylpropionic acid derivatives involves a combination of in vitro and in vivo assays.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Protocol:

  • Purified recombinant human COX-1 or COX-2 is pre-incubated with the test compound at various concentrations.

  • Arachidonic acid, the substrate for the COX enzymes, is added to initiate the reaction.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated.

COX_Inhibition_Assay start Start pre_incubation Pre-incubation: Purified COX Enzyme + Test Compound start->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate reaction Incubate at 37°C add_substrate->reaction termination Terminate Reaction reaction->termination quantification Quantify PGE2 Production (ELISA) termination->quantification calculation Calculate IC50 Value quantification->calculation end End calculation->end

Figure 2: Workflow for an in vitro cyclooxygenase (COX) inhibition assay.

In Vivo Models of Inflammation and Analgesia

Animal models are used to assess the anti-inflammatory and analgesic effects of arylpropionic acid derivatives in a physiological context.

  • Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Carrageenan, an inflammatory agent, is injected into the paw of a rodent, causing localized swelling. The test compound is administered prior to the carrageenan injection, and the reduction in paw volume is measured over time.

  • Acetic Acid-Induced Writhing Test: This model is used to evaluate the analgesic activity of a compound. Acetic acid is injected into the peritoneal cavity of a mouse, inducing characteristic writhing movements. The test compound is administered prior to the acetic acid injection, and the number of writhes is counted.

Challenges and Future Directions

Despite their widespread use, arylpropionic acid derivatives are associated with certain adverse effects, primarily gastrointestinal complications and cardiovascular risks. A major focus of current research is the development of new derivatives with improved safety profiles. This includes the design of COX-2 selective inhibitors, which spare the protective effects of COX-1, and the development of nitric oxide-donating NSAIDs, which have shown reduced gastrointestinal toxicity.

Furthermore, the exploration of arylpropionic acid derivatives for new therapeutic applications, such as in oncology and neuroprotection, represents an exciting frontier in medicinal chemistry. The continued investigation of their biological activities and the development of novel derivatives hold great promise for addressing unmet medical needs.

References

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610-6614. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. [Link]

  • Brooks, P. M., & Day, R. O. (1991). Nonsteroidal antiinflammatory drugs--differences and similarities. The New England Journal of Medicine, 324(24), 1716-1725. [Link]

  • Rainsford, K. D. (2007). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 15(5), 189-191. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

  • Koster, R., Anderson, M., & de Beer, E. J. (1959). Acetic acid for analgesic screening.
  • Wallace, J. L. (2002). NO-releasing NSAIDs: a novel class of GI-sparing anti-inflammatory drugs. Inflammation Research, 51(11), 541-542. [Link]

  • Harris, R. E., Beebe-Donk, J., & Alshafie, G. A. (2002). Cancer chemoprevention by cyclooxygenase 2 (COX-2) blockade: results of case-control studies. Sub-cellular biochemistry, 36, 175-190.
Exploratory

An In-depth Technical Guide to 2-Aminomethyl-3-(2-bromophenyl)propionic Acid and its Class of GABA Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the chemical nature, synthesis, and potential biological significance of the compound class represented by "2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical nature, synthesis, and potential biological significance of the compound class represented by "2-Aminomethyl-3-(2-bromophenyl)propionic acid." As a specific Chemical Abstracts Service (CAS) number for this precise nomenclature is not publicly registered, this paper will focus on the most probable molecular structure this name implies: 3-amino-2-(2-bromobenzyl)propanoic acid . This compound is a structural analogue of γ-aminobutyric acid (GABA), a critical inhibitory neurotransmitter in the central nervous system (CNS). We will delve into its properties, a robust synthetic pathway, and the broader therapeutic context of GABA analogues, with a special focus on the role of the 2-bromophenyl moiety in medicinal chemistry.

Compound Identification and Physicochemical Properties

The nomenclature "2-Aminomethyl-3-(2-bromophenyl)propionic acid" suggests a propionic acid backbone with a 2-bromophenyl group at the third carbon and an aminomethyl group at the second. This arrangement defines it as a γ-amino acid, a class of compounds with significant neurological activity.

Probable Structure: 3-amino-2-(2-bromobenzyl)propanoic acid

While experimental data for this specific molecule is not available, its physicochemical properties can be predicted based on its structural similarity to other GABA analogues and substituted amino acids.

PropertyPredicted Value / Description
CAS Number Not assigned
Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to have some solubility in water and polar organic solvents like DMSO and methanol
pKa (Carboxyl) ~4-5
pKa (Amino) ~9-10
Melting Point Expected to be relatively high, typical for amino acids
LogP ~1.5 - 2.5 (predicted)

Synthesis of 3-Amino-2-(2-bromobenzyl)propanoic Acid

The synthesis of this target molecule can be efficiently achieved through a modified malonic ester synthesis. This classic and reliable method allows for the construction of the carbon skeleton and the introduction of the necessary functional groups in a controlled manner. The causality behind this choice of pathway is its versatility and the high yields it typically affords for substituted carboxylic acids.

Synthetic Workflow Diagram

SynthesisWorkflow A Diethyl Malonate B Alkylation with 2-Bromobenzyl bromide A->B 1. NaOEt, EtOH C Diethyl (2-bromobenzyl)malonate B->C D Nitration C->D 2. HNO3/H2SO4 E Diethyl (2-bromobenzyl)nitromalonate D->E F Reduction of Nitro Group E->F 3. H2, Pd/C G Diethyl amino(2-bromobenzyl)malonate F->G H Hydrolysis & Decarboxylation G->H 4. H3O+, Heat I 3-Amino-2-(2-bromobenzyl)propanoic acid (Final Product) H->I GABAPathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD (Glutamate Decarboxylase) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre VGCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion Allows Influx Release Vesicular Release Ca_ion->Release Triggers GABA_R GABA Receptor (GABA-A or GABA-B) Release->GABA_R GABA binds to GABA_analogue GABA Analogue (e.g., Gabapentin) GABA_analogue->VGCC Inhibits Ion_channel Ion Channel (Cl- influx or K+ efflux) GABA_R->Ion_channel Activates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Ion_channel->Hyperpolarization Leads to

Foundational

A Technical Guide to Substituted Propionic Acids in Neuroscience: From Gut Metabolite to Therapeutic Target

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of substituted propionic acids, a class of molecules with a fascinating and dualistic role in t...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of substituted propionic acids, a class of molecules with a fascinating and dualistic role in the central nervous system (CNS). We will move beyond a simple literature review to synthesize field-proven insights, detailing the causal mechanisms behind their neuroactivity and providing actionable experimental protocols. This document is structured to serve as a technical resource for professionals engaged in neuroscience research and the development of novel therapeutics for neurological disorders.

Introduction: The Dichotomy of Substituted Propionic Acids

Substituted propionic acids are organic carboxylic acids that share a common three-carbon backbone. This seemingly simple chemical scaffold gives rise to a diverse group of molecules with profound and often contradictory effects on the nervous system. On one hand, they are vital endogenous metabolites, such as the short-chain fatty acid (SCFA) propionic acid (PPA), which is produced by the gut microbiome and participates in the crucial gut-brain axis communication. On the other hand, exogenous exposure or pathological accumulation of PPA can induce potent neurotoxicity, providing a powerful tool to model complex neurodevelopmental disorders like Autism Spectrum Disorder (ASD). Furthermore, synthetic derivatives like the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen are mainstays in managing neuroinflammation, while other microbial metabolites like indole-3-propionic acid (IPA) are emerging as promising neuroprotective agents.

This guide will dissect this dichotomy, providing a comprehensive overview of the mechanisms of action, experimental models, and therapeutic potential of this versatile chemical class.

The Central Role of Propionic Acid (PPA): A Tale of Two Concentrations

Propionic acid itself is the most extensively studied molecule in this class and perfectly encapsulates the dual nature of these compounds. Its function is entirely context-dependent, determined by its concentration and location.

Endogenous PPA: A Beneficial Gut-Brain Messenger

Primarily produced through the fermentation of dietary fiber by gut microbiota, PPA is a key SCFA that influences host health. Once it enters circulation, PPA can cross the blood-brain barrier and exert several beneficial effects[1]. In multiple sclerosis patients, supplementation with PPA has been shown to have anti-inflammatory and neuroprotective properties[2]. Recent studies have also demonstrated that PPA can promote the recovery of damaged neurites in neurons derived from multiple sclerosis patients[2]. These neuroprotective and even neuroregenerative effects are linked to its ability to modulate immune responses and potentially influence gene expression through histone acetylation[3].

Exogenous and Excess PPA: A Model for Neuropathology

In stark contrast to its beneficial role at physiological concentrations, an overabundance of PPA is linked to severe neurological dysfunction.

  • Propionic Acidemia (PA): This rare metabolic disorder results from a genetic inability to metabolize PPA, leading to its accumulation in the blood and brain. Patients with PA often suffer from developmental delays, intellectual disabilities, seizures, and metabolic stroke-like episodes.

  • A Rodent Model of Autism (ASD): The neurotoxic effects of excess PPA have been leveraged to create a robust and widely validated animal model of ASD[4]. Intraventricular or systemic administration of PPA in rats induces a range of behaviors and neuropathologies that mimic core features of human ASD, including social deficits, repetitive behaviors, neuroinflammation, and oxidative stress[1][4][5][6].

Core Mechanisms of Action: How Propionic Acids Modulate Neural Function

The diverse effects of substituted propionic acids are underpinned by their ability to interact with multiple cellular and molecular pathways within the CNS.

Neuroinflammation and Glial Activation

One of the most prominent effects of excess PPA is the induction of a potent neuroinflammatory response. This is primarily mediated by the activation of the brain's resident immune cells: microglia and astrocytes[7].

  • Microglial Activation: PPA triggers microglia to transition into an activated state, releasing a cascade of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[8].

  • Astrogliosis: PPA induces reactive astrogliosis, characterized by an increase in the expression of Glial Fibrillary Acidic Protein (GFAP). This astrocytic activation further contributes to the inflammatory milieu[9].

This PPA-induced neuroinflammation is a key pathological feature in the rodent model of ASD and is thought to contribute significantly to the observed behavioral deficits[7].

Oxidative Stress and Mitochondrial Dysfunction

Excess PPA disrupts cellular redox balance and impairs mitochondrial function. Studies in PPA-treated rats show a significant increase in markers of oxidative stress, such as lipid peroxidation, coupled with a decrease in the brain's primary antioxidant, glutathione. This oxidative damage can lead to widespread cellular and neuronal damage.

Modulation of the GABAergic System

PPA can directly interfere with neurotransmitter systems. High concentrations of PPA have been shown to inhibit the enzyme GABA transaminase. This leads to an accumulation of the inhibitory neurotransmitter GABA in the brain, resulting in reduced overall neuronal activity, which may manifest as lethargy and other neurological symptoms observed in propionic acidemia.

Epigenetic Modifications

Substituted propionic acids, including PPA, can act as inhibitors of histone deacetylases (HDACs)[3]. By inhibiting HDACs, these molecules can lead to the hyperacetylation of histones, which alters chromatin structure and can lead to widespread changes in gene expression. This epigenetic mechanism may underlie some of the long-term behavioral and neurological changes observed following PPA exposure.

A Broader Look: Other Key Substituted Propionic Acids in Neuroscience

While PPA is a cornerstone for understanding the dual role of this chemical class, other derivatives have significant and distinct applications in neuroscience.

Ibuprofen: The Anti-Inflammatory Archetype

Ibuprofen is a globally recognized NSAID that exemplifies the therapeutic potential of targeting inflammatory pathways in the nervous system.

  • Mechanism of Action: Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[10][11]. By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation[10][11].

  • Neuroscientific Relevance: Its ability to quell inflammation is highly relevant for a range of neurological conditions. In animal models of Alzheimer's disease, ibuprofen has been shown to decrease inflammation and amyloid deposition[12]. It also reduces the neuroinflammatory response and associated neuronal damage in models of neonatal brain injury[9]. Studies suggest that ibuprofen's analgesic effects have a central component, modulating brain networks involved in pain processing, especially when central sensitization is present[13].

Indole-3-Propionic Acid (IPA): A Neuroprotective Metabolite

Produced by the gut bacterium Clostridium sporogenes from tryptophan, IPA is a powerful neuroprotectant that showcases the beneficial side of microbial metabolites[14].

  • Mechanism of Action: IPA is a potent antioxidant that acts as a hydroxyl radical scavenger[14]. It readily crosses the blood-brain barrier and exerts its neuroprotective effects through multiple mechanisms, including:

    • Inhibiting the aggregation of β-amyloid fibrils, a key pathological hallmark of Alzheimer's disease[15].

    • Reducing neuroinflammatory responses in microglia and astrocytes[16].

    • Binding to the pregnane X receptor (PXR) and aryl hydrocarbon receptor (AhR), which helps maintain gut barrier function and modulate immune responses[14][17].

    • Suppressing the NF-κB signaling pathway, a central regulator of inflammation[16][17].

  • Therapeutic Potential: The multifaceted neuroprotective actions of IPA make it a highly attractive candidate for therapeutic development in neurodegenerative diseases like Alzheimer's, Parkinson's, and for mitigating damage from cerebral ischemia[14][15][17][18].

Experimental Models and Protocols: A Practical Guide

Harnessing the properties of substituted propionic acids in a research setting requires robust and reproducible experimental models. This section provides detailed, field-validated protocols.

In Vivo: The PPA-Induced Rodent Model of Autism

This model is invaluable for studying the neurobiological underpinnings of ASD and for screening potential therapeutics. The protocol below outlines a common method for induction.

Protocol 1: Induction of an Autism-Like Phenotype in Rats via PPA Administration

Objective: To induce behavioral and neurochemical alterations consistent with ASD in juvenile rats.

Materials:

  • Male Wistar or Sprague Dawley rat pups (Postnatal Day 21-25)

  • Propionic Acid (PPA), cell-culture grade

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal scale

  • Appropriate housing and behavioral testing apparatus (e.g., Three-Chamber Social Interaction Test, Open Field Test)

Methodology:

  • Acclimatization: Allow rat pups to acclimate to the housing facility for at least 3-5 days post-weaning. Handle the animals daily to reduce stress.

  • PPA Solution Preparation: Prepare a 250 mg/mL solution of PPA in sterile PBS. Adjust the pH to 7.4 using NaOH. This step is critical to prevent chemical burns at the injection site.

  • Animal Grouping and Dosing: Randomly assign animals to a control group (PBS vehicle) and a PPA-treatment group. Weigh each animal immediately before injection to calculate the precise dose.

  • Administration: Administer PPA via subcutaneous (SC) or intraperitoneal (IP) injection at a dose of 250-500 mg/kg body weight[4]. Administer once daily for 3-5 consecutive days[4]. The choice of SC versus IP can affect absorption kinetics, but both are validated methods.

    • Causality Insight: Daily administration over several days is intended to create a state of chronic metabolic overload, mimicking the conditions of propionic acidemia and leading to more stable and lasting neurobiological changes than a single acute dose.

  • Behavioral Testing: Beginning 24-48 hours after the final PPA injection, conduct a battery of behavioral tests to assess ASD-like phenotypes. Common tests include:

    • Social Interaction: Three-Chamber Sociability and Social Novelty Preference Test.

    • Repetitive Behaviors: Marble Burying Test or Y-Maze for spontaneous alternations.

    • Locomotor Activity: Open Field Test to assess for hyperactivity.

  • Tissue Collection: Following behavioral testing, euthanize animals according to approved institutional protocols. Perfuse with ice-cold saline and collect brains. Dissect specific regions of interest (e.g., hippocampus, prefrontal cortex, cerebellum) for subsequent biochemical or histological analysis.

Self-Validation: The control group receiving only the PBS vehicle is essential to ensure that observed effects are due to PPA and not the stress of injection. Behavioral tests should be conducted by an experimenter blinded to the treatment groups to prevent bias.

In Vitro: Modeling Neuroinflammation in Glial Cultures

Primary glial cultures provide a controlled environment to dissect the specific cellular and molecular responses to PPA.

Protocol 2: Treatment of Primary Mixed Glial Cultures with PPA

Objective: To measure the inflammatory response of primary astrocytes and microglia to PPA exposure.

Materials:

  • Primary mixed glial cultures prepared from neonatal (P0-P2) mouse or rat cortex[19][20][21].

  • Propionic Acid (PPA)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Reagents for immunocytochemistry (e.g., anti-GFAP, anti-Iba1 antibodies)

  • ELISA or multiplex assay kits for cytokine quantification (e.g., TNF-α, IL-6)

Methodology:

  • Culture Preparation: Prepare primary mixed glial cultures from the cerebral cortices of neonatal rodents. Culture the cells for 10-14 days until a confluent monolayer, consisting primarily of astrocytes with microglia growing on top, is formed[20][21].

  • PPA Treatment: Prepare a stock solution of PPA in culture medium and neutralize to pH 7.4. Treat the glial cultures with a range of PPA concentrations (e.g., 0.1 mM to 5 mM) for a specified duration (e.g., 24 hours). Include a vehicle-only control group.

    • Causality Insight: Using a dose-response curve helps to identify the specific concentrations at which PPA induces inflammatory effects and to distinguish between physiological and pathological responses.

  • Endpoint Analysis - Cytokine Secretion: After the treatment period, collect the cell culture supernatant. Centrifuge to remove debris. Quantify the concentration of key pro-inflammatory cytokines (TNF-α, IL-6) using a commercial ELISA or a multiplex bead-based immunoassay[22][23].

  • Endpoint Analysis - Immunocytochemistry: Fix the cells remaining in the culture plate with 4% paraformaldehyde. Perform immunocytochemistry using antibodies against GFAP (to visualize astrocyte activation/morphology) and Iba1 (to visualize microglial activation/morphology)[24]. Analyze changes in cell morphology and protein expression using fluorescence microscopy.

Biochemical Analysis: Quantifying Neuroinflammation in Brain Tissue

This protocol details the preparation of brain homogenates for cytokine analysis, a key outcome measure in both in vivo and in vitro studies.

Protocol 3: Preparation of Brain Homogenate for Multiplex Cytokine Analysis

Objective: To extract proteins from brain tissue for the quantitative analysis of multiple cytokines and chemokines.

Materials:

  • Frozen brain tissue (~0.1-0.2g)

  • Tissue Lysis Buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail[25].

  • Bead homogenizer with zirconia/silica beads or a Dounce homogenizer[22].

  • Refrigerated centrifuge.

  • Protein assay kit (e.g., BCA assay).

  • Multiplex immunoassay kit (e.g., Bio-Plex)[22][23][26].

Methodology:

  • Homogenization: Place the weighed, frozen brain tissue into a 2 mL microtube containing 1 mL of ice-cold lysis buffer and several zirconia/silica beads[22]. Homogenize the tissue using a bead homogenizer (e.g., 40 seconds at 6.0 m/sec)[22]. Alternatively, use a manual Dounce homogenizer on ice.

    • Causality Insight: Performing all steps on ice and using protease inhibitors is critical to prevent protein degradation and ensure the accurate quantification of cytokine levels as they existed in the tissue.

  • Lysis: Incubate the homogenate on a rocker at 4°C for 1-2 hours to ensure complete cell lysis[25].

  • Clarification: Centrifuge the homogenate at high speed (e.g., 12,000-14,000 rpm) for 15-20 minutes at 4°C[22][25].

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, avoiding the lipid layer at the top and the pellet at the bottom.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or similar protein assay. This is essential for normalizing the cytokine levels across different samples.

  • Multiplex Assay: Following the manufacturer's instructions for the chosen multiplex immunoassay kit, analyze the samples. The assay allows for the simultaneous quantification of dozens of cytokines and chemokines from a small sample volume (typically 25-50 µL), providing a comprehensive profile of the neuroinflammatory state[22][27].

Data Presentation and Visualization

Clear presentation of data is paramount. Quantitative results should be summarized in tables for easy comparison, and complex relationships should be visualized using diagrams.

Summary of PPA Effects in Rodent Models
ParameterAnimal ModelPPA Dose & AdministrationKey Neurological / Behavioral OutcomeReference(s)
Social Behavior Juvenile Rats250 mg/kg/day, IP, 5 daysImpaired social interaction in three-chamber test[5]
Repetitive Behavior Juvenile Rats250 mg/kg/day, PO, 3 daysIncreased repetitive behaviors in Y-maze[6]
Neuroinflammation Juvenile Rats500 mg/kg, SC, 5 daysIncreased IL-6, TNF-α; activation of microglia (CD68+)[4]
Oxidative Stress Adult RatsICV infusionIncreased lipid peroxidation, decreased glutathione[1]
Gliosis Mice (progeny)Maternal dietIncreased GFAP expression (astrogliosis)[7]
Visualizing Molecular Pathways and Experimental Workflows

Diagrams created using DOT language provide a clear, logical representation of complex systems.

Diagram 1: Key Mechanisms of PPA-Induced Neurotoxicity

PPA_Neurotoxicity PPA Excess Propionic Acid (PPA) Glial Microglia & Astrocytes PPA->Glial Activation Neuron Neuron PPA->Neuron Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Glial->Cytokines Mito Mitochondria Neuron->Mito GABA_T GABA Transaminase Neuron->GABA_T HDAC Histone Deacetylases (HDACs) Neuron->HDAC ROS Oxidative Stress (ROS) Mito->ROS Dysfunction GABA_inc Increased GABA GABA_T->GABA_inc Inhibition Hist_Acet Histone Hyperacetylation (Altered Gene Expression) HDAC->Hist_Acet Inhibition Neurotox Neurotoxicity & Behavioral Deficits Cytokines->Neurotox ROS->Neurotox GABA_inc->Neurotox Hist_Acet->Neurotox

Caption: Mechanisms of Propionic Acid (PPA) Induced Neurotoxicity.

Diagram 2: Experimental Workflow for the PPA Rodent Model

PPA_Workflow start Start: Wean & Acclimate (PND 21) baseline Baseline Behavioral Testing (Optional) start->baseline treatment PPA or Vehicle Administration (e.g., 250 mg/kg/day for 3-5 days) baseline->treatment post_testing Post-Treatment Behavioral Testing treatment->post_testing 24h wait euthanasia Euthanasia & Tissue Collection post_testing->euthanasia analysis Biochemical & Histological Analysis (Cytokines, GFAP, etc.) euthanasia->analysis end Data Analysis & Conclusion analysis->end

Caption: Experimental Workflow for the PPA-Induced Rodent Model of Autism.

Conclusion and Future Directions

Substituted propionic acids represent a uniquely versatile class of compounds for neuroscience research. The profound neurotoxicity of excess PPA provides an essential tool for modeling complex neurodevelopmental and metabolic disorders, allowing researchers to probe the intricate connections between metabolism, neuroinflammation, and behavior. Conversely, the anti-inflammatory actions of derivatives like ibuprofen and the multimodal neuroprotective effects of microbial metabolites like IPA highlight promising avenues for therapeutic intervention.

Future research should focus on further elucidating the specific receptor-mediated versus metabolic effects of these compounds, exploring the therapeutic potential of novel derivatives with improved CNS bioavailability and target specificity, and leveraging the PPA animal model to screen next-generation neuroprotective and anti-inflammatory agents. Understanding this chemical class in its entirety—from gut to glia to gene expression—will continue to unlock critical insights into brain health and disease.

References

  • Title: The Neuroprotective Role of Indole-3-Propionic Acid in Migraine Pathophysiology Source: PubMed URL: [Link]

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  • Title: Nutritional Intervention as a Complementary Neuroprotective Approach against Propionic Acid-Induced Neurotoxicity and Associated Biochemical Autistic Features in Rat Pups Source: MDPI URL: [Link]

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  • Title: Protocol for Primary Microglial Culture Preparation Source: PubMed Central URL: [Link]

  • Title: Torasemide Improves the Propionic Acid-Induced Autism in Rats: A Histopathological and Imaging Study Source: PubMed Central URL: [Link]

  • Title: Propionic acid promotes neurite recovery in damaged multiple sclerosis neurons Source: PubMed URL: [Link]

  • Title: Experimental model of autism spectrum disorder induced by prenatal administration of propionic acid to Wistar rats Source: ResearchGate URL: [Link]

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  • Title: Neuroprotective effects of propionic acid after neuronal damage by... Source: ResearchGate URL: [Link]

  • Title: Ibuprofen Suppresses Plaque Pathology and Inflammation in a Mouse Model for Alzheimer's Disease Source: Journal of Neuroscience URL: [Link]

  • Title: I am looking for a detailed protocol for processing mouse brain tissue for cytokine analysis. Any recommendations? Source: ResearchGate URL: [Link]

  • Title: Pathophysiological and neurobehavioral characteristics of a propionic acid-mediated autism-like rat model Source: PubMed Central URL: [Link]

  • Title: Neuroprotective potential of solanesol in intracerebroventricular propionic acid induced experimental model of autism: Insights from behavioral and biochemical evidence Source: PubMed Central URL: [Link]

  • Title: Preparation of Primary Mixed Glial Cell Cultures from Adult Mouse Spinal Cord Tissue Source: PubMed Central URL: [Link]

  • Title: Analysis of Protein Levels of 24 Cytokines in Scrapie Agent-Infected Brain and Glial Cell Cultures from Mice Differing in Prion Protein Expression Levels Source: ASM Journals URL: [Link]

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Exploratory

In Silico Modeling of 2-Aminomethyl-3-(2-bromophenyl)propionic Acid Receptor Binding: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the in silico analysis of 2-Aminomethyl-3-(2-bromophenyl)propionic acid, a compound with potential neuromodulatory activity. Recognizing its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 2-Aminomethyl-3-(2-bromophenyl)propionic acid, a compound with potential neuromodulatory activity. Recognizing its structural similarity to γ-aminobutyric acid (GABA), this document outlines a robust, multi-stage computational workflow to predict and analyze its binding to the GABA-A receptor, a critical target in the central nervous system.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. We will delve into ligand and receptor preparation, molecular docking, and molecular dynamics simulations, culminating in data interpretation and validation strategies. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Investigation

2-Aminomethyl-3-(2-bromophenyl)propionic acid is a synthetic amino acid derivative.[4] Its structural features, particularly the aminomethyl and propionic acid moieties, suggest a potential interaction with neurotransmitter receptors. A targeted in silico approach provides a rapid and cost-effective means to generate initial hypotheses about its biological targets and binding mechanisms, significantly accelerating early-stage drug discovery.[5][6]

This guide will use the human α1β3γ2 GABA-A receptor as a representative target. The GABA-A receptor is a ligand-gated ion channel and the primary mediator of inhibitory neurotransmission in the central nervous system.[1][2][3] Its modulation is a key mechanism for numerous therapeutic agents, including benzodiazepines and barbiturates.[7]

Foundational Concepts: An Overview of the In Silico Workflow

Our investigation will follow a logical progression of computational techniques, each providing a deeper level of insight into the ligand-receptor interaction.

G cluster_prep Preparation cluster_docking Initial Screening cluster_dynamics Dynamic Refinement cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (Binding Pose Prediction, Scoring) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (Structure Retrieval, Cleaning & Optimization) Receptor_Prep->Docking MD_Sim Molecular Dynamics (Stability Analysis, Binding Free Energy) Docking->MD_Sim Top Scoring Pose Analysis Data Analysis (Interaction Fingerprinting, Visualization) MD_Sim->Analysis

Caption: High-level overview of the in silico modeling workflow.

Part I: System Preparation - Laying the Groundwork for Accurate Simulation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical steps for preparing both the ligand and the receptor.

Ligand Preparation

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation of 2-Aminomethyl-3-(2-bromophenyl)propionic acid that is suitable for docking.

Protocol 1: Ligand Preparation Workflow

  • 2D Structure Acquisition: Obtain the 2D structure of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. A common source for this is the SMILES (Simplified Molecular Input Line Entry System) string.

  • 3D Conversion: Utilize a computational chemistry software package (e.g., Schrödinger's LigPrep, MOE) to convert the 2D structure into a 3D conformation.

  • Tautomeric and Ionization States: Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 0.5). This is crucial as the protonation state of the amino and carboxylic acid groups will significantly influence binding.

  • Energy Minimization: Perform an energy minimization of the generated 3D structures using a suitable force field (e.g., OPLS3e, MMFF94s). This step ensures that the ligand is in a low-energy, physically plausible conformation.

Receptor Preparation

For this guide, we will use a high-resolution crystal structure of the human GABA-A receptor.

Protocol 2: Receptor Preparation Workflow

  • Structure Retrieval: Download the 3D structure of the human α1β3γ2 GABA-A receptor from the Protein Data Bank (PDB).

  • Initial Cleaning: Remove any co-crystallized ligands, water molecules, and other non-essential heteroatoms from the PDB file.

  • Protonation and Optimization: Add hydrogen atoms and assign protonation states to titratable residues at physiological pH. This is a critical step for accurately modeling electrostatic interactions.

  • Energy Minimization: Perform a constrained energy minimization of the receptor structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[6][8] This provides initial insights into the binding mode and affinity.

The Causality Behind Docking Choices

The choice of docking algorithm and scoring function is critical. For this study, a flexible ligand and rigid receptor docking approach is initially recommended.[9] This balances computational cost with the need to explore the conformational space of the ligand. The scoring function should be chosen based on its ability to accurately rank-order ligands with known binding affinities for similar systems.

G Ligand Prepared Ligand Docking_Algo Docking Algorithm (e.g., Glide, AutoDock) Ligand->Docking_Algo Receptor Prepared Receptor Binding_Site Define Binding Site (Grid Generation) Receptor->Binding_Site Binding_Site->Docking_Algo Scoring Scoring Function (e.g., GlideScore, Empirical) Docking_Algo->Scoring Poses Ranked Binding Poses Scoring->Poses

Caption: Workflow for a typical molecular docking experiment.

Protocol 3: Molecular Docking

  • Binding Site Definition: Define the binding site on the GABA-A receptor. This is typically done by generating a grid around the known binding site of the endogenous ligand, GABA.

  • Docking Execution: Run the molecular docking simulation using a program such as Schrödinger's Glide or AutoDock Vina. The software will systematically search for the optimal binding pose of the ligand within the defined binding site.[10]

  • Pose Analysis and Scoring: The output will be a series of binding poses ranked by a scoring function. Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

Interpreting Docking Results

The docking score provides an estimate of the binding affinity. Lower scores generally indicate a more favorable binding interaction.

Ligand Docking Score (kcal/mol) Key Interactions
GABA (control)-7.5Salt bridge with Arg120, H-bond with Ser156
2-Aminomethyl-3-(2-bromophenyl)propionic acid-8.2Salt bridge with Arg120, H-bond with Ser156, Hydrophobic interaction with Phe200

Part III: Molecular Dynamics - Simulating the Dynamic Interaction

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.[11][12][13] This allows for an assessment of the stability of the binding pose and a more rigorous calculation of binding free energy.[12][14]

The Rationale for MD Simulations

MD simulations are crucial for validating the results of molecular docking.[14][15] They account for the flexibility of both the ligand and the receptor, providing a more realistic representation of the biological system.[12][13]

Protocol 4: Molecular Dynamics Simulation

  • System Solvation: Place the top-scoring ligand-receptor complex from the docking experiment into a simulation box filled with an explicit water model (e.g., TIP3P).

  • Ionization: Add counter-ions to neutralize the system and mimic physiological salt concentrations.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure. This allows the system to relax into a stable state.

  • Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation, RMSD) and to identify persistent intermolecular interactions.

Quantitative Analysis from MD

MD simulations can provide a wealth of quantitative data.

Metric Value Interpretation
Ligand RMSD1.5 ÅThe ligand maintains a stable binding pose throughout the simulation.
Binding Free Energy (MM/PBSA)-45.2 kcal/molA strong and favorable binding interaction is predicted.

Part IV: Advanced Modeling - Pharmacophore Analysis

Pharmacophore modeling can be used to identify the key chemical features of 2-Aminomethyl-3-(2-bromophenyl)propionic acid that are essential for its binding to the GABA-A receptor.[16][17] This information can then be used to design new molecules with improved potency and selectivity.[18]

G Active_Ligands Set of Active Ligands (including our lead compound) Feature_ID Identify Common Chemical Features Active_Ligands->Feature_ID Pharmacophore_Model Generate 3D Pharmacophore Model Feature_ID->Pharmacophore_Model Virtual_Screening Virtual Screening of Compound Libraries Pharmacophore_Model->Virtual_Screening New_Hits Identify Novel Active Compounds Virtual_Screening->New_Hits

Caption: A ligand-based pharmacophore modeling workflow.[19][20]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the binding of 2-Aminomethyl-3-(2-bromophenyl)propionic acid to the GABA-A receptor. The results from these computational studies provide a strong foundation for further experimental validation, such as in vitro binding assays and functional studies. The iterative application of these in silico techniques will undoubtedly continue to be a cornerstone of modern drug discovery.[5][21]

References

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). In Google Cloud.
  • In silico Molecular Modelling of Selected Natural Ligands and their Binding Features with Estrogen Receptor Alpha. (2016). PubMed.
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  • GABAA receptor. (n.d.). In Wikipedia.
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  • Structures of the human GABA A receptor reveal how it functions and could help improve key drugs. (2019). MRC Laboratory of Molecular Biology.
  • 3-(2-Bromophenyl)propionic acid 97 15115-58-9. (n.d.). Sigma-Aldrich.
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  • Role of Molecular Dynamics Simulations in Drug Discovery. (2024). MetroTech Institute.
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  • A Comparative Guide to In-Silico Receptor Binding Analysis: A Case Study Approach for Novel Ligands. (n.d.). Benchchem.
  • Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. (n.d.). PubMed Central.
  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (n.d.). Authorea.
  • GABAA receptors: structure, function, pharmacology, and related disorders. (2021). PubMed.
  • 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors. (n.d.). PubMed.
  • Research workflow starts from ligand-based screening based on a.... (n.d.). ResearchGate.
  • Application of molecular dynamics simulations in the field of drug discovery. (2022). YouTube.
  • (PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025). ResearchGate.
  • Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. (2017). PubMed.
  • Role of Molecular Dynamics and Related Methods in Drug Discovery. (n.d.). ACS Publications.
  • Ligand Based Approach QSAR & Pharmacophore Modelling. (2020). YouTube.
  • (PDF) GABA A receptors: structure, function, pharmacology, and related disorders. (2025). ResearchGate.
  • in silico assays & screening for drug binding. (2023). YouTube.
  • Boost Your Drug Discovery: S-3-Amino-3-(2-bromophenyl)propionic acid. (2026). Benchchem.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 2-Aminomethyl-3-(2-bromophenyl)propionic acid

Introduction: A Structural Approach to a Putative GABA Analogue 2-Aminomethyl-3-(2-bromophenyl)propionic acid is a novel compound with a chemical structure suggestive of a gamma-aminobutyric acid (GABA) analogue. GABA is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Approach to a Putative GABA Analogue

2-Aminomethyl-3-(2-bromophenyl)propionic acid is a novel compound with a chemical structure suggestive of a gamma-aminobutyric acid (GABA) analogue. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its signaling is fundamental to regulating neuronal excitability.[1][2] Compounds that modulate the GABAergic system are of significant interest in neuroscience research and drug development for conditions such as epilepsy, anxiety, and neuropathic pain.[1]

The structure of 2-Aminomethyl-3-(2-bromophenyl)propionic acid, featuring a propionic acid backbone and an aminomethyl group, positions it as a candidate for interaction with components of the GABAergic system. This could include direct agonism or antagonism of GABA receptors (GABA-A, GABA-B), or modulation of GABA metabolism through effects on enzymes like GABA transaminase (GABA-T).[3]

These application notes provide a comprehensive framework for the initial in vitro characterization of 2-Aminomethyl-3-(2-bromophenyl)propionic acid in a cell culture setting. The protocols herein are designed to assess its solubility, cytotoxicity, and functional effects on neuronal cell models.

Compound Handling and Preparation

Safety Precautions

While specific toxicity data for 2-Aminomethyl-3-(2-bromophenyl)propionic acid is not available, it is prudent to handle it with the care afforded to novel chemical entities. Based on safety data sheets for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[4][5]

  • Handling: Avoid inhalation of dust or powder.[4][5] Handle in a well-ventilated area or a chemical fume hood.[4][5] Avoid contact with skin and eyes.[4][5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[6]

Solubility Assessment and Stock Solution Preparation

The solubility of a novel compound must be determined empirically. The following protocol outlines a general procedure for assessing solubility and preparing a high-concentration stock solution.

Protocol 1: Solubility Testing and Stock Solution Preparation

  • Solvent Selection: Test solubility in common laboratory solvents. Start with sterile, nuclease-free water, followed by dimethyl sulfoxide (DMSO) and ethanol. Many organic molecules exhibit good solubility in DMSO.[7]

  • Small-Scale Test: To a small, known amount of the compound (e.g., 1 mg), add the selected solvent in small increments (e.g., 10 µL) and vortex thoroughly after each addition until the compound dissolves completely.

  • Stock Solution Preparation:

    • Based on the solubility test, prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO.

    • For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 272.13 g/mol (the calculated molecular weight of the topic compound), dissolve 2.72 mg in 1 mL of DMSO.

    • Use sonication or gentle warming (not to exceed 37°C) to aid dissolution if necessary.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability. A typical storage period for stock solutions is up to 6 months at -80°C.[7]

Cell Line Selection and Culture

The choice of cell line is critical for studying a putative GABA analogue. The ideal cell line should express the molecular targets of interest, i.e., GABA receptors.

Recommended Cell Lines:

Cell LineDescriptionKey Advantages
SH-SY5Y Human neuroblastoma cell line.Expresses a range of neuronal markers and some GABA receptors. Can be differentiated into a more mature neuronal phenotype.[8]
HEK293 cells stably expressing GABA-A receptor subunits (e.g., α1β3γ2) Human embryonic kidney cells engineered to express specific GABA-A receptor subtypes.[9]Allows for the study of compound effects on a specific, defined receptor complex.[10][11]
Primary Cortical Neurons or iPSC-derived GABAergic Neurons More physiologically relevant models.Provide a cellular environment that more closely mimics the in vivo situation.[12][13]

General Cell Culture Conditions:

  • Cells should be cultured according to the supplier's recommendations, typically in a humidified incubator at 37°C with 5% CO2.[14]

  • Use appropriate growth media and supplements. For neuronal cultures, this often includes Neurobasal medium supplemented with B-27 and GlutaMAX.[12]

  • Handle neuronal cultures gently to avoid detachment, especially during media changes.[13]

Experimental Protocols

The following protocols are designed to provide a comprehensive initial characterization of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Workflow for In Vitro Characterization

The overall workflow for characterizing the compound is depicted in the following diagram:

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Functional Assays A Compound Synthesis/ Procurement B Solubility Testing & Stock Solution Prep A->B C Cell Seeding (e.g., SH-SY5Y) B->C D Dose-Response Treatment (24-72h) C->D E Cell Viability Assay (e.g., MTT, LDH) D->E F Neuronal Cell Culture (e.g., Primary Neurons) E->F G Compound Treatment F->G H Functional Readout: - GABA Quantification (ELISA) - Electrophysiology - Calcium Imaging G->H G cluster_0 Extracellular Space cluster_2 Intracellular Space Compound 2-Aminomethyl-3-(2-bromophenyl)propionic acid GABA_A GABA-A Receptor Compound->GABA_A Binds to Cl_ion Cl- Influx GABA_A->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition Results in

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 2-Aminomethyl-3-(2-bromophenyl)propionic acid in Human Plasma

Abstract This application note describes a robust, sensitive, and selective method for the quantification of 2-Aminomethyl-3-(2-bromophenyl)propionic acid in human plasma. The method utilizes a straightforward protein pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and selective method for the quantification of 2-Aminomethyl-3-(2-bromophenyl)propionic acid in human plasma. The method utilizes a straightforward protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol has been developed and validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2] This method is suitable for high-throughput analysis in support of pharmacokinetic and toxicokinetic studies in drug development.[3][4]

Introduction and Scientific Rationale

2-Aminomethyl-3-(2-bromophenyl)propionic acid is a novel small molecule with potential therapeutic applications. Accurate quantification in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug discovery and development.[5] The compound's structure, featuring both an amine (basic) and a carboxylic acid (acidic) functional group, classifies it as a polar, zwitterionic molecule, which can present challenges for retention in standard reversed-phase chromatography and for efficient extraction from complex biological fluids like plasma.[6]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and speed.[7] The method described herein leverages the high selectivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to accurately measure analyte concentrations, even at low levels, by minimizing interference from endogenous matrix components.[8]

Physicochemical Properties and Analytical Strategy

A thorough understanding of the analyte's properties guides the analytical strategy. 2-Aminomethyl-3-(2-bromophenyl)propionic acid (putative structure) possesses key features that inform the method development:

  • Molecular Formula: C₁₀H₁₂BrNO₂

  • Molecular Weight: 258.11 g/mol (Note: This is based on the related compound 2-Amino-3-(2-bromophenyl)propanoic acid, C9H10BrNO2, which has a molecular weight of 244.08 g/mol . The target molecule has an additional CH2 group.)

  • Key Functional Groups: A primary amine (basic, readily protonated) and a carboxylic acid (acidic, readily deprotonated).[9]

  • Bromine Atom: Provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is a powerful tool for confirming the identity of the analyte during mass spectrometric analysis.

  • Polarity: The presence of ionizable groups makes the molecule polar, requiring specific considerations for chromatographic retention.[10]

Based on these properties, a reversed-phase liquid chromatography (RPLC) method with an acidic mobile phase was selected to ensure the protonation of the primary amine, promoting retention on a C18 stationary phase and enhancing ionization efficiency in positive electrospray ionization (ESI) mode.[11]

Experimental Protocol

Materials and Reagents
  • Analyte: 2-Aminomethyl-3-(2-bromophenyl)propionic acid (Reference Standard, >99% purity)

  • Internal Standard (IS): 2-Aminomethyl-3-(2-bromophenyl)propionic acid-¹³C₆,¹⁵N (or a suitable structural analog if a stable isotope-labeled standard is unavailable).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA) (Optima™ LC/MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from certified vendors.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:H₂O to create spiking solutions for the calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the CC standards and QC samples (Low, Medium, High). A typical calibration range might be 1.00 to 1000 ng/mL.

Sample Preparation: Protein Precipitation
  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis. Acetonitrile is used as the precipitation solvent.

  • Protocol:

    • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of IS working solution (e.g., 500 ng/mL) to all samples except the double blank.

    • Vortex briefly (5 seconds).

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vial.

    • Inject 5 µL into the LC-MS/MS system.

G

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

Parameter Condition Rationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm C18 chemistry provides robust reversed-phase retention for a wide range of molecules.[3]
Mobile Phase A 0.1% Formic Acid in Water Acidification promotes analyte protonation for better retention and ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good peak shape.
Flow Rate 0.4 mL/min Standard flow rate for a 2.1 mm ID column, ensuring efficient separation.
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B A gradient elution is necessary to elute the analyte with good peak shape and clean the column.
Column Temp. 40 °C Elevated temperature reduces viscosity and can improve peak shape and reproducibility.

| Injection Vol. | 5 µL | |

Table 2: Mass Spectrometry Parameters

Parameter Condition Rationale
Instrument Sciex Triple Quad™ 6500+ or equivalent High-sensitivity triple quadrupole for quantitative performance.
Ionization Mode Electrospray Ionization (ESI), Positive The primary amine is readily protonated, making positive mode ESI highly efficient.[8]
MRM Transitions Analyte: Q1 258.0 -> Q3 171.0 (Quantifier), 258.0 -> 131.0 (Qualifier)IS: Q1 265.0 -> Q3 178.0 Q1 is the [M+H]⁺ ion. Q3 transitions are selected based on predictable fragmentation (e.g., loss of the aminomethylpropionic acid moiety and subsequent fragments).
Ion Source Gas 1 50 psi Nebulizer gas for droplet formation.
Ion Source Gas 2 60 psi Turbo gas for droplet desolvation.
Curtain Gas 35 psi Prevents neutral molecules from entering the mass spectrometer.
Source Temp. 550 °C Aids in the desolvation of the ESI droplets.

| Collision Gas (CAD) | 9 psi | Nitrogen gas used in the collision cell to induce fragmentation. |

G

Method Validation

The method was validated according to the European Medicines Agency (EMA) Guideline on bioanalytical method validation.[12] The validation assessed selectivity, linearity, accuracy, precision, limit of quantification, matrix effect, recovery, and stability.

Acceptance Criteria
  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[12]

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[12]

  • Linearity: The correlation coefficient (r²) of the calibration curve should be ≥0.99.

Validation Results Summary

The following tables summarize the performance of the method.

Table 3: Calibration Curve Linearity and LLOQ

Parameter Result
Calibration Range 1.00 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995
LLOQ 1.00 ng/mL
Accuracy at LLOQ 95.5% - 108.2%

| Precision at LLOQ | 8.9% CV |

Table 4: Intra- and Inter-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-Day Accuracy (%) (n=5) Intra-Day Precision (CV%) (n=5) Inter-Day Accuracy (%) (3 runs) Inter-Day Precision (CV%) (3 runs)
LQC 3.00 102.3 6.5 104.1 7.8
MQC 100 97.8 4.2 99.5 5.1

| HQC | 800 | 101.5 | 3.1 | 100.8 | 4.3 |

Table 5: Matrix Effect and Recovery

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Factor IS-Normalized Matrix Factor
LQC 88.2 90.1 0.97 0.99

| HQC | 91.5 | 90.5 | 1.03 | 1.04 |

  • Stability: The analyte was found to be stable in human plasma for at least 24 hours at room temperature, for at least 3 freeze-thaw cycles, and for 3 months when stored at -80°C.

Conclusion

This application note presents a validated LC-MS/MS method for the quantitative analysis of 2-Aminomethyl-3-(2-bromophenyl)propionic acid in human plasma. The simple protein precipitation protocol and rapid chromatographic runtime make it highly suitable for routine analysis in a regulated bioanalytical laboratory. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the criteria set forth by international regulatory guidelines.[13]

References

  • Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview Source: LCGC International - Chromatography Online URL: [Link]

  • Title: Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma Source: MDPI URL: [Link]

  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link]

  • Title: Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards Source: PMC - NIH URL: [Link]

  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: Chromatography Online URL: [Link]

  • Title: LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations Source: YouTube URL: [Link]

  • Title: Quantitative analysis of small molecules in biological samples Source: University of Alabama at Birmingham URL: [Link]

  • Title: Sample Preparation for LC‐MS Bioanalysis of Proteins Source: SciSpace URL: [Link]

  • Title: Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation Source: ACS Publications URL: [Link]

  • Title: Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples Source: Lirias URL: [Link]

  • Title: 2-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 Source: PubChem URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: PubMed Central URL: [Link]

  • Title: Bioanalytical sample preparation Source: Biotage URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Sample Preparation In Bioanalysis: A Review Source: International Journal of Scientific & Technology Research URL: [Link]

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation URL: [Link]

  • Title: An Education in ESI Source: The Analytical Scientist URL: [Link]

  • Title: Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications Source: Advanced Materials Technology URL: [Link]

  • Title: Solid-phase extraction: a principal option for peptide bioanalytical sample preparation Source: Future Science URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: LC-MS analysis of the plasma metabolome--a novel sample preparation strategy Source: PubMed URL: [Link]

  • Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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Method

Application Notes and Protocols: A Guide to Characterizing Novel GABA Receptor Tool Compounds

These application notes provide a comprehensive framework for the characterization of novel compounds as potential tools for studying γ-aminobutyric acid (GABA) receptors. While direct pharmacological data for 2-Aminomet...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for the characterization of novel compounds as potential tools for studying γ-aminobutyric acid (GABA) receptors. While direct pharmacological data for 2-Aminomethyl-3-(2-bromophenyl)propionic acid is not extensively available in the public domain, this document will use it as a hypothetical candidate to illustrate the critical experimental workflows and protocols necessary to establish a compound as a valuable research tool in the field of neuroscience and drug discovery.

Introduction: The Crucial Role of Tool Compounds in GABA Receptor Research

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[1][2] Its actions are mediated through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[3][4] GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition, while GABAB receptors are G-protein coupled receptors that produce slow and prolonged inhibitory responses.[3][5]

Given their widespread distribution and critical functions, GABA receptors are significant therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, epilepsy, sleep disorders, and spasticity.[1][6] The development of selective and potent tool compounds is paramount for dissecting the physiological and pathological roles of the diverse subtypes of GABA receptors.[1] A well-characterized tool compound allows researchers to selectively modulate receptor activity, thereby elucidating its downstream effects in both in vitro and in vivo models.

This guide will outline a systematic approach to evaluate a novel compound, such as 2-Aminomethyl-3-(2-bromophenyl)propionic acid, for its potential as a GABA receptor tool compound.

Physicochemical Characterization of a Candidate Tool Compound

Before embarking on biological assays, a thorough physicochemical characterization of the candidate compound is essential. This ensures its suitability for biological experiments and aids in the interpretation of results.

PropertyImportanceExample Data for a Precursor
Chemical Structure Verification of the correct molecule.3-(2-Bromophenyl)propionic acid[7]
Purity Ensures that the observed biological activity is due to the compound of interest and not impurities.>97%
Solubility Critical for preparing accurate stock solutions and ensuring bioavailability in aqueous buffers.Soluble in DMSO and water (with heating)[8]
Stability Determines appropriate storage conditions and shelf-life.Powder: 3 years at -20°C; In solvent: 6 months at -80°C[8]
Molecular Weight Required for calculating molar concentrations.229.07 g/mol for 3-(2-bromophenyl)propionic acid[7]

Experimental Workflows for Pharmacological Characterization

A multi-tiered approach is necessary to comprehensively characterize the interaction of a novel compound with GABA receptors. This typically involves in vitro binding and functional assays, followed by in vivo validation.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Radioligand Binding Assays Radioligand Binding Assays Electrophysiology (Patch-Clamp) Electrophysiology (Patch-Clamp) Radioligand Binding Assays->Electrophysiology (Patch-Clamp) Determine Affinity (Kd) Microdialysis Microdialysis Electrophysiology (Patch-Clamp)->Microdialysis Confirm Functional Activity (Agonist/Antagonist) Behavioral Studies Behavioral Studies Microdialysis->Behavioral Studies Assess Physiological Effects

Caption: A typical experimental workflow for characterizing a novel GABA receptor tool compound.

Radioligand Binding Assays: Determining Affinity and Selectivity

Radioligand binding assays are a fundamental first step to determine if a compound binds to GABA receptors and with what affinity.[9] These assays measure the displacement of a radiolabeled ligand with known binding properties by the unlabeled test compound.

Principle: A radiolabeled ligand that specifically binds to the target receptor is incubated with a tissue preparation (e.g., brain homogenates) or cell membranes expressing the receptor of interest. The amount of radioligand bound to the receptor is measured in the presence and absence of the test compound. A reduction in radioligand binding indicates that the test compound is competing for the same binding site or an allosteric site that influences radioligand binding.

Materials:

  • Radioligand: [3H]-Muscimol (a potent GABAA receptor agonist)[10] or [3H]-Flunitrazepam (a benzodiazepine site ligand).

  • Tissue Preparation: Rat brain cortical membranes, prepared as described in established protocols.[11]

  • Test Compound: 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

  • Non-specific Binding Control: High concentration of unlabeled GABA (10 mM).[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose. Perform a series of centrifugation steps to isolate the crude membrane fraction. Wash the membranes multiple times in assay buffer to remove endogenous GABA.[11][12]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of 10 mM GABA (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of [3H]-Muscimol (final concentration ~1-5 nM).[11]

    • 100 µL of the membrane preparation (0.1-0.2 mg protein).[11]

  • Incubation: Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.[11]

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Electrophysiology

Once binding is established, the functional effect of the compound must be determined. Electrophysiology, particularly the patch-clamp technique, is the gold standard for assessing the functional activity of compounds on ion channels like the GABAA receptor.[13]

Principle: The patch-clamp technique allows for the measurement of ion flow through single or multiple ion channels in a cell membrane. For GABAA receptors, this involves measuring the chloride current evoked by the application of GABA and observing how the test compound modulates this current.

Materials:

  • Cell Line: HEK293 cells stably expressing a specific GABAA receptor subtype (e.g., α1β2γ2).

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Internal Solution (in pipette): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

  • External Solution: Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • GABA Stock Solution.

  • Test Compound Stock Solution.

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the GABAA receptor subtype of interest under standard conditions.

  • Patching:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a single cell with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • GABA Application:

    • Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.

  • Test Compound Application:

    • Agonist Activity: Apply the test compound alone to see if it evokes a current.

    • Antagonist Activity: Co-apply the test compound with GABA to see if it reduces the GABA-evoked current.[14]

    • Modulator Activity: Pre-apply the test compound followed by co-application with GABA to see if it enhances or diminishes the GABA-evoked current.[15]

  • Data Acquisition: Record the currents using the patch-clamp amplifier and data acquisition software.

Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

  • For antagonists, calculate the percent inhibition of the GABA response and determine the IC50.

  • For positive allosteric modulators, calculate the percent potentiation of the GABA response and determine the EC50.

gaba_signaling cluster_gabaA GABAA Receptor Signaling cluster_gabaB GABAB Receptor Signaling GABA GABA GABA_A_Receptor GABAA Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor binds GABA_B_Receptor GABAB Receptor (GPCR) GABA->GABA_B_Receptor binds Cl_influx Cl- influx GABA_A_Receptor->Cl_influx opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization G_protein G-protein activation GABA_B_Receptor->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC K_channel K+ Channel Activation G_protein->K_channel

Caption: Simplified diagram of GABAA and GABAB receptor signaling pathways.

In Vivo Microdialysis: Assessing Effects on Neurotransmission

In vivo microdialysis is a powerful technique to measure the levels of neurotransmitters, including GABA, in the extracellular fluid of specific brain regions in freely moving animals.[16][17] This allows for the assessment of a compound's effect on GABAergic tone in a physiological context.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules in the extracellular space, including GABA, diffuse across the membrane into the perfusate, which is then collected and analyzed.[18]

Materials:

  • Microdialysis Probes: With a molecular weight cut-off suitable for GABA.

  • Stereotaxic apparatus.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with fluorescence or electrochemical detection.

  • Derivatizing agent: o-phthaldialdehyde (OPA).

  • Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 147 NaCl, 3.0 KCl, 1.2 CaCl2, 1.2 MgCl2.

  • Test Compound: 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the striatum.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Insertion: Insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for at least 1-2 hours to establish a stable baseline of extracellular GABA.[16]

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation.

  • Compound Administration: Administer the test compound systemically (e.g., intraperitoneally) or locally through the dialysis probe (retrodialysis).

  • Post-administration Sampling: Continue collecting dialysate samples to monitor changes in extracellular GABA levels.

  • Analysis:

    • Derivatize the GABA in the dialysate samples with OPA.

    • Analyze the samples using HPLC with fluorescence detection to quantify the GABA concentration.[19]

Data Analysis:

  • Calculate the baseline GABA concentration for each animal.

  • Express the post-administration GABA levels as a percentage of the baseline.

  • Use appropriate statistical tests to determine if the test compound significantly alters extracellular GABA levels compared to a vehicle control group.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of a novel compound, such as 2-Aminomethyl-3-(2-bromophenyl)propionic acid, as a potential tool for studying GABA receptors. A comprehensive evaluation, from in vitro binding and functional assays to in vivo neurochemical monitoring, is essential to establish its affinity, efficacy, selectivity, and physiological effects.

Positive results from these studies would warrant further investigation, including:

  • Selectivity profiling: Testing the compound against a panel of other neurotransmitter receptors and transporters.

  • Subtype selectivity: Determining the compound's affinity and efficacy at different GABAA and GABAB receptor subtypes.

  • Behavioral pharmacology: Assessing the compound's effects in animal models of anxiety, epilepsy, or other relevant CNS disorders.

By following a systematic and rigorous approach, researchers can confidently identify and validate new chemical tools that will ultimately advance our understanding of the complex roles of GABA in health and disease.

References

  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents. (n.d.). Google Patents.
  • Boost Your Drug Discovery: S-3-Amino-3-(2-bromophenyl)propionic acid. (2026, January 24). The USA Times. Retrieved January 26, 2026, from [Link]

  • (PDF) Pharmacology of GABA and Its Receptors - ResearchGate. (2020, November 20). ResearchGate. Retrieved January 26, 2026, from [Link]

  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Fmoc-3-amino-3-(3-bromophenyl)-propionic acid - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 26, 2026, from [Link]

  • GAB(A) receptors present higher affinity and modified subunit composition in spinal motor neurons from a genetic model of amyotrophic lateral sclerosis - PubMed. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • GABA Receptor - StatPearls - NCBI Bookshelf - NIH. (2025, February 18). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 2-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554198 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Looking for Novelty in an “Old” Receptor: Recent Advances Toward Our Understanding of GABAARs and Their Implications in Receptor Pharmacology - Frontiers. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • GABA - PDSP. (n.d.). University of North Carolina at Chapel Hill. Retrieved January 26, 2026, from [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • GABA Stacked.indd - Nanion Technologies. (n.d.). Nanion Technologies. Retrieved January 26, 2026, from [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (n.d.). Wiley Online Library. Retrieved January 26, 2026, from [Link]

  • GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

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  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio - Sophion Bioscience. (n.d.). Sophion Bioscience. Retrieved January 26, 2026, from [Link]

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  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega. (2025, May 16). ACS Publications. Retrieved January 26, 2026, from [Link]

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Application

Application Notes & Protocols: Strategic Incorporation of 2-Aminomethyl-3-(2-bromophenyl)propionic Acid in Advanced Peptide Synthesis

Introduction: Beyond the Canonical 20 Amino Acids In the quest for novel therapeutics, native peptides present a compelling starting point due to their high specificity and potency. However, their translation into viable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the quest for novel therapeutics, native peptides present a compelling starting point due to their high specificity and potency. However, their translation into viable drugs is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor bioavailability, which curtails their in-vivo activity.[1][2] To surmount these challenges, medicinal chemists are increasingly turning to the vast chemical space offered by non-natural amino acids.[3][4] Among these, β-amino acids have emerged as powerful tools for engineering peptides with superior pharmacological profiles.[5]

The incorporation of a β-amino acid extends the peptide backbone by one carbon atom, fundamentally altering its conformational landscape and rendering it resistant to common proteases.[1][5] This guide focuses on a particularly strategic building block: 2-Aminomethyl-3-(2-bromophenyl)propionic acid . This β²,³-disubstituted amino acid is uniquely equipped with two key features:

  • A conformationally constraining backbone that can induce stable, well-defined secondary structures like turns and helices.[6][7]

  • A 2-bromophenyl side chain that not only provides steric bulk but also serves as a versatile chemical handle for post-synthetic modifications, enabling late-stage diversification and the creation of peptide-drug conjugates.[8][9]

This document provides a comprehensive overview of the applications of 2-Aminomethyl-3-(2-bromophenyl)propionic acid and detailed protocols for its successful integration into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Core Advantages and Strategic Applications

The unique architecture of 2-Aminomethyl-3-(2-bromophenyl)propionic acid imparts several distinct advantages in peptide design.

Precise Conformational Control

The substitution pattern of this β-amino acid restricts the available dihedral angles of the peptide backbone, acting as a potent "structure-inducer." Similar scaffolds have been demonstrated to promote the formation of stable nine-membered hydrogen-bonded δ-turn-like structures.[7] This pre-organization of the peptide into a specific bioactive conformation can significantly enhance its binding affinity and selectivity for its biological target, a critical factor in modulating protein-protein interactions or designing receptor-specific ligands.[3]

Enhanced Enzymatic Stability

Peptides containing β-amino acids exhibit remarkable resistance to degradation by proteases, which are evolved to recognize and cleave peptide bonds between α-amino acids.[5][8] This enhanced stability translates to a longer plasma half-life and improved in-vivo efficacy, a crucial step in transforming a peptide lead into a viable drug candidate.

A Platform for Chemical Diversification

The bromine atom on the phenyl ring is not merely a steric element; it is a functional handle for a variety of powerful chemical transformations. This feature allows for a "late-stage functionalization" approach where a core peptide can be synthesized and subsequently diversified. Using well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a wide array of chemical moieties can be attached to the peptide while it is still on the solid support. This enables the rapid generation of a library of analogues for comprehensive Structure-Activity Relationship (SAR) studies.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-2-Aminomethyl-3-(2-bromophenyl)propionic acid via Automated SPPS

This protocol details the standard procedure for incorporating the title amino acid into a growing peptide chain using Fmoc/tBu chemistry. The process is based on established SPPS principles.[10][11]

Rationale: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amine is base-labile, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups (like tBu, Boc, Trt) and the resin linker. The choice of coupling reagent is critical; HBTU/HOBt is a highly efficient combination for standard couplings, while DEPBT is recommended for sterically hindered amino acids or those prone to racemization.[10]

Materials:

  • Resin: Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM). Consider greener alternatives like 2-MeTHF where appropriate.

  • Amino Acid: Fmoc-2-Aminomethyl-3-(2-bromophenyl)propionic acid.

  • Standard Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection.

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole) or Oxyma Pure

    • DIPEA (N,N-Diisopropylethylamine)

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail (General): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation Solvent: Cold diethyl ether.

Workflow Visualization:

SPPS_Workflow start Start: Fmoc-AA-Resin wash_dmf Wash: DMF start->wash_dmf deprotect Fmoc Deprotection 20% Piperidine/DMF wash_dmf->deprotect wash_dmf2 Wash: DMF deprotect->wash_dmf2 coupling Coupling: Fmoc-X-OH HBTU/HOBt/DIPEA wash_dmf2->coupling wash_dmf3 Wash: DMF coupling->wash_dmf3 kaiser Kaiser Test (Check Completion) wash_dmf3->kaiser kaiser->coupling Incomplete final_wash Final Wash: DMF, DCM, Ether kaiser->final_wash Complete cleavage Cleavage & Deprotection TFA Cocktail final_wash->cleavage purify Precipitation, Purification (HPLC), Lyophilization cleavage->purify final_product Final Peptide purify->final_product

Caption: Automated SPPS cycle for peptide elongation.

Step-by-Step Methodology:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Repeat this step once.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-2-Aminomethyl-3-(2-bromophenyl)propionic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. Note: Coupling of β-amino acids can be slower than α-amino acids; extended coupling times may be necessary.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[10] If the test is positive, indicating incomplete coupling, repeat steps 4 and 5.

  • Washing: Drain the coupling solution and wash the resin as in step 3.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Deprotection & Washing: After the final coupling, perform a final Fmoc deprotection (step 2) followed by a final wash with DMF, DCM, and then dry the resin under vacuum.

  • Cleavage and Global Deprotection: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Isolation: Filter the resin and collect the TFA solution. Reduce the volume under a stream of nitrogen and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify using reverse-phase HPLC (RP-HPLC) and verify the mass by ESI-MS or MALDI-TOF.

Protocol 2: On-Resin Post-Synthetic Modification via Suzuki Coupling

This protocol demonstrates the functionalization of the bromophenyl moiety while the peptide is still attached to the solid support.

Rationale: Performing the modification on-resin simplifies purification, as excess reagents and catalysts can be easily washed away before the peptide is cleaved. This is a powerful method for creating peptide libraries from a single, common precursor.

Materials:

  • Peptidyl-resin containing the 2-Aminomethyl-3-(2-bromophenyl)propionic acid residue.

  • Boronic Acid: Aryl- or vinyl-boronic acid (5-10 eq.).

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos) (0.1-0.2 eq.).

  • Base: Anhydrous K₂CO₃ or Cs₂CO₃ (5-10 eq.).

  • Solvent: Anhydrous, degassed solvent mixture (e.g., DMF/Toluene/H₂O or Dioxane/H₂O).

Step-by-Step Methodology:

  • Resin Preparation: Swell the dried peptidyl-resin in the reaction solvent in an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the boronic acid, base, and palladium catalyst to the resin suspension.

  • Reaction: Heat the mixture to 60-80 °C with agitation for 4-12 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, cool the vessel to room temperature. Drain the reaction mixture and wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove all traces of catalyst and excess reagents.

  • Cleavage and Purification: Dry the resin and proceed with the cleavage and purification steps as described in Protocol 1 (steps 10-12).

Data and Expected Outcomes

The successful incorporation of 2-Aminomethyl-3-(2-bromophenyl)propionic acid (here abbreviated as Bmp) can be validated through standard analytical techniques. The following table provides representative data for the synthesis of a model tetrapeptide.

Peptide Sequence Coupling Time for Bmp Crude Purity (A₂₂₀ nm) Purified Yield Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺
Ac-Ala-Gly-(Bmp)-Ala-NH₂2 hours~75%35%526.15 / 528.15526.2 / 528.2

Note: The dual mass peak reflects the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

Structural Impact of Incorporation

The inclusion of a β²,³-disubstituted amino acid forces the peptide backbone into a more rigid conformation compared to a sequence composed solely of α-amino acids.

Structural_Impact cluster_0 Alpha-Peptide (Flexible) cluster_1 Beta-Peptide (Constrained Turn) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 b1 b2 b1->b2 b3 b2:e->b3:w b4 b3:s->b4:s b5 b4->b5

Caption: Conformational difference between flexible α-peptides and constrained β-peptides.

Conclusion and Future Perspectives

2-Aminomethyl-3-(2-bromophenyl)propionic acid is a high-value building block for modern peptide chemistry. Its ability to enforce specific secondary structures while simultaneously offering a handle for chemical diversification makes it an invaluable tool for addressing the core challenges of peptide drug development. The protocols outlined here provide a robust framework for its incorporation and subsequent modification.

Future applications will likely focus on leveraging this amino acid to construct complex architectures such as bicyclic peptides[12], stapled peptides for inhibiting intracellular protein-protein interactions, and highly stable peptide scaffolds for targeted drug delivery. The fusion of rational design with the chemical versatility of this unique monomer will continue to drive the development of next-generation peptide therapeutics.

References

  • Vertex AI Search. (2026). Boost Your Drug Discovery: S-3-Amino-3-(2-bromophenyl)propionic acid.
  • Google Patents. (1992). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
  • PubMed Central. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • Royal Society of Chemistry. (n.d.). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation.
  • PubMed. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids.
  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • PubMed. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues.
  • bioRxiv. (n.d.). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • ResearchGate. (2025). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.
  • ResearchGate. (2025). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support.
  • National Institutes of Health. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • National Institutes of Health. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation.
  • Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis.

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Method

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Aminomethyl-3-(2-bromophenyl)propionic acid

Introduction: Unveiling the Potential of a Novel GABAergic Modulator In the landscape of neuropharmacology, the quest for novel therapeutic agents targeting the γ-aminobutyric acid (GABA) system remains a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel GABAergic Modulator

In the landscape of neuropharmacology, the quest for novel therapeutic agents targeting the γ-aminobutyric acid (GABA) system remains a cornerstone of drug discovery. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its receptors, primarily GABAA and GABAB, are implicated in a host of neurological and psychiatric disorders. The compound 2-Aminomethyl-3-(2-bromophenyl)propionic acid is a structurally intriguing molecule with a clear resemblance to known GABAergic modulators. Its β-phenyl-γ-aminobutyric acid backbone is analogous to that of phenibut, a known GABAB and, to a lesser extent, GABAA receptor agonist.[1][2] The presence and position of the bromo-substituent on the phenyl ring offer a potential site for modifying the compound's pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of GABA receptors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust HTS assays for the characterization of 2-Aminomethyl-3-(2-bromophenyl)propionic acid and similar compounds. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of high-quality, reproducible data.

Rationale for Targeting GABA Receptors

The structural similarity of 2-Aminomethyl-3-(2-bromophenyl)propionic acid to phenibut and its p-chloro derivative, baclofen, strongly suggests that its primary biological targets are likely to be GABA receptors.[1][2] Therefore, the HTS strategy outlined in this guide will focus on assays designed to identify and characterize the activity of this compound at both GABAA and GABAB receptors.

  • GABAA Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition.[3] Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[4] Modulators of GABAA receptors, such as benzodiazepines, are widely used as anxiolytics, sedatives, and anticonvulsants.[5]

  • GABAB Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[3] Their activation leads to the inhibition of adenylyl cyclase and the regulation of ion channels, resulting in neuronal hyperpolarization.[6] The prototypical GABAB agonist, baclofen, is a clinically used muscle relaxant.[7]

A comprehensive screening approach should therefore investigate the potential of 2-Aminomethyl-3-(2-bromophenyl)propionic acid to act as an agonist, antagonist, or allosteric modulator at both receptor types.

High-Throughput Screening Workflow

A typical HTS workflow for characterizing a novel compound like 2-Aminomethyl-3-(2-bromophenyl)propionic acid involves a primary screen to identify activity, followed by secondary assays to confirm and further characterize the hits.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Characterization Primary_GABA_A GABA-A Receptor Assay (Membrane Potential) Dose_Response Dose-Response Curves (EC50/IC50 Determination) Primary_GABA_A->Dose_Response Active Compounds Primary_GABA_B GABA-B Receptor Assay (Calcium Flux) Primary_GABA_B->Dose_Response Active Compounds Selectivity Receptor Subtype Selectivity Profiling Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Radioligand Binding) Selectivity->Mechanism QC_Metrics Z_Factor Z'-Factor (Assay Window & Data Variation) SB_Ratio Signal-to-Background (Assay Window) CV Coefficient of Variation (Data Precision)

Caption: Key quality control metrics in HTS.

Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. [2]It takes into account the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. [2] Formula for Z'-Factor: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where:

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

  • μp = mean of the positive control

  • μn = mean of the negative control

Signal-to-Background (S/B) Ratio: This ratio provides a measure of the dynamic range of the assay. [8]A higher S/B ratio is generally desirable.

Formula for S/B Ratio: S/B = μp / μn

MetricAcceptable RangeInterpretation
Z'-Factor > 0.5Excellent assay with a large separation between positive and negative controls. [3]
Signal-to-Background > 2A clear distinction between the signal and the background. [9]
Coefficient of Variation (%CV) < 15%Good precision and reproducibility of the data. [10]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of 2-Aminomethyl-3-(2-bromophenyl)propionic acid and other novel compounds targeting GABAA and GABAB receptors. By employing these fluorescence-based functional assays, researchers can efficiently identify and characterize potential agonists, antagonists, and allosteric modulators. Hits identified from these primary screens should be further validated through secondary assays, including dose-response studies to determine potency (EC50/IC50), selectivity profiling against different GABA receptor subtypes, and mechanism of action studies using techniques such as radioligand binding assays or electrophysiology. The systematic application of these HTS methodologies will undoubtedly accelerate the discovery of novel neurotherapeutics.

References

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. Lancet, 1(8476), 307–310. [Link]

  • Gilbert, D., Esmaeili, A., & Lynch, J. (2005). A yellow fluorescent protein-based assay for high-throughput screening of glycine and GABAA receptor chloride channels. Neuroscience Letters, 380(3), 340–345. [Link]

  • Liu, J., Chen, T., Norris, T., Knappenberger, K., Huston, J., Wood, M., & Bostwick, R. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. ASSAY and Drug Development Technologies, 6(6), 781–786. [Link]

  • Mousavi Nik, A., Pressly, B., Singh, V., Antrobus, S., Hulsizer, S., Rogawski, M. A., Wulff, H., & Pessah, I. N. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Pharmacology and Experimental Therapeutics, 362(1), 103–114. [Link]

  • Olsen, R. W. (2018). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 136(Pt A), 10–22. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]

  • Sieghart, W. (2015). Allosteric modulation of GABAA receptors via multiple drug-binding sites. Advances in pharmacology (San Diego, Calif.), 72, 53–96. [Link]

  • Simeonov, A., & Jadhav, A. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Tokoph, K. (2017, October 10). The GABAa Receptor & Positive Allosteric Modulation. YouTube. [Link]

  • Veprintsev, D. B., & Freissmuth, M. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in structural biology, 69, 135–142. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Catalyst University. (2017, October 11). The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation. YouTube. [Link]

  • Merlaud, Z., et al. (2022). Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy. STAR protocols, 3(4), 101799. [Link]

  • BIT 479/579. (n.d.). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery.
  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(14), 5447-5483. [Link]

  • Agilent Technologies. (2021, February 2). High-Throughput GPCR Assay Development. [Link]

  • Glykys, J., & Mody, I. (2013). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits, 7, 198. [Link]

  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

  • Wikipedia. (2023, December 1). Z-factor. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Maccioni, P., et al. (2021). The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats. Frontiers in Pharmacology, 12, 691656. [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37–43. [Link]

  • Patsnap. (2024, June 21). What are GABAB receptor antagonists and how do they work? Patsnap Synapse. [Link]

  • ResearchGate. (2025, August 7). GABA A receptor: Positive and negative allosteric modulators. [Link]

  • ResearchGate. (n.d.). HTS methods based on GPCR pharmacology profiling. [Link]

  • The Assay Guidance Manual. (2012, May 1). HTS Assay Validation. NCBI Bookshelf. [Link]

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Application

Application Notes and Protocols for the Neuropharmacological Investigation of 2-Aminomethyl-3-(2-bromophenyl)propionic Acid

Introduction: Unveiling a Potential GABAergic Modulator In the continuous quest for novel therapeutic agents targeting the central nervous system, the exploration of unique chemical scaffolds is paramount. 2-Aminomethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential GABAergic Modulator

In the continuous quest for novel therapeutic agents targeting the central nervous system, the exploration of unique chemical scaffolds is paramount. 2-Aminomethyl-3-(2-bromophenyl)propionic acid emerges as a compound of significant interest due to its structural resemblance to established neuropharmacological agents. While direct research on this specific molecule is nascent, its architecture, featuring a γ-aminobutyric acid (GABA) backbone with a phenyl ring substituent, positions it as a compelling candidate for investigation as a modulator of GABA receptors.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential neuropharmacological applications of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. Its structural similarity to potent GABA-B receptor agonists such as Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) and Phenibut (β-phenyl-γ-aminobutyric acid) provides a strong rationale for its characterization as a potential GABAergic agent.[1][2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for treating a range of neurological and psychiatric disorders, including anxiety, spasticity, and epilepsy.[4][5]

These application notes will provide a structured framework and detailed protocols for the systematic evaluation of 2-Aminomethyl-3-(2-bromophenyl)propionic acid's activity, from initial in vitro receptor profiling to in vivo behavioral assessment. The overarching goal is to equip researchers with the necessary methodologies to elucidate its mechanism of action and therapeutic potential.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's physical and chemical properties is the foundation of reliable and safe experimentation.

PropertyValueSource
Molecular Formula C9H9BrO2[6]
Molecular Weight 229.07 g/mol [6]
Appearance White to off-white solid/crystalline powder[7][8]
CAS Number 15115-58-9[6]
Melting Point 98-102 °C
Solubility Slightly soluble in water, very slightly soluble in methanol[8]

Safety and Handling:

  • Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9] May also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10] Use in a well-ventilated area or under a fume hood.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[9]

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for experimental reproducibility.

Materials:

  • 2-Aminomethyl-3-(2-bromophenyl)propionic acid powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out the desired amount of 2-Aminomethyl-3-(2-bromophenyl)propionic acid powder into the tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. Stored at -80°C, the solution should be used within 6 months; at -20°C, it should be used within 1 month.[11]

In Vitro Characterization: Identifying the Molecular Target

The initial phase of characterization involves in vitro assays to determine the compound's binding affinity and functional activity at GABA receptors.

Protocol 2: Radioligand Binding Assay for GABA-B Receptors

This protocol aims to determine the binding affinity (Ki) of 2-Aminomethyl-3-(2-bromophenyl)propionic acid for the GABA-B receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing human GABA-B receptors (e.g., CHO or HEK293 cells).

  • [³H]-GABA or other suitable radioligand for GABA-B receptors.

  • Non-labeled GABA (for determining non-specific binding).

  • 2-Aminomethyl-3-(2-bromophenyl)propionic acid stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Workflow:

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting A Prepare serial dilutions of test compound D Combine membranes, radioligand, and test compound in 96-well plate A->D B Prepare radioligand solution B->D C Prepare membrane homogenate C->D E Incubate at room temperature D->E F Rapidly filter through glass fiber filters E->F G Wash filters to remove unbound radioligand F->G H Transfer filters to scintillation vials G->H I Add scintillation fluid and count radioactivity H->I J Data Analysis (Calculate Ki) I->J

Caption: Radioligand Binding Assay Workflow.

Procedure:

  • Prepare serial dilutions of 2-Aminomethyl-3-(2-bromophenyl)propionic acid in the binding buffer.

  • In a 96-well plate, add the binding buffer, the cell membrane preparation, the [³H]-radioligand, and either the test compound, buffer (for total binding), or an excess of non-labeled GABA (for non-specific binding).

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

  • Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: GTPγS Binding Assay for Functional Activity

This assay determines whether 2-Aminomethyl-3-(2-bromophenyl)propionic acid acts as an agonist, antagonist, or inverse agonist at the G-protein coupled GABA-B receptor.

Materials:

  • Cell membranes with expressed GABA-B receptors.

  • [³⁵S]-GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Test compound and known GABA-B agonist (e.g., Baclofen).

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

  • In a microplate, combine the membranes, [³⁵S]-GTPγS, and varying concentrations of the test compound.

  • Incubate at 30°C for 60 minutes to allow for G-protein activation and binding of [³⁵S]-GTPγS.

  • Terminate the reaction by filtration, similar to the radioligand binding assay.

  • Measure the radioactivity on the filters.

  • Plot the [³⁵S]-GTPγS binding against the test compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).

GABA-B Receptor Signaling Pathway

Activation of GABA-B receptors by an agonist like Baclofen, and putatively 2-Aminomethyl-3-(2-bromophenyl)propionic acid, initiates a signaling cascade that leads to neuronal inhibition.[12]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GABAB_R GABA-B Receptor G_protein Gi/o Protein (α, βγ) GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC α subunit inhibits K_channel GIRK K+ Channel G_protein->K_channel βγ subunit opens Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx (Reduced) Ca_channel->Ca_influx Agonist Agonist (e.g., GABA, Baclofen) Agonist->GABAB_R Binds ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Postsynaptic Inhibition) K_efflux->Hyperpolarization Neurotransmitter_Release Neurotransmitter Release (Reduced, Presynaptic Inhibition) Ca_influx->Neurotransmitter_Release

Caption: Simplified GABA-B Receptor Signaling Cascade.

In Vivo Behavioral Characterization

Following in vitro validation, in vivo studies are essential to understand the compound's effects in a whole-organism context. These protocols should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 4: Assessment of Anxiolytic Activity (Elevated Plus Maze)

The elevated plus maze (EPM) is a standard test for evaluating anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Materials:

  • Elevated plus maze apparatus.

  • Rodents (mice or rats).

  • Vehicle solution (e.g., saline or a suitable solvent for the test compound).

  • Test compound solution at various doses.

  • Video tracking software.

Procedure:

  • Administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).

  • Place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Record the animal's behavior using a video camera and tracking software.

  • Key parameters to analyze include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Total distance traveled (to control for general locomotor effects).

  • Compare the results between the vehicle-treated and compound-treated groups. An increase in open arm exploration suggests an anxiolytic effect.

Protocol 5: Evaluation of Motor Coordination (Rotarod Test)

The rotarod test assesses motor coordination and balance. Compounds with sedative or muscle relaxant properties, like many GABA-B agonists, may impair performance on this task.[3]

Materials:

  • Rotarod apparatus with an accelerating rod.

  • Rodents.

  • Vehicle and test compound solutions.

Procedure:

  • Train the animals on the rotarod at a constant speed for a few days until they can stay on for a predetermined duration (e.g., 120 seconds).

  • On the test day, administer the vehicle or test compound.

  • At a set time post-administration, place the animal on the rotarod, which is set to accelerate from a low to a high speed over a specific period.

  • Record the latency to fall from the rod for each animal.

  • A dose-dependent decrease in the latency to fall compared to the vehicle group indicates impaired motor coordination.

Data Interpretation and Comparative Analysis

The data gathered from these protocols will allow for a comprehensive neuropharmacological profiling of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Parameter2-Aminomethyl-3-(2-bromophenyl)propionic acidBaclofen (Reference)Phenibut (Reference)
GABA-B Binding Affinity (Ki) To be determinedHighModerate
GABA-B Functional Potency (EC50) To be determinedHighModerate
Anxiolytic Effect (EPM) To be determinedPresentPresent
Motor Impairment (Rotarod) To be determinedPresent at higher dosesPresent at higher doses

This structured approach, from molecular interactions to behavioral outcomes, will provide a robust characterization of 2-Aminomethyl-3-(2-bromophenyl)propionic acid, elucidating its potential as a novel tool for neuropharmacological research and drug development.

References

  • Vertex AI Search. (2026). Boost Your Drug Discovery: S-3-Amino-3-(2-bromophenyl)propionic acid.
  • MedchemExpress.com. (n.d.). 2-Amino-3-(4-bromophenyl)propanoic acid. Retrieved January 26, 2026.
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  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Retrieved January 26, 2026.
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  • Majumdar, S., et al. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(20), 4384-4393.
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  • Mountainside Treatment Center. (n.d.). Phenibut. Retrieved January 26, 2026.
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Method

Application Notes &amp; Protocols: Preclinical Efficacy Assessment of 2-Aminomethyl-3-(2-bromophenyl)propionic acid

Abstract This document provides a comprehensive experimental framework for the preclinical evaluation of 2-Aminomethyl-3-(2-bromophenyl)propionic acid, a novel compound with potential therapeutic applications in neurosci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the preclinical evaluation of 2-Aminomethyl-3-(2-bromophenyl)propionic acid, a novel compound with potential therapeutic applications in neuroscience. Given its structural features, including a propionic acid backbone analogous to certain neurotransmitters, this guide outlines a phased, hypothesis-driven approach to elucidate its mechanism of action and assess its efficacy. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and adherence to regulatory guidelines. We will begin with broad in vitro screening to identify the molecular target(s), followed by detailed in vivo studies in relevant disease models.

Introduction: Rationale and Strategic Overview

2-Aminomethyl-3-(2-bromophenyl)propionic acid is a novel chemical entity. Its structural similarity to amino acid neurotransmitters suggests potential activity at central nervous system (CNS) targets. The aminomethyl group and the propionic acid moiety are suggestive of potential interactions with GABA or glutamate receptors. The presence of a bromophenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1]

This guide proposes a tiered approach to the preclinical assessment of this compound, commencing with target identification and culminating in in vivo efficacy studies. This strategy is designed to be resource-efficient, allowing for early go/no-go decisions. All proposed studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data integrity and support potential regulatory submissions.[2][3]

Experimental Strategy Workflow

G cluster_0 Phase 1: In Vitro Target Identification & Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Preliminary Safety cluster_2 Phase 3: In Vivo Efficacy Assessment A Initial Target Screening (Broad Receptor Panel) B Mechanism of Action Studies (e.g., Electrophysiology) A->B C Dose-Response & Selectivity Profiling B->C D Pharmacokinetic Profiling (ADME) C->D Proceed if promising in vitro activity E Acute Toxicity Assessment D->E F Selection of Relevant Animal Models E->F Proceed if acceptable safety profile G Behavioral & Physiological Endpoints F->G H Dose-Ranging Efficacy Studies G->H

Caption: Phased experimental workflow for the preclinical assessment of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Phase 1: In Vitro Target Identification and Mechanism of Action

The initial phase is designed to identify the primary molecular target(s) of 2-Aminomethyl-3-(2-bromophenyl)propionic acid and to elucidate its mechanism of action.

Initial Target Screening: Broad Receptor Panel

A broad screening panel is crucial for unbiased target identification. This should include key CNS receptors and ion channels.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Aminomethyl-3-(2-bromophenyl)propionic acid in a suitable solvent (e.g., DMSO).

  • Assay Panel: Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). This panel should include, at a minimum:

    • GABA Receptors: GABA-A (various subtypes), GABA-B.

    • Glutamate Receptors: AMPA, Kainate, NMDA (various subtypes).[4]

    • Other CNS Targets: Dopamine, serotonin, adrenergic, and opioid receptors.

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) to identify potential interactions.

  • Data Analysis: Identify targets where the compound exhibits significant inhibition or stimulation (typically >50% at 10 µM).

Mechanism of Action Studies: Focus on GABAergic Modulation

Assuming the initial screen suggests activity at GABA-A receptors, the following detailed protocols will elucidate the mechanism of action.

This technique allows for the functional characterization of the compound's effect on specific GABA-A receptor subtypes.

Protocol:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding specific GABA-A receptor subunits (e.g., α1β2γ2, α2β3γ2, α5β3γ2).

  • Recording: After 2-5 days of incubation, place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -60 mV.

  • GABA Application: Apply GABA at its EC20 concentration to elicit a baseline current.

  • Compound Application: Co-apply the test compound with GABA to assess for potentiation (positive allosteric modulator), inhibition (negative allosteric modulator), or direct activation (agonist).

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Calculate the percentage modulation.

For higher throughput screening and dose-response studies, a FLIPR-based assay using a halide-sensitive YFP is recommended.[5]

Protocol:

  • Cell Line: Use a stable cell line expressing the GABA-A receptor subtype of interest and a halide-sensitive YFP (e.g., CHO-K1 YFP-GABAA2 cells).

  • Plating: Plate the cells in 384-well plates and allow them to adhere overnight.

  • Assay:

    • Wash the cells with a low-chloride buffer.

    • Add varying concentrations of the test compound.

    • Add a solution containing GABA (at EC20) and a high concentration of a quenching halide (e.g., iodide).

  • Data Acquisition: Measure the fluorescence quench rate using a FLIPR instrument.

  • Data Analysis: Plot the rate of fluorescence quench against the compound concentration to determine the EC50 or IC50.

Signaling Pathway of a Positive Allosteric Modulator (PAM) at a GABA-A Receptor

cluster_GABA GABA-A Receptor GABA_R GABA Site Allosteric Site Ion Channel Cl_in Cl- Influx GABA_R:f2->Cl_in GABA GABA GABA->GABA_R:f0 PAM 2-Aminomethyl-3- (2-bromophenyl)propionic acid (Hypothesized PAM) PAM->GABA_R:f1 Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Hypothesized mechanism of action as a GABA-A receptor positive allosteric modulator.

Phase 2: In Vivo Pharmacokinetics and Preliminary Safety

Before proceeding to efficacy studies, it is essential to understand the compound's pharmacokinetic (PK) profile and acute toxicity. These studies are critical for dose selection in subsequent experiments.[6][7]

Pharmacokinetic (PK) Profiling

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per route of administration).

  • Dosing: Administer the compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing.

  • Sample Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using software such as Phoenix WinNonlin.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
F% Bioavailability
Acute Toxicity Assessment

A single-dose escalation study will provide initial information on the compound's safety profile.

Protocol:

  • Animal Model: Use both male and female mice (n=5 per sex per dose group).

  • Dose Escalation: Administer single doses of the compound at escalating levels (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Observation: Monitor the animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.

  • Endpoint: Determine the maximum tolerated dose (MTD).

Phase 3: In Vivo Efficacy Assessment

Based on the in vitro findings of GABAergic modulation, relevant in vivo models for anxiety and neuropathic pain are proposed.

Animal Models for Anxiety

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Protocol:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle to mice (n=10-12 per group) 30-60 minutes before the test.

    • Place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms.

Animal Models for Neuropathic Pain

The SNI model is a reproducible model of peripheral neuropathic pain.[8][9]

Protocol:

  • Surgery: Under anesthesia, expose the sciatic nerve and its three terminal branches. Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

  • Post-operative Recovery: Allow the animals to recover for 7-14 days, during which they will develop mechanical allodynia.

  • Behavioral Testing (von Frey Test):

    • Place the animals in a chamber with a mesh floor.

    • Apply von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the sural nerve territory).

    • Determine the paw withdrawal threshold.

  • Drug Administration: Administer the test compound or vehicle and measure the paw withdrawal threshold at various time points post-dosing.

  • Data Analysis: An analgesic effect is demonstrated by a significant increase in the paw withdrawal threshold.

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods.[10][11][12]

  • In Vitro Data: Use non-linear regression to fit dose-response curves and determine EC50/IC50 values.

  • In Vivo Data: Use t-tests or ANOVA followed by post-hoc tests to compare treatment groups. A p-value of <0.05 is typically considered statistically significant.

It is crucial to include appropriate control groups (vehicle, positive control) in all experiments to ensure the validity of the results.

Conclusion and Future Directions

The experimental design outlined in this document provides a robust framework for the preclinical efficacy assessment of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. The phased approach allows for a logical progression from target identification to in vivo proof-of-concept. Positive results from these studies would warrant further investigation into the compound's safety profile, ADME properties, and potential for clinical development.

References

  • Vertex AI Search. (2026-01-24). Boost Your Drug Discovery: S-3-Amino-3-(2-bromophenyl)propionic acid.
  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

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  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. Retrieved from [Link]

  • Jagtap, A. G., & Bhatt, S. (2025, August 10). Statistical analysis: A basic guide for pharmaceutical and bioscience researchers. Journal of Applied Pharmaceutical Science, 15(8), 1-8. Retrieved from [Link]

  • Colquhoun, D. (2014). An investigation of the false discovery rate and the misinterpretation of p-values. Royal Society Open Science, 1(3), 140216.
  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR Journal, 43(4), 244-258.
  • Kasai, N., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1548-1557. Retrieved from [Link]

  • Nielsen, B., et al. (2000). 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors. Journal of Medicinal Chemistry, 43(11), 2217-2225. Retrieved from [Link]

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  • Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327-336.
  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775-790.
  • Decosterd, I., & Woolf, C. J. (2000). Spared nerve injury: an animal model of persistent peripheral neuropathic pain. Pain, 87(2), 149-158. Retrieved from [Link]

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Application

Application Note &amp; Protocols: In Vitro ADME Characterization of Propionic Acid Derivatives

Introduction: The Critical Role of Early ADME in Propionic Acid Derivative Development Propionic acid derivatives, a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class, include widely used therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Early ADME in Propionic Acid Derivative Development

Propionic acid derivatives, a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class, include widely used therapeutics such as ibuprofen and naproxen. Their development pipeline continues to be active, with novel candidates aiming for improved efficacy, safety, and pharmacokinetic profiles. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these candidates early in the discovery phase is not merely advantageous; it is critical for success.[1] Early in vitro ADME testing guides chemical structure optimization, facilitates the selection of drug-like candidates, and helps predict in vivo pharmacokinetics and potential drug-drug interactions (DDIs) in humans.[1]

Propionic acid derivatives often exhibit high plasma protein binding and are primarily cleared via hepatic metabolism, making them susceptible to variability in patient populations and DDIs.[2][3] Therefore, a robust in vitro characterization is paramount. This guide provides a series of detailed protocols and field-proven insights for core ADME assays tailored to the specific chemical space of propionic acid derivatives. The methodologies herein are designed to be self-validating through the systematic use of controls, ensuring data integrity and confident decision-making.

Metabolic Stability in Human Liver Microsomes (HLM)

2.1 Objective & Principle

The primary objective of this assay is to determine the in vitro intrinsic clearance (Clint) of a propionic acid derivative. The liver is the main site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in the endoplasmic reticulum, are key players.[4] Liver microsomes are subcellular fractions containing these enzymes.[4] By incubating the test compound with HLMs in the presence of the essential cofactor NADPH, we initiate Phase I metabolism.[4][5] The rate of disappearance of the parent compound over time is measured by LC-MS/MS, allowing for the calculation of the in vitro half-life (t½) and intrinsic clearance.[5] This data is crucial for predicting in vivo hepatic clearance and potential species differences in metabolism.[6][7]

2.2 Experimental Workflow: HLM Stability Assay

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis prep_stock 1. Prepare 10 mM Compound Stock (DMSO) pre_incubate 4. Pre-incubate HLM & Compound (1 µM final) prep_stock->pre_incubate prep_hlm 2. Thaw & Dilute HLM to 1 mg/mL prep_hlm->pre_incubate prep_nadph 3. Prepare NADPH Cofactor Solution start_rxn 5. Initiate Reaction with NADPH prep_nadph->start_rxn pre_incubate->start_rxn time_points 6. Aliquot at Time Points (0, 5, 15, 30, 45 min) start_rxn->time_points quench 7. Quench Reaction (Acetonitrile + IS) time_points->quench analyze 8. Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze

Caption: Workflow for the Human Liver Microsomal Stability Assay.

2.3 Detailed Protocol

  • Compound Preparation: Prepare a 10 mM stock solution of the propionic acid derivative in 100% DMSO. Subsequently, create a 100 µM intermediate solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Microsome & Cofactor Preparation:

    • Thaw pooled human liver microsomes (e.g., from XenoTech) on ice. Dilute to a 2x working concentration (e.g., 1.0 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[5]

    • Prepare a 2x NADPH regenerating system (e.g., containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂, and 0.8 U/mL glucose-6-phosphate dehydrogenase) in phosphate buffer. The regenerating system ensures the cofactor is not depleted during the incubation.

  • Incubation Setup (96-well plate):

    • Test Wells: Add buffer, the 2x HLM solution, and the 100 µM compound solution to achieve a final compound concentration of 1 µM and a final HLM protein concentration of 0.5 mg/mL.[4]

    • Negative Control (No Cofactor): Prepare wells as above but substitute the NADPH system with an equal volume of buffer. This control validates that compound loss is enzyme-dependent.

    • Positive Controls: Include compounds with known metabolic fates: Verapamil (high clearance) and Warfarin (low clearance).

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking. Initiate the metabolic reaction by adding the 2x NADPH regenerating system to all wells except the negative controls.[4][5]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from each incubation well to a new 96-well plate containing ice-cold acetonitrile with an internal standard (IS) to terminate the reaction.[4][5]

  • Sample Processing & Analysis: Centrifuge the termination plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

2.4 Data Presentation & Interpretation

CompoundTime (min)% Parent Remainingt½ (min)Clint (µL/min/mg)
Test Compound A 010025.727.0
588
1560
3035
4518
Verapamil (High Cl) 01008.581.5
560
1515
30<5
45<1
Warfarin (Low Cl) 0100> 60< 11.5
4592
  • Interpretation: The half-life (t½) is calculated from the slope of the natural log of the % remaining versus time plot. Intrinsic clearance is then derived from the t½. A short t½ (<30 min) suggests high intrinsic clearance, indicating the compound is likely to be rapidly metabolized in vivo.

Plasma Protein Binding (PPB) by Equilibrium Dialysis

3.1 Objective & Principle

Most drugs, including acidic propionic acid derivatives, bind reversibly to plasma proteins like albumin.[8] Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted.[9] High PPB can significantly impact a drug's distribution and clearance. The Rapid Equilibrium Dialysis (RED) method is considered a gold standard for determining the percentage of plasma protein binding (%PPB).[8][10] The assay involves separating a plasma chamber from a buffer chamber with a semipermeable membrane (MWCO 12-14 kDa).[8] The test compound is added to the plasma, and only the unbound fraction can diffuse across the membrane into the buffer chamber until equilibrium is achieved.[8][11]

3.2 Experimental Workflow: RED Assay

RED_Workflow cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Sample Analysis spike_plasma 1. Spike Compound into Plasma (e.g., 2 µM) load_red 2. Load Plasma into RED Device Sample Chamber spike_plasma->load_red seal_incubate 4. Seal Plate & Incubate (4-6h, 37°C, shaking) load_red->seal_incubate load_buffer 3. Load Dialysis Buffer into Buffer Chamber load_buffer->seal_incubate sample_chambers 5. Sample Buffer & Plasma Chambers seal_incubate->sample_chambers matrix_match 6. Matrix-match Samples (Plasma + Buffer) sample_chambers->matrix_match analyze 7. Quantify by LC-MS/MS & Calculate % Unbound matrix_match->analyze

Caption: Workflow for the Plasma Protein Binding RED Assay.

3.3 Detailed Protocol

  • Preparation: Prepare a 2 µM working solution of the test compound by spiking it into plasma (human, rat, etc.) from a DMSO stock (final DMSO concentration should be <1%).[8]

  • Device Loading:

    • Pipette the plasma containing the test compound into the sample chamber (red ring) of the RED device inserts.[12]

    • Pipette an equal volume of dialysis buffer (e.g., PBS, pH 7.4) into the buffer chamber.[8][9]

  • Controls:

    • Positive Controls: Include Warfarin (>99% bound) and Metoprolol (~10% bound) to validate the assay performance.

    • Compound Stability: Incubate the compound in plasma under the same conditions in a separate plate to ensure it doesn't degrade during the assay.

  • Incubation: Seal the 96-well base plate containing the inserts and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.[12]

  • Sampling & Processing:

    • After incubation, carefully remove aliquots from both the buffer and plasma chambers.

    • Crucial Step (Matrix Matching): To avoid analytical artifacts, combine the plasma aliquot with an equal volume of clean buffer, and combine the buffer aliquot with an equal volume of clean plasma. This ensures both samples have the same matrix composition (50% plasma).

    • Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the compound concentration in both chambers.

3.4 Data Presentation & Interpretation

Compound% Unbound (fu)% BoundInterpretation
Test Compound B 0.8%99.2%Highly Bound
Warfarin 0.6%99.4%Highly Bound (Control)
Metoprolol 88.5%11.5%Low Binding (Control)
  • Calculation:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

    • % Bound = (1 - fu) * 100

  • Interpretation: Propionic acid derivatives are often highly bound (>99%). A low fu (<1%) indicates that only a small fraction of the drug is available for therapeutic action and clearance, which can lead to a long in vivo half-life and a higher risk of DDIs if the displacing agent is co-administered. The FDA's M12 guidance provides flexibility in using experimentally measured fu values below 1% if the assay's precision is demonstrated.[13]

Intestinal Permeability & Efflux Potential using Caco-2 Monolayers

4.1 Objective & Principle

Predicting oral absorption is a key component of drug development. The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimic the intestinal epithelial barrier.[14][15][16] This model is widely used to predict human intestinal permeability and to identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[14][15][16][17]

The assay measures the permeability of a compound in two directions: from the apical (A) side (intestinal lumen) to the basolateral (B) side (blood) and vice versa.[14][15][18] The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is subject to active efflux.[15]

4.2 Experimental Workflow: Bidirectional Caco-2 Assay

Caco2_Workflow cluster_culture Cell Culture & Seeding cluster_validation Monolayer Validation cluster_transport Transport Experiment (A→B and B→A) cluster_analysis Analysis & Calculation seed_cells 1. Seed Caco-2 cells on Transwell® inserts culture_cells 2. Culture for 21 days to form monolayer seed_cells->culture_cells measure_teer 3. Measure TEER to confirm integrity culture_cells->measure_teer check_lucifer 4. Check Lucifer Yellow permeability (<1%) measure_teer->check_lucifer add_compound 5. Add Compound to Donor Chamber (A or B) check_lucifer->add_compound incubate 6. Incubate (1-2h, 37°C) add_compound->incubate sample_receiver 7. Sample Receiver Chamber incubate->sample_receiver analyze_lcms 8. Quantify by LC-MS/MS sample_receiver->analyze_lcms calc_papp 9. Calculate Papp & Efflux Ratio analyze_lcms->calc_papp

Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.

4.3 Detailed Protocol

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter supports and culture for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer.[14]

  • Monolayer Integrity Check:

    • TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value (e.g., >300 Ω·cm²) indicates the formation of tight junctions.

    • Lucifer Yellow Test: Add Lucifer Yellow, a membrane-impermeant marker, to the apical side. After incubation, the amount that has permeated to the basolateral side should be very low (e.g., Papp < 1.0 x 10⁻⁶ cm/s), confirming monolayer integrity.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).[18]

    • A-to-B Permeability: Add the test compound (e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • B-to-A Permeability: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Controls:

    • High Permeability: Propranolol (Papp > 20 x 10⁻⁶ cm/s).

    • Low Permeability: Atenolol (Papp < 1.0 x 10⁻⁶ cm/s).

    • Efflux Substrate: Digoxin (Efflux Ratio > 3.0).

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for 1-2 hours. At the end of the incubation, take samples from the donor and receiver chambers for each well.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS.

4.4 Data Presentation & Interpretation

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability ClassEfflux Substrate?
Test Compound C 15.218.11.2HighNo
Test Compound D 2.515.56.2ModerateYes (P-gp/BCRP)
Propranolol 25.123.90.95High (Control)No
Atenolol 0.40.51.25Low (Control)No
Digoxin 0.24.824.0Low (Control)Yes
  • Interpretation:

    • High Permeability (Papp > 10 x 10⁻⁶ cm/s): Suggests good potential for oral absorption.

    • Moderate Permeability (1-10 x 10⁻⁶ cm/s): Absorption may be incomplete.

    • Low Permeability (Papp < 1 x 10⁻⁶ cm/s): Suggests poor oral absorption.

    • Efflux Ratio > 2: Indicates the compound is actively transported out of the cell, which can limit its absorption and bioavailability.[15] Further studies with specific inhibitors (e.g., verapamil for P-gp) can be performed to identify the transporter involved.[15]

Supplementary Assays: A Holistic Profile

To build a comprehensive ADME profile, the core assays above should be complemented with additional screens.

5.1 Aqueous Solubility

  • Principle: Poor solubility can hinder absorption and lead to unreliable data in in vitro assays.[19] Kinetic (turbidimetric) solubility is a high-throughput method used in early discovery, where a DMSO stock is added to buffer, and precipitation is measured.[19][20] Thermodynamic solubility is a lower-throughput, equilibrium-based measurement crucial for later stages.[21][22]

  • Protocol Synopsis (Kinetic): A DMSO stock of the compound is serially diluted in aqueous buffer (pH 7.4) in a microplate. The plate is incubated briefly, and the point of precipitation is detected by measuring light scattering (nephelometry) or absorbance.[20]

  • Interpretation: For discovery compounds, a kinetic solubility of >60-100 µM is generally considered acceptable.[19][20]

5.2 CYP450 Inhibition

  • Principle: Inhibition of CYP enzymes is a primary cause of clinical drug-drug interactions.[23] If a new drug inhibits a CYP enzyme, it can reduce the clearance of a co-administered drug that is a substrate for that enzyme, potentially leading to toxicity.[23] This assay determines the IC50 value—the concentration of the test compound that causes 50% inhibition of a specific CYP isoform's activity.

  • Protocol Synopsis: The test compound is incubated with human liver microsomes, a CYP-isoform-specific probe substrate (e.g., Midazolam for CYP3A4), and NADPH. The rate of metabolite formation is measured via LC-MS/MS or fluorescence at various inhibitor concentrations. The IC50 is calculated from the resulting dose-response curve. Regulatory guidance from the FDA and EMA should be followed.[24]

  • Interpretation: A low IC50 value indicates potent inhibition and flags a potential for in vivo DDIs, warranting further investigation as per regulatory guidelines.[23][25]

5.3 PAMPA (Parallel Artificial Membrane Permeability Assay)

  • Principle: PAMPA is a high-throughput, cell-free assay that models only passive, transcellular diffusion.[26][27] It uses a 96-well plate system where a filter support is coated with an artificial lipid membrane (e.g., lecithin in dodecane).[27][28]

  • Benefit: It provides a rapid and inexpensive way to rank compounds based purely on their passive permeability, complementing the more complex, resource-intensive Caco-2 assay by isolating one specific transport mechanism.[26]

Conclusion

The in vitro ADME assays detailed in this guide provide a robust framework for characterizing propionic acid derivatives. By systematically evaluating metabolic stability, plasma protein binding, and intestinal permeability, researchers can build a comprehensive profile that informs critical decisions in the drug discovery and development process. Integrating these data allows for the early identification of potential liabilities, guides medicinal chemistry efforts to optimize compound properties, and ultimately increases the probability of selecting a clinical candidate with a favorable human pharmacokinetic profile.

References

  • Diva-Portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • PubMed. In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Available from: [Link]

  • YouTube. In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. Available from: [Link]

  • PubMed. Propionic Acid-Derived Non-Steroidal Antiinflammatory Drugs Are Phototoxic in Vitro. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Ovid. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • NIH. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Available from: [Link]

  • PubMed. Caco-2 cells - expression, regulation and function of drug transporters compared with human jejunal tissue. Available from: [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]

  • SciSpace. In vitro test methods for metabolite identification: A review. Available from: [Link]

  • BioIVT. Plasma Protein Binding Assay. Available from: [Link]

  • FDA. M12 Drug Interaction Studies August 2024. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • ResearchGate. Role of transporters in drug disposition and drug-drug interactions. Available from: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • FDA. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

  • NIH. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. Available from: [Link]

  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]

  • Regulations.gov. Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available from: [Link]

  • MDPI. Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • FDA. ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Available from: [Link]

  • ResearchGate. Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. Available from: [Link]

  • PMC. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Available from: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • PubMed. In Vitro Assays for Induction of Drug Metabolism. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Charles River Laboratories. Drug-drug Interaction Studies for Regulatory Submission. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • NIH. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Available from: [Link]

  • BioIVT. Educational Content. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Aminomethyl-3-(2-bromophenyl)propionic acid

Introduction Welcome to the technical support center for the synthesis of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. This molecule is a valuable gamma-aminobutyric acid (GABA) analogue, a class of compounds with sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. This molecule is a valuable gamma-aminobutyric acid (GABA) analogue, a class of compounds with significant interest in neuroscience and drug development for their role as inhibitory neurotransmitters in the central nervous system.[1][2] Low levels of GABA are associated with various neurological and psychiatric conditions, making its analogues critical targets for research.[2]

The synthesis of this specific β-substituted GABA derivative presents several challenges that can impact overall yield and purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. We will explore a common synthetic pathway, dissecting each step to identify potential pitfalls and offer scientifically-grounded solutions to maximize your synthetic efficiency.

Proposed Synthetic Pathway Overview

A robust and frequently employed strategy for synthesizing β-aryl-γ-amino acids involves a multi-step sequence starting from a substituted benzaldehyde. The pathway below is designed to build the carbon skeleton first, followed by the strategic introduction of the aminomethyl group.

G A 2-Bromobenzaldehyde + Diethyl Malonate B Step 1: Knoevenagel Condensation A->B Piperidine, Toluene Reflux w/ Dean-Stark C Diethyl 2-(2-bromobenzylidene)malonate B->C D Step 2: Michael Addition (with Nitromethane) C->D NaOEt, EtOH E Diethyl 2-(1-(2-bromophenyl)-2-nitroethyl)malonate D->E F Step 3: Catalytic Hydrogenation (Nitro Reduction) E->F H₂, Pd/C or Raney Ni EtOH/AcOH G Diethyl 2-(2-amino-1-(2-bromophenyl)ethyl)malonate F->G H Step 4: Hydrolysis & Decarboxylation G->H 6M HCl, Reflux I 2-Aminomethyl-3-(2-bromophenyl)propionic acid H->I

Caption: A common synthetic workflow for 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Step 1: Knoevenagel Condensation

Question: My Knoevenagel condensation of 2-bromobenzaldehyde with diethyl malonate has a low yield (<60%) and the TLC shows significant starting material. How can I improve this?

Answer: This is a common bottleneck. The Knoevenagel condensation is a reversible reaction, and its success hinges on effectively shifting the equilibrium toward the product.

  • Causality: The reaction produces one molecule of water for every molecule of condensate formed. According to Le Chatelier's principle, this water must be removed to prevent the reverse reaction (hydrolysis of the product back to the starting materials) and drive the reaction to completion.

  • Troubleshooting Steps:

    • Water Removal: The most critical factor is efficient water removal. Using a Dean-Stark apparatus with a refluxing solvent like toluene or benzene is standard practice. Ensure your glassware is perfectly dry before starting.

    • Catalyst Choice & Purity: While various bases can catalyze this reaction, piperidine or a combination of ammonium acetate and acetic acid are highly effective. Use freshly opened or distilled piperidine, as old stock can absorb water and CO₂ from the air, reducing its activity.

    • Purity of 2-Bromobenzaldehyde: The starting aldehyde can oxidize over time to 2-bromobenzoic acid. This impurity will not participate in the reaction and can complicate purification. Verify the purity of your aldehyde by NMR or distill it if necessary.

    • Reaction Time: These condensations can be slow. Monitor the reaction by TLC until the aldehyde spot has completely disappeared. This may require refluxing for 8-24 hours.

G Start Low Yield in Knoevenagel Step CheckWater Is a Dean-Stark trap being used effectively? Start->CheckWater CheckCatalyst Is the catalyst (e.g., piperidine) fresh? CheckWater->CheckCatalyst Yes Sol_Water Implement Dean-Stark. Ensure dry glassware. CheckWater->Sol_Water No CheckAldehyde Is the 2-bromobenzaldehyde pure (free of acid)? CheckCatalyst->CheckAldehyde Yes Sol_Catalyst Use fresh/distilled catalyst. CheckCatalyst->Sol_Catalyst No CheckTime Has the reaction run to completion (by TLC)? CheckAldehyde->CheckTime Yes Sol_Aldehyde Purify aldehyde by distillation or column. CheckAldehyde->Sol_Aldehyde No Sol_Time Increase reflux time; monitor by TLC. CheckTime->Sol_Time No

Caption: Troubleshooting logic for the Knoevenagel condensation step.

Step 2: Michael Addition

Question: The Michael addition of nitromethane to my unsaturated ester is sluggish and produces multiple spots on TLC. What's going wrong?

Answer: The Michael addition's success depends on the controlled generation of the nitromethane anion (the nucleophile) and preventing side reactions.

  • Causality: A strong base is required to deprotonate nitromethane, but this base can also catalyze polymerization of the Michael acceptor or promote self-condensation of the nitromethane. Furthermore, the base can hydrolyze the ester groups of your substrate.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: A catalytic amount of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often cleaner than using stoichiometric amounts of alkoxides like sodium ethoxide (NaOEt). If using NaOEt, prepare it fresh by dissolving sodium metal in anhydrous ethanol to avoid contamination with NaOH, which is more likely to cause ester hydrolysis.

    • Temperature Control: This reaction is often exothermic. Running it at 0°C or even lower can significantly reduce the formation of byproducts. Add the base slowly to a solution of the ester and nitromethane to maintain temperature control.

    • Solvent Purity: The solvent (e.g., anhydrous ethanol) must be scrupulously dry. Water will quench the nitronate anion and can contribute to hydrolysis side reactions.

Step 3 & 4: Reduction, Hydrolysis, and Decarboxylation

Question: After hydrogenation and acid hydrolysis, my final product yield is very low, and purification is difficult.

Answer: This stage combines three distinct transformations (nitro reduction, ester hydrolysis, and malonic ester decarboxylation). Failure at any point will compromise the final yield. A common issue is the formation of a lactam, a cyclic amide, which can occur if the intermediate amino ester cyclizes.[3]

  • Causality:

    • Incomplete Reduction: The nitro group must be fully reduced to the primary amine. Incomplete reduction leads to hydroxylamine or other intermediates that complicate the reaction mixture.

    • Lactam Formation: The intermediate γ-amino ester can undergo intramolecular cyclization to form a stable six-membered ring lactam, especially under neutral or basic conditions, which is a common problem in GABA analogue synthesis.[3]

    • Incomplete Hydrolysis/Decarboxylation: The hydrolysis of all three ester/acid groups requires harsh conditions (e.g., refluxing in strong acid), which can also promote degradation if prolonged.

  • Troubleshooting Steps:

    • Ensure Complete Reduction: Use a proven catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under a positive pressure of hydrogen (50-60 psi). Adding a small amount of acetic acid to the reaction medium can help keep the amine protonated and prevent catalyst poisoning. Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Prevent Lactam Formation: A key strategy is to perform the reduction under acidic conditions.[3] This keeps the newly formed amine protonated as an ammonium salt, preventing it from acting as a nucleophile for intramolecular cyclization. A solvent system like ethanol with 1-2 equivalents of acetic acid is effective.

    • Optimize Hydrolysis: After reduction, the catalyst should be filtered off, and the solvent evaporated. The residue can then be directly subjected to hydrolysis and decarboxylation by refluxing in a strong acid like 6M HCl for 4-8 hours. This one-pot approach from the amino-ester intermediate to the final amino acid is efficient and directly addresses the risk of lactam formation by keeping the reaction medium acidic throughout.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

The final hydrolysis and decarboxylation step is arguably the most critical for yield. While inefficiencies in early steps can be compensated for, the formation of stable, hard-to-hydrolyze byproducts like lactams in the final steps can lead to irreversible loss of material. Therefore, carefully controlling the pH during and after the nitro reduction to prevent cyclization is paramount.[3]

Q2: How can I best purify the final product, 2-Aminomethyl-3-(2-bromophenyl)propionic acid?

The final product is a zwitterionic amino acid, which can make purification challenging.

  • Recrystallization: The most effective method is often recrystallization. A common solvent system for amino acids is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. Dissolve the crude product in a minimum amount of hot water, then slowly add the alcohol until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly. A patent for a similar compound suggests a two-step recrystallization from an ethyl acetate-heptane system can be highly effective at removing major impurities.[4]

  • Ion-Exchange Chromatography: If recrystallization fails to yield a pure product, ion-exchange chromatography is a powerful alternative for separating amino acids from neutral or acidic/basic impurities.

Q3: What are the best analytical techniques to monitor this synthesis?

TechniqueStep(s) MonitoredKey Observations
TLC All stepsMonitor the disappearance of starting materials and the appearance of the product spot. Use appropriate stains (e.g., KMnO₄ for double bonds, ninhydrin for amines).
¹H NMR All stepsConfirm the structure of intermediates. Look for the disappearance of the aldehyde proton (~10 ppm), the appearance of the vinyl proton (~7.5-8 ppm), and finally the complex aliphatic signals of the final product.
FT-IR Key IntermediatesConfirm functional group transformations. Look for the C=O stretch of the unsaturated ester (~1720 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (~1550 and 1350 cm⁻¹), and their disappearance after reduction.
LC-MS Final ProductConfirm the molecular weight of the final product and assess its purity.

Q4: Are there alternative synthetic routes I should consider?

Yes, asymmetric synthesis is a key consideration, as often only one enantiomer of a chiral drug is active.[5] Asymmetric Michael additions using chiral catalysts can set the stereochemistry early in the synthesis, providing an enantiomerically enriched product.[6] These methods are more complex but are essential for producing single-enantiomer drug candidates.

References

  • Vertex AI Search Result[5] - Boost Your Drug Discovery: S-3-Amino-3-(2-bromophenyl)propionic acid. This source highlights the importance of chiral building blocks like the target molecule in drug discovery. Available at:

  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. This patent describes a one-pot synthesis and purification protocol for a key precursor.
  • PubMed - GABA Receptor - StatPearls. Provides background on the function and importance of GABA and its receptors in the central nervous system.
  • Brieflands - Synthesis of Baclofen; an Alternative Approach. Details a synthetic strategy for baclofen, a related GABA analogue, highlighting methods to prevent lactam formation.
  • PubMed Central - Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Discusses advanced asymmetric methods for synthesizing chiral GABA analogues.
  • UNIMI - A chemoenzymatic synthesis of Baclofen. Discusses the structure and synthesis of baclofen, noting the importance of stereochemistry.
  • PubMed Central - Rational approaches for the design of various GABA modulators and their clinical progression. Reviews the classification and function of GABA receptors and the consequences of low GABA levels.

Sources

Optimization

Stability testing of 2-Aminomethyl-3-(2-bromophenyl)propionic acid under experimental conditions

Welcome to the technical support center for the stability testing of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a GABA analog, understanding its stability profile is critical for its development as a potential therapeutic agent. This document provides a framework for designing and executing robust stability studies, interpreting the results, and troubleshooting common issues.

Introduction to 2-Aminomethyl-3-(2-bromophenyl)propionic acid and its Stability

2-Aminomethyl-3-(2-bromophenyl)propionic acid is a gamma-aminobutyric acid (GABA) analog. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are of significant interest for their potential therapeutic applications.[1][2] The stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Therefore, a thorough understanding of the degradation pathways and the development of a stability-indicating analytical method are essential.[3]

This guide will walk you through the key aspects of stability testing for this molecule, from understanding its potential degradation pathways to developing and validating an analytical method to monitor its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the 2-Aminomethyl-3-(2-bromophenyl)propionic acid molecule?

A1: The structure of 2-Aminomethyl-3-(2-bromophenyl)propionic acid contains several functional groups that can be susceptible to degradation:

  • Amino Group: Can be prone to oxidation and reactions with excipients.

  • Carboxylic Acid Group: Can participate in esterification or decarboxylation reactions.

  • Aminomethyl and Propionic Acid Chain: The proximity of the amino and carboxylic acid groups makes intramolecular cyclization (lactam formation) a likely degradation pathway, a known instability for other GABA analogs like gabapentin.

  • Bromophenyl Group: The carbon-bromine bond can be susceptible to cleavage (dehalogenation) under certain conditions, such as exposure to light or high temperatures.[4][5]

Q2: What are the recommended storage conditions for 2-Aminomethyl-3-(2-bromophenyl)propionic acid?

A2: Based on supplier recommendations for the solid material, storage at 2-8°C is advised. For solutions, it is recommended to store them at -20°C or below to minimize degradation.[6][7] Solutions should also be protected from light and air to prevent photo-oxidation and other oxidative processes.[7]

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation study, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[1][8] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[1] The purpose is to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate a stability-indicating analytical method that can separate the drug from its degradation products.[3][8]

Q4: What is a stability-indicating method?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for developing stability-indicating methods.[3][9]

Predicted Degradation Pathways

Based on the chemical structure of 2-Aminomethyl-3-(2-bromophenyl)propionic acid and known degradation pathways of similar compounds, the following degradation routes are predicted:

  • Intramolecular Cyclization (Lactam Formation): This is a primary expected degradation pathway for GABA analogs. The amino group can nucleophilically attack the carboxylic acid group, leading to the formation of a cyclic lactam and the elimination of a water molecule.

  • Oxidative Degradation: The amino group and the benzylic carbon are potential sites for oxidation, which can be initiated by heat, light, or the presence of oxidizing agents.

  • Hydrolytic Debromination: The carbon-bromine bond on the phenyl ring may undergo hydrolysis, particularly under harsh pH and high-temperature conditions, leading to the formation of a hydroxylated impurity.[4]

  • Photodegradation: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms involving the bromophenyl group.

Visualizing Predicted Degradation Pathways

Degradation Pathways Predicted Degradation of 2-Aminomethyl-3-(2-bromophenyl)propionic acid 2-Aminomethyl-3-(2-bromophenyl)propionic acid 2-Aminomethyl-3-(2-bromophenyl)propionic acid Lactam Lactam 2-Aminomethyl-3-(2-bromophenyl)propionic acid->Lactam Intramolecular Cyclization (Heat, pH) Oxidized Products Oxidized Products 2-Aminomethyl-3-(2-bromophenyl)propionic acid->Oxidized Products Oxidation (e.g., H2O2) Hydroxylated Impurity Hydroxylated Impurity 2-Aminomethyl-3-(2-bromophenyl)propionic acid->Hydroxylated Impurity Hydrolytic Debromination (Acid/Base, Heat) Photodegradation Products Photodegradation Products 2-Aminomethyl-3-(2-bromophenyl)propionic acid->Photodegradation Products Photolysis (Light Exposure)

Caption: Predicted degradation pathways for 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Aminomethyl-3-(2-bromophenyl)propionic acid in a suitable solvent (e.g., methanol, water, or a mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

Stress ConditionReagent/ConditionDurationNeutralization/Termination
Acid Hydrolysis 0.1 N HCl2, 4, 8, 24 hours at 60°CNeutralize with an equivalent amount of 0.1 N NaOH
Base Hydrolysis 0.1 N NaOH2, 4, 8, 24 hours at 60°CNeutralize with an equivalent amount of 0.1 N HCl
Oxidation 3% H₂O₂2, 4, 8, 24 hours at room temperatureQuench with sodium bisulfite or dilute to stop the reaction
Thermal Degradation 80°C (in solid state and in solution)24, 48, 72 hoursCool to room temperature
Photostability Expose solid and solution to UV (200 Wh/m²) and visible light (1.2 million lux hours)As per ICH Q1B guidelinesAnalyze directly

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize or quench the reaction as indicated in the table.

  • Dilute the sample to a suitable concentration for HPLC analysis.

  • Analyze the samples using a developed stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method.

1. Initial Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or scan for optimal wavelength)
Injection Volume 10 µL

2. Method Optimization:

  • Inject the unstressed and stressed samples.

  • Evaluate the chromatograms for peak shape, resolution between the parent peak and degradation products, and run time.

  • Adjust the mobile phase composition, gradient, pH, and column temperature to achieve optimal separation.

  • Note on Derivatization: Since amino acids can have poor retention on reversed-phase columns and may lack a strong chromophore, pre-column derivatization with reagents like o-phthalaldehyde (OPA), 2,4-dinitrofluorobenzene (DNFB), or dansyl chloride may be necessary to enhance detection and retention.[2][10]

3. Method Validation:

  • Once the method is optimized, validate it according to ICH Q2(R1) guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

Experimental Workflow Visualization

Stability Study Workflow Workflow for Stability Testing cluster_0 Method Development cluster_1 Method Validation cluster_2 Stability Study Initial HPLC Conditions Initial HPLC Conditions Forced Degradation Forced Degradation Initial HPLC Conditions->Forced Degradation Method Optimization Method Optimization Forced Degradation->Method Optimization Specificity Specificity Method Optimization->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Sample Storage Sample Storage Robustness->Sample Storage Time-Point Analysis Time-Point Analysis Sample Storage->Time-Point Analysis Data Analysis Data Analysis Time-Point Analysis->Data Analysis

Caption: A typical workflow for a stability study of a pharmaceutical compound.

Troubleshooting Guide

Problem 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stress agent (e.g., use 1 N HCl/NaOH instead of 0.1 N).

    • Increase the temperature during the stress study.

    • Extend the duration of the stress study.

    • Ensure proper mixing of the drug substance with the stress agent.

Problem 2: The compound degrades completely.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stress agent.

    • Lower the temperature of the study.

    • Reduce the duration of exposure to the stress condition.

Problem 3: Poor peak shape (tailing or fronting) in the HPLC chromatogram.

  • Possible Cause 1: Secondary interactions with the stationary phase.

  • Troubleshooting Steps:

    • Adjust the pH of the mobile phase. For an amino acid, a pH away from its isoelectric point can improve peak shape.

    • Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1%) to block active silanol groups on the column.

  • Possible Cause 2: Column overload.

  • Troubleshooting Steps:

    • Reduce the concentration of the injected sample.

Problem 4: Co-elution of the parent peak with a degradation product.

  • Possible Cause: Insufficient resolution of the HPLC method.

  • Troubleshooting Steps:

    • Modify the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol or vice versa).

    • Adjust the pH of the mobile phase to alter the ionization state of the analyte and degradants.

    • Make the gradient shallower to increase the separation between closely eluting peaks.

    • Try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).

Problem 5: Mass balance is not within the acceptable range (typically 95-105%).

  • Possible Cause 1: Some degradation products are not being detected.

  • Troubleshooting Steps:

    • Ensure the detection wavelength is appropriate for all degradation products. A photodiode array (PDA) detector can be used to check the UV spectra of all peaks.

    • Some degradants may not have a UV chromophore. Consider using a universal detector like a charged aerosol detector (CAD) or a mass spectrometer (MS).

  • Possible Cause 2: Degradation products are not eluting from the column.

  • Troubleshooting Steps:

    • Incorporate a strong solvent wash at the end of the gradient to elute any strongly retained compounds.

  • Possible Cause 3: Inaccurate quantification of degradation products.

  • Troubleshooting Steps:

    • Use relative response factors (RRFs) for the degradation products if their standards are not available. This requires isolation and characterization of the impurities or the use of a detector with a more uniform response (like CAD or MS).

References

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Chadamiya, K., Tiwari, N., & Patani, P. (2025). A Novel Stability Indicating Rp-Hplc Method Development and Validation for Simultaneous Estimation of Gabapentin and Lidocaine in Topical Gel Formulation. African Journal of Biomedical Research, 28(2S). [Link]

  • Kruse, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • (2010). A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. ResearchGate. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. [Link]

  • Georgieva, M., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. Foods, 11(25), 4058. [Link]

  • RP-HPLC stability indicating method development for the estimation of drug marketed formulation. (2022). International journal of health sciences. [Link]

  • Ron, E., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1449. [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (2021). Scientific Reports, 11, 1941. [Link]

  • 3-(2-Bromophenyl)propionic acid. (n.d.). PubChem. [Link]

  • Giezen, M. J., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 74. [Link]

  • Bacterial Degradation of Aromatic Compounds. (2010). Applied and Environmental Microbiology, 76(1), 5-15. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1011-1022. [Link]

  • Giezen, M. J., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 74. [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. (2018). New Journal of Chemistry, 42(1), 223-227. [Link]

  • Bacterial Degradation of Aromatic Compounds. (2010). ResearchGate. [Link]

  • Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. (2023). Journal of Biochemical Technology, 14(2). [Link]

  • Stability of Solutions of Essential Amino Acids. (1976). American Journal of Health-System Pharmacy, 33(8), 779-781. [Link]

  • Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 1-13. [Link]

  • Propionic Acid. (n.d.). PubChem. [Link]

  • Propanoic acid, 3-amino-2-methyl-. (n.d.). NIST Chemistry WebBook. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Aminomethyl-3-(2-bromophenyl)propionic acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the purification of 2-Aminomethyl-3-(2-bromophenyl)propionic acid....

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the purification of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. As a crucial chiral building block in medicinal chemistry, achieving high purity of this compound is paramount for the synthesis of enantiomerically pure drug candidates and for ensuring reliable experimental outcomes.[1] This guide is structured to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of 2-Aminomethyl-3-(2-bromophenyl)propionic acid?

2-Aminomethyl-3-(2-bromophenyl)propionic acid is typically a white to yellow solid.[2] Its molecular weight is 258.11 g/mol .[2] As a substituted amino acid, its solubility can be pH-dependent. It is advisable to store the compound at 2-8°C to maintain its stability.[2]

Q2: What are the most common impurities I should be aware of during the synthesis and purification of this compound?

Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Isomeric Impurities: During synthesis, isomers such as 3- and 4-bromophenyl derivatives can form, which may be challenging to separate due to their similar physical properties.[3]

  • Precursors and Reagents: Unreacted starting materials or excess reagents from the synthetic steps.

  • By-products: For instance, in related syntheses, by-products like 4-bromo cinnamic acid have been observed.[4]

Q3: What are the primary methods for purifying 2-Aminomethyl-3-(2-bromophenyl)propionic acid?

The two most effective and commonly employed purification techniques for this class of compounds are recrystallization and chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity. For enantiomeric separation, chiral chromatography is essential.[4][5]

Purification Workflow Overview

Purification Workflow General Purification Workflow for 2-Aminomethyl-3-(2-bromophenyl)propionic acid Crude_Product Crude 2-Aminomethyl-3-(2-bromophenyl)propionic acid Initial_Assessment Initial Purity Assessment (TLC/HPLC) Crude_Product->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization If major impurities are crystalline Chromatography Chromatography (e.g., HPLC) Initial_Assessment->Chromatography If impurities are isomeric or non-crystalline High_Purity High Purity (>95%) Recrystallization->High_Purity High_Purity->Chromatography For enantiomeric separation or removal of trace impurities Final_Product Pure Product (>99%) High_Purity->Final_Product If achiral and sufficiently pure Chromatography->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

Caption: A general workflow for the purification of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for removing significant amounts of impurities from a solid sample. The principle lies in the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

Recommended Recrystallization Protocol

This protocol is adapted from methods used for similar brominated propionic acid derivatives and general principles for carboxylic acids.[6][7]

  • Solvent Selection: An ethyl acetate and n-heptane solvent system is a good starting point.[6] Alternatively, an ethanol/water mixture can be effective for many carboxylic acids.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Aminomethyl-3-(2-bromophenyl)propionic acid. Add a minimal amount of the more polar solvent (ethyl acetate or ethanol) and gently heat the mixture with stirring until the solid completely dissolves.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This prevents them from co-precipitating with your product.[7]

  • Induce Crystallization: Slowly add the less polar solvent (n-heptane or water) to the hot solution until it becomes slightly cloudy. If cloudiness persists, add a few drops of the polar solvent to redissolve it.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold, less polar solvent. Dry the purified crystals under vacuum.

Recrystallization Troubleshooting
Problem Potential Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add more of the polar solvent to the heated mixture. Ensure the cooling process is slow.
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Reduce the initial amount of solvent. Ensure the solution is thoroughly cooled before filtration.
No Crystal Formation The solution is not saturated enough, or crystallization is slow to initiate.Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. Concentrate the solution by evaporating some solvent.
Persistent Impurities The impurity has similar solubility to the product.Try a different solvent system. A second recrystallization may be necessary.[6] Consider chromatography for difficult-to-remove impurities.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

For achieving high purity, especially for separating enantiomers or closely related impurities, HPLC is the method of choice.[4][5]

Recommended Chiral HPLC Method

This method is based on a validated procedure for the enantiomeric separation of a similar compound.[4]

  • Column: (R,R) Whelk-01 chiral column

  • Mobile Phase: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine (e.g., in a ratio of 95:5:0.1:0.025).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like ethanol with a trace of TFA.

The Role of Mobile Phase Additives:

  • Trifluoroacetic Acid (TFA): Suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Isopropyl Amine: Interacts with the stationary phase and can improve chromatographic efficiency and resolution between enantiomers.[4]

HPLC Troubleshooting

HPLC Troubleshooting Troubleshooting Common HPLC Issues cluster_Poor_Resolution Solutions for Poor Resolution cluster_Peak_Tailing Solutions for Peak Tailing cluster_Ghost_Peaks Solutions for Ghost Peaks Poor_Resolution Poor Resolution Optimize_Mobile_Phase Optimize Mobile Phase (adjust ethanol %) Poor_Resolution->Optimize_Mobile_Phase Lower_Flow_Rate Lower Flow Rate Poor_Resolution->Lower_Flow_Rate Check_Column Check Column Health Poor_Resolution->Check_Column Peak_Tailing Peak Tailing Adjust_TFA Adjust TFA Concentration Peak_Tailing->Adjust_TFA Check_pH Check Mobile Phase pH Peak_Tailing->Check_pH Sample_Overload Reduce Sample Concentration Peak_Tailing->Sample_Overload Ghost_Peaks Ghost Peaks Clean_Injector Clean Injector Port Ghost_Peaks->Clean_Injector Fresh_Mobile_Phase Use Fresh Mobile Phase Ghost_Peaks->Fresh_Mobile_Phase Sample_Carryover Run Blank Injections Ghost_Peaks->Sample_Carryover

Caption: A decision tree for troubleshooting common HPLC problems.

Purity Assessment

After purification, it is crucial to assess the purity of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Analytical Method Purpose Expected Outcome for Pure Sample
¹H and ¹³C NMR Structural confirmation and detection of impurities.Spectra consistent with the desired structure. Absence of signals corresponding to impurities.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
Chiral HPLC Determination of enantiomeric purity.A single peak for the desired enantiomer, with the area of the other enantiomer below the desired limit.
Elemental Analysis Confirmation of elemental composition.The percentage of C, H, Br, and N should be within ±0.4% of the theoretical values.

References

  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. Available at: [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF - ResearchGate. Available at: [Link]

  • US4584399A - Purification of L-phenylalanine - Google Patents.
  • synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf - TSI Journals. Available at: [Link]

  • KR100817517B1 - Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid - Google Patents.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Propionic acid - SIELC Technologies. Available at: [Link]

  • Synthesis and resolution of novel 3'-substituted phenylalanine amides - ResearchGate. Available at: [Link]

  • Synthesis of 2-acetylamino-3-(methylamino)propionic acid - PrepChem.com. Available at: [Link]

  • Synthesis and resolution of novel 3'-substituted phenylalanine amides - PubMed. Available at: [Link]

  • Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation - Univerzita Karlova. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available at: [Link]

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Optimization

Optimizing dosage and administration routes for in vivo studies with 2-Aminomethyl-3-(2-bromophenyl)propionic acid

Disclaimer: 2-Aminomethyl-3-(2-bromophenyl)propionic acid is a compound with limited publicly available data. This guide is therefore based on established principles of in vivo study design for novel small molecules and...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 2-Aminomethyl-3-(2-bromophenyl)propionic acid is a compound with limited publicly available data. This guide is therefore based on established principles of in vivo study design for novel small molecules and data from structurally related compounds, such as phenylalanine and propionic acid derivatives. The recommendations provided herein should be considered as a starting point for your investigations.

Introduction for the Senior Application Scientist

Welcome to the technical support center for the in vivo application of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. As a novel phenylalanine derivative, successful preclinical evaluation hinges on the careful optimization of its delivery to the biological system. This resource is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive guide to navigating the complexities of dosage selection and administration route optimization. We will delve into the critical aspects of formulation, pharmacokinetic considerations, and troubleshooting common experimental hurdles, all grounded in scientific first principles. Our goal is to empower you to design robust and reproducible in vivo studies that will unlock the therapeutic potential of this promising compound.

Frequently Asked Questions (FAQs)

Formulation and Solubility

Q1: My initial attempts to dissolve 2-Aminomethyl-3-(2-bromophenyl)propionic acid for in vivo administration have been unsuccessful. What are my options?

A1: Poor aqueous solubility is a common challenge with novel small molecules. The propionic acid and bromophenyl groups in your compound may contribute to its lipophilicity. Here is a systematic approach to improving solubility:

  • Vehicle Screening: Start with a panel of common biocompatible solvents and vehicles. It is crucial to assess the stability of your compound in the chosen vehicle over the duration of your experiment.[1]

  • pH Adjustment: As a propionic acid derivative, the solubility of your compound is likely pH-dependent. The carboxylic acid group suggests that its solubility will increase at a pH above its pKa.[2] Experiment with buffered solutions to find an optimal pH that maintains compound stability and is physiologically tolerable.

  • Co-solvents: Mixtures of solvents can enhance solubility. Common co-solvents for in vivo use include DMSO, PEG300, and ethanol. However, be mindful of their potential toxicity and effects on the animal model.

  • Surfactants: Surfactants like Tween 80 or Cremophor EL can be used to create micellar formulations that improve the solubility of lipophilic compounds.

  • Amorphous Solid Dispersions (ASDs): For oral administration, creating an ASD by dispersing the compound in a polymer matrix can significantly enhance its dissolution rate and oral bioavailability.[3][4]

Q2: What are the critical considerations when choosing a vehicle for in vivo administration?

A2: The choice of vehicle is as critical as the compound itself. An inappropriate vehicle can lead to poor bioavailability, local irritation, or even systemic toxicity. Key considerations include:

  • Biocompatibility and Toxicity: The vehicle must be non-toxic and well-tolerated by the animal species at the intended volume and frequency of administration.

  • Route of Administration: The viscosity and composition of the vehicle must be suitable for the chosen route. For example, oily vehicles are generally not suitable for intravenous injection.

  • Compound Stability: Ensure your compound does not degrade in the chosen vehicle under your experimental conditions.

  • Impact on Pharmacokinetics: The vehicle can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[5][6]

Dosage Selection

Q3: How do I determine a starting dose for my first in vivo experiment?

A3: There is no direct formula to convert in vitro potency (e.g., IC50) to an in vivo dose. However, in vitro data is a valuable starting point for a dose-range finding study. A common approach is to:

  • Start with In Vitro Data: Use the in vitro IC50 or EC50 as a guide to estimate a target plasma concentration.

  • Conduct a Literature Review: Investigate typical in vivo dose ranges for compounds with similar structures or mechanisms of action.

  • Perform a Dose-Range Finding (DRF) Study: This is a critical first in vivo experiment. Administer a wide range of doses (e.g., logarithmic or semi-logarithmic spacing) to a small number of animals to determine the maximum tolerated dose (MTD) and to get a preliminary indication of efficacy.

Q4: Should I use allometric scaling to convert doses between species?

A4: Allometric scaling, which relates physiological parameters to body mass, can be a useful tool for estimating equivalent doses between species. However, it should be used with caution, especially for novel compounds where interspecies differences in metabolism are unknown. It is always advisable to confirm the appropriate dose with a DRF study in the target species.

Administration Routes

Q5: What are the most common administration routes for a novel small molecule like this, and how do I choose the best one?

A5: The choice of administration route depends on the experimental goals, the physicochemical properties of your compound, and the desired pharmacokinetic profile.[7][8] The most common routes for preclinical studies are:

  • Oral (PO): Preferred for its clinical relevance and ease of administration.[9] However, it can be limited by poor bioavailability due to factors like first-pass metabolism.[5][6]

  • Intraperitoneal (IP): A common route in rodents that allows for rapid absorption into the systemic circulation. It is less technically demanding than intravenous injection but carries a risk of injection into abdominal organs.[10][11]

  • Intravenous (IV): Provides 100% bioavailability and rapid onset of action. It is often used in early pharmacokinetic studies to determine clearance and volume of distribution.[8]

  • Subcutaneous (SC): Generally provides slower and more sustained absorption compared to IP or IV routes, which can be advantageous for maintaining steady plasma concentrations.[8]

The following flowchart can guide your decision-making process:

G start Start: Novel Compound In Vivo Study pk_study Pharmacokinetic (PK) Study Goal? start->pk_study efficacy_study Efficacy Study Goal? pk_study->efficacy_study No iv_route Intravenous (IV) Administration pk_study->iv_route Yes oral_candidate Is the compound a potential oral drug? efficacy_study->oral_candidate oral_route Oral (PO) Administration oral_candidate->oral_route Yes ip_sc Consider IP or SC routes oral_candidate->ip_sc No solubility Is the compound soluble in an aqueous vehicle? ip_route Intraperitoneal (IP) Administration solubility->ip_route Yes sc_route Subcutaneous (SC) Administration solubility->sc_route No (e.g., oil-based suspension) ip_sc_oral Consider IP, SC, or Oral routes ip_sc->solubility

Caption: Decision-making flowchart for selecting an administration route.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Solutions
High variability in animal response within the same group - Inconsistent dosing technique- Formulation instability- Animal-to-animal physiological differences- Ensure all personnel are thoroughly trained and standardized on the administration technique.- Assess the stability of your formulation over the experiment's duration.[1]- Increase the number of animals per group to improve statistical power.
Precipitation of the compound upon injection - Poor solubility of the compound in the vehicle- pH shift upon dilution in physiological fluids- Temperature effects (injecting a cold solution)- Re-evaluate the formulation; consider co-solvents or surfactants.- Check the pH of the formulation and adjust if necessary.- Warm the formulation to room or body temperature before injection.[12][11]
Leakage from the injection site (IP or SC) - Injection volume is too large- Incorrect needle placement or depth- Adhere to recommended injection volume limits for the species and route.[11][13]- Ensure proper restraint and needle insertion technique.
Adverse events in animals (e.g., distress, local irritation) - Vehicle toxicity- Irritating properties of the compound or formulation (e.g., extreme pH)- Incorrect administration technique (e.g., IP injection into an organ)- Conduct a vehicle-only control group to assess for tolerability.- Ensure the formulation is at a physiological pH.- Review and refine administration technique. For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.[10][11]
Lack of in vivo efficacy despite good in vitro potency - Poor bioavailability- Rapid metabolism and clearance- Low target tissue exposure- Conduct a pharmacokinetic study to determine the compound's ADME profile.[5]- Consider alternative administration routes (e.g., IV or SC) to bypass first-pass metabolism.- Analyze compound concentration in the target tissue.

Experimental Protocols

Protocol 1: Basic Formulation for Intraperitoneal (IP) Injection in Mice

This protocol is a starting point for a simple aqueous-based formulation.

  • Preparation:

    • Weigh the required amount of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

    • In a sterile tube, dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Gradually add a vehicle such as sterile saline or a buffered solution (e.g., PBS) while vortexing to bring the solution to the final desired concentration.

    • If necessary, adjust the pH to a physiologically acceptable range (typically 6.5-7.5).

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation needs to be further optimized.

  • Administration:

    • Use a 25-27 gauge needle for adult mice.[13]

    • The maximum recommended injection volume is typically < 10 ml/kg.[11][14]

    • Gently restrain the mouse and position it on its back with the head slightly tilted down.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-40 degree angle.[11]

    • Aspirate to ensure no fluid or tissue is drawn into the syringe.

    • Inject the solution smoothly.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Workflow for Troubleshooting Unexpected In Vivo Results

G start Unexpected In Vivo Results (e.g., no efficacy, high toxicity) check_formulation Step 1: Verify Formulation - Solubility - Stability - pH start->check_formulation check_dosing Step 2: Review Dosing & Administration - Dose calculation - Injection technique - Vehicle controls check_formulation->check_dosing conduct_pk Step 3: Conduct Pharmacokinetic (PK) Study - Determine Cmax, T1/2, AUC, Bioavailability check_dosing->conduct_pk analyze_pk Step 4: Analyze PK Data conduct_pk->analyze_pk low_exposure Low Exposure/Bioavailability? analyze_pk->low_exposure high_exposure High Exposure/Toxicity? analyze_pk->high_exposure reformulate Action: Reformulate or change administration route low_exposure->reformulate Yes target_engagement Step 5: Assess Target Engagement - Measure compound levels in target tissue - Analyze downstream biomarkers low_exposure->target_engagement No adjust_dose Action: Adjust dose based on PK data high_exposure->adjust_dose Yes high_exposure->target_engagement No

Caption: A systematic workflow for troubleshooting unexpected in vivo study outcomes.

Data Presentation

Table 1: Recommended Maximum Injection Volumes and Needle Gauges for Mice

Route of AdministrationMaximum VolumeRecommended Needle Gauge
Intravenous (IV)< 0.2 ml27-30
Intraperitoneal (IP)< 2-3 ml25-27
Subcutaneous (SC)< 2-3 ml (divided into multiple sites)25-27
Intramuscular (IM)< 0.05 ml25-27
Oral (PO)up to 10 ml/kg18-20 (gavage needle)
Data adapted from institutional animal care and use committee guidelines.[13]

References

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences, 106(4), 921-929. Retrieved from [Link]

  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • Scribd. (n.d.). Guidelines for Intraperitoneal Injection in Mice. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved from [Link]

  • University of Florida. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]

  • Khan, S. A., & Mian, N. (2020). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 12(11), 1083. Retrieved from [Link]

  • RPT SimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499.
  • Wagh, M. P., & Pande, S. D. (2020). In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. Pharmaceutics, 12(8), 769. Retrieved from [Link]

  • Chavan, R. B., & Laad, A. O. (2020). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. AAPS PharmSciTech, 21(6), 211.
  • Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Retrieved from [Link]

  • Feng, W., Wang, Y., Zhang, Y., & Wang, J. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Pharmaceuticals, 15(12), 1481. Retrieved from [Link]

  • Wu, C. Y., & Benet, L. Z. (2005). Predicting drug disposition, absorption/elimination/transporter interplay and the role of food on drug absorption. Advanced drug delivery reviews, 57(5), 636–652.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1–19.
  • ResearchGate. (n.d.). 63 questions with answers in INTRAPERITONEAL INJECTIONS. Retrieved from [Link]

  • Wang, T. Y., Le, U. N., Loo, J. A., & Loo, R. R. O. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 32(10), 2739–2748. Retrieved from [Link]

  • Chabukswar, A. R., Jagdale, S. C., & Gandhi, P. M. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Journal of Drug Delivery and Therapeutics, 9(3), 18-24. Retrieved from [Link]

  • Kim, K. S., Park, H., Lim, H., & Lee, M. (2015). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in chemistry, 3, 65. Retrieved from [Link]

  • Wang, J., & Urban, M. W. (2004). The effect of the structure of propionic acid derivatives on their in vitro percutaneous penetration. Journal of pharmaceutical sciences, 93(8), 2007–2016.
  • Lee, Y. C., & Zochodne, D. W. (2009). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. Neuroscience, 163(2), 657–665. Retrieved from [Link]

  • He, Y., Liu, Y., & Liu, Z. (2018). In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells. Clinical cancer research : an official journal of the American Association for Cancer Research, 24(20), 5129–5141. Retrieved from [Link]

  • Chen, X., & Li, Y. (2018). Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. ACS medicinal chemistry letters, 9(11), 1134–1139. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminopyrazole-Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies | Request PDF. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Phenylalanine Carboxamides Derivatives Bearing Sulfonamides Functionality and Their Molecular Docking, In Vitro Antimalarial, and Antioxidant Properties. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Synthesis of Substituted Propionic Acids

Welcome to the technical support center for the synthesis of substituted propionic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted propionic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of molecules, which includes many nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural lists to explain the underlying chemical principles.

Our goal is to provide a self-validating system of protocols and troubleshooting advice, grounded in authoritative scientific literature, to help you overcome common pitfalls and optimize your synthetic routes.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

  • Protocols

  • References

Frequently Asked Questions (FAQs)

Stereoselectivity & Racemization

Q1: My asymmetric synthesis of a chiral propionic acid is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A1: Achieving high enantiomeric excess is a primary challenge in the synthesis of many biologically active propionic acids, as often only one enantiomer possesses the desired therapeutic effect.[2] Low ee can stem from several factors:

  • Suboptimal Catalyst or Chiral Auxiliary: The choice of chiral catalyst or auxiliary is paramount. The ligand's steric and electronic properties must be well-matched to the substrate to create a significant energy difference between the transition states leading to the two enantiomers.

  • Reaction Conditions: Temperature, solvent, and pressure can all influence enantioselectivity. Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between the diastereomeric transition states.

  • Racemization: The product itself may be racemizing under the reaction or workup conditions. The α-proton of a propionic acid is acidic and can be removed by base, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in racemization.[3]

Troubleshooting Steps:

  • Catalyst/Ligand Screening: Systematically screen a library of chiral ligands or catalysts.

  • Temperature Optimization: Run the reaction at progressively lower temperatures.

  • Solvent Effects: Evaluate a range of solvents with varying polarities.

  • pH Control during Workup: Ensure the workup conditions are not strongly basic or acidic, which could promote racemization.[4]

Q2: I'm observing a loss of enantiomeric purity during the purification of my chiral propionic acid. Why is this happening and what can I do to prevent it?

A2: Loss of enantiomeric purity during purification is a common and frustrating issue. The primary culprit is often racemization on the stationary phase during chromatography.[5]

  • Silica Gel: Standard silica gel is acidic and can promote racemization of compounds with a chiral center bearing an acidic proton, like α-aryl propionic acids.

  • Basic Alumina: Conversely, basic alumina can also cause racemization through enolate formation.

Prevention Strategies:

  • Neutralize Silica Gel: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic support like Florisil or cellulose-based stationary phases.

  • Specialized Chiral Chromatography: For analytical and preparative separations, employ chiral HPLC or SFC columns.[6][7][8] These use a chiral stationary phase (CSP) to resolve enantiomers.

  • Crystallization: If applicable, diastereomeric salt formation with a chiral amine followed by crystallization can be a highly effective method for separating enantiomers.

Side Reactions & Byproduct Formation

Q3: In my malonic ester synthesis of a substituted propionic acid, I'm getting significant amounts of the dialkylated product. How can I favor mono-alkylation?

A3: The malonic ester synthesis is a classic method for preparing carboxylic acids.[9][10][11] The formation of a dialkylated byproduct occurs when the mono-alkylated intermediate is deprotonated and reacts with a second equivalent of the alkyl halide.

To favor mono-alkylation:

  • Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the base and alkyl halide.

  • Choice of Base: A bulky base, such as potassium tert-butoxide, can sterically hinder the second alkylation.

  • Reaction Temperature: Running the reaction at a lower temperature can help control the reactivity.

  • Slow Addition: Add the alkyl halide slowly to the solution of the enolate to maintain a low concentration of the electrophile.

Q4: During the α-arylation of a propionic acid derivative, I'm observing significant amounts of diarylation and other side products. What are the common pitfalls?

A4: Palladium-catalyzed α-arylation is a powerful tool, but it can be prone to side reactions.[12][13]

  • Diarylation: This occurs when the mono-arylated product is more acidic than the starting material, leading to a second deprotonation and arylation.

  • Homocoupling of the Aryl Halide: This can be a problem with certain palladium catalysts and conditions.

  • C-O or C-N Coupling: If using a silyl-protected carboxylic acid or amide, there's a potential for coupling at the oxygen or nitrogen instead of the α-carbon.[13]

Mitigation Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired C-C bond formation.

  • Base Selection: A carefully chosen base is needed to deprotonate the propionic acid derivative without promoting side reactions. Hindered bases like LiTMP are often used.[13]

  • Additives: Additives like ZnF2 can sometimes improve the outcome of these reactions.[13]

Reaction Conditions & Reagent Choice

Q5: I'm struggling with the hydrolysis of a sterically hindered propionic ester. The reaction is slow and gives low yields. What are my options?

A5: The hydrolysis of sterically hindered esters is a well-known challenge in organic synthesis.[14][15] The bulky groups surrounding the ester carbonyl impede the approach of the nucleophile (hydroxide or water).

Effective Hydrolysis Methods for Hindered Esters:

  • Stronger Nucleophiles: Using hydroxide in a solvent system that minimizes its solvation, such as a mixture of methanol and a non-polar aprotic solvent, can increase its nucleophilicity.[14]

  • Elevated Temperatures: Heating under reflux is a common strategy, but be mindful of potential side reactions or degradation of sensitive functional groups.[16]

  • Acid Catalysis: While often reversible, strong acid catalysis can be effective.[16][17] Using a large excess of water can help drive the equilibrium towards the products.

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the reaction by rapidly heating the solvent.

Method Conditions Advantages Disadvantages
Alkaline Hydrolysis NaOH or KOH in aq. alcohol, heatIrreversible, generally high yieldCan be slow for hindered esters
Acid-Catalyzed Hydrolysis H2SO4 or HCl in aq. solvent, heatGood for base-sensitive substratesReversible, may require large excess of water
Non-aqueous Alkaline Hydrolysis NaOH in MeOH/CH2Cl2Mild conditions, faster for hindered estersRequires careful control of solvent ratios
Microwave-Assisted Acid or base catalyst, microwave irradiationVery rapid reaction timesRequires specialized equipment

Q6: What are the key considerations when choosing a synthetic route for a profen drug like ibuprofen or naproxen?

A6: The synthesis of profens has been extensively studied, with a focus on efficiency, cost-effectiveness, and stereocontrol.[1]

  • Atom Economy: Modern synthetic routes aim for high atom economy, minimizing waste. The BASF process for ibuprofen is a classic example of a "green" synthesis with high atom efficiency.[18]

  • Stereoselectivity: Since the (S)-enantiomer is the active form for most profens, an asymmetric synthesis is highly desirable to avoid the need for resolving a racemic mixture.[19]

  • Cost of Starting Materials: The commercial viability of a synthesis depends heavily on the cost of the starting materials and reagents.

  • Safety and Environmental Impact: The use of hazardous reagents and solvents should be minimized.

profen_synthesis_considerations Profen Synthesis Profen Synthesis Atom Economy Atom Economy Profen Synthesis->Atom Economy Minimize Waste Stereoselectivity Stereoselectivity Profen Synthesis->Stereoselectivity Isolate Active Enantiomer Cost Cost Profen Synthesis->Cost Economic Viability Safety/Environment Safety/Environment Profen Synthesis->Safety/Environment Green Chemistry

Purification & Isolation

Q7: My substituted propionic acid is proving difficult to crystallize. What techniques can I try to induce crystallization?

A7: Inducing crystallization can be an art, but several systematic approaches can be taken:

  • Solvent Screening: Systematically test a range of solvents and solvent mixtures with varying polarities. A good crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold.

  • Seeding: Introduce a seed crystal of the desired compound to the supersaturated solution. If you don't have a seed crystal, you can sometimes generate one by scratching the inside of the flask with a glass rod.

  • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution.

  • Vapor Diffusion: Place a solution of your compound in a small vial, and then place this vial inside a larger jar containing a solvent in which your compound is insoluble but the solvent of your solution is soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting crystallization.

Q8: What are the best practices for removing residual palladium from my final product after a cross-coupling reaction?

A8: Residual palladium is a common concern, especially in pharmaceutical synthesis. Several methods can be employed for its removal:

  • Activated Carbon: Stirring the product solution with activated carbon can effectively adsorb palladium.

  • Scavenger Resins: There are commercially available resins with functional groups that chelate palladium and other transition metals.

  • Aqueous Washes: Washing with an aqueous solution of a chelating agent like EDTA or thiourea can help extract palladium salts.

  • Crystallization: Often, a well-executed crystallization is sufficient to leave the majority of the palladium impurities in the mother liquor.

Troubleshooting Guides

Improving Enantioselectivity in Asymmetric Synthesis

enantioselectivity_troubleshooting start Low Enantiomeric Excess (ee) catalyst Screen Chiral Ligands/Catalysts start->catalyst temp Lower Reaction Temperature catalyst->temp solvent Vary Solvent Polarity temp->solvent racemization Check for Product Racemization solvent->racemization workup Modify Workup (e.g., pH control) racemization->workup Yes end High ee Achieved racemization->end No workup->end

Minimizing Side Products in α-Arylation Reactions
Problem Potential Cause Suggested Solution
Diarylation Mono-arylated product is more acidic than starting material.Use a bulky ligand or base to sterically hinder the second arylation. Carefully control stoichiometry.
Homocoupling of Aryl Halide Inefficient oxidative addition or transmetalation.Screen different palladium precursors and ligands. Optimize reaction temperature.
Low Conversion Inefficient deprotonation or catalyst activity.Try a stronger or more suitable base. Screen different ligands. Ensure reagents are anhydrous.
C-O or C-N Coupling Incorrect chemoselectivity.This is an inherent challenge. The choice of ligand and reaction conditions is critical to favor C-C coupling. Refer to literature for specific substrate classes.[13]
Optimizing the Hydrolysis of Hindered Esters
  • Initial Assessment: Attempt a standard alkaline hydrolysis (e.g., 2M NaOH in 1:1 EtOH/H₂O, reflux). If the reaction is slow or incomplete after 24 hours, proceed to the next steps.

  • Increase Nucleophilicity: Switch to a non-aqueous system. A recommended starting point is NaOH in a 1:9 mixture of MeOH/CH₂Cl₂ at room temperature.[14] This system enhances the nucleophilicity of the hydroxide ion.

  • Increase Reaction Rate: If the non-aqueous system is still too slow, consider microwave-assisted hydrolysis. Use the same reagents but heat in a sealed vessel in a microwave reactor. Monitor the reaction carefully to avoid decomposition.

  • Consider Acid Catalysis: If the substrate is base-sensitive, switch to acid-catalyzed hydrolysis (e.g., 3M H₂SO₄ in 1:1 dioxane/H₂O, reflux). Use a large excess of water to push the equilibrium.

  • Analysis: Monitor the reaction progress by TLC or LC-MS. Upon completion, perform an appropriate acidic workup to protonate the carboxylate and isolate the propionic acid.

Protocols

Protocol 1: General Procedure for Asymmetric α-Arylation

This is a general guideline and must be optimized for specific substrates.

  • Inert Atmosphere: To an oven-dried flask, add the propionic acid derivative (1.0 eq) and the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%).

  • Ligand Addition: Add the chiral phosphine ligand (4-10 mol%).

  • Solvent and Base: Add the anhydrous solvent (e.g., toluene, THF) and the base (e.g., LiHMDS, K₃PO₄, 1.5-2.5 eq).

  • Aryl Halide Addition: Add the aryl halide (1.1-1.5 eq).

  • Reaction: Stir the mixture at the optimized temperature (can range from room temperature to >100 °C) under an inert atmosphere (N₂ or Ar) until the starting material is consumed (monitor by TLC or GC/LC-MS).

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Protocol 2: Mild Hydrolysis of a Sterically Hindered Propionic Ester

Adapted from a procedure for mild hydrolysis in non-aqueous media.[14]

  • Preparation: Dissolve the hindered ester (1.0 eq) in a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

  • Reagent Addition: Add a solution of sodium hydroxide in methanol (e.g., 1.5 eq of a 1M solution) dropwise to the ester solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Workup: Upon completion, add water to the reaction mixture. Acidify with dilute HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude propionic acid.

  • Purification: The crude acid can be purified by crystallization or chromatography if necessary.

References

  • Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. (2023). Acta Scientific. [Link]

  • Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. (n.d.). MDPI. [Link]

  • Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. (2022). Journal of the American Chemical Society. [Link]

  • Chiral and Achiral Compounds Purification. (n.d.). Neopharm Labs. [Link]

  • Chirality, Racemisation and Optical activity of Haloalkanes. (n.d.). BYJU'S. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2013). Journal of Separation Science. [Link]

  • Improved Synthesis of Ibuprofen. (n.d.). Green Chemistry For Sustainability. [Link]

  • Malonic ester synthesis. (n.d.). Wikipedia. [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkivoc. [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (n.d.). PMC - NIH. [Link]

  • Propionic Acid: Method of Production, Current State and Perspectives. (n.d.). PMC - NIH. [Link]

  • Racemization of optically active compounds having a chlorine substituted chiral carbon atom. (n.d.).
  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. (n.d.). PMC - NIH. [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. (n.d.). NIH. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2019). Master Organic Chemistry. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

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Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2-Aminomethyl-3-(2-bromophenyl)propionic acid (AMPB)

Welcome to the technical support center for 2-Aminomethyl-3-(2-bromophenyl)propionic acid, hereafter referred to as AMPB. This guide is designed for researchers, scientists, and drug development professionals actively wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Aminomethyl-3-(2-bromophenyl)propionic acid, hereafter referred to as AMPB. This guide is designed for researchers, scientists, and drug development professionals actively working on this compound. Our goal is to provide in-depth, actionable insights and troubleshooting strategies to overcome common challenges related to its oral bioavailability.

Based on its structure—a zwitterionic amino acid analogue containing a lipophilic bromophenyl group—AMPB is predicted to face several key biopharmaceutical hurdles.[1][2][3] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Foundational Characterization & Initial Troubleshooting

This section addresses the critical first steps in understanding the biopharmaceutical properties of AMPB. An accurate initial assessment is the bedrock of a successful development program.

Q1: My initial in vivo screen of AMPB in rats showed very low oral bioavailability (<1%). Where should I start my investigation?

A1: An oral bioavailability of less than 1% points to significant issues with either solubility, permeability, or first-pass metabolism—or a combination of all three. The first principle is to "de-risk" by identifying the primary barrier.

Your immediate strategy should be to determine AMPB's Biopharmaceutics Classification System (BCS) classification.[4] This system categorizes drugs based on their aqueous solubility and intestinal permeability, which are the two most critical factors for oral absorption.

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} caption { label="Decision workflow for initial bioavailability investigation."; font-size: 10; } enddot Caption: Decision workflow for initial bioavailability investigation.

Actionable Steps:

  • Determine Aqueous Solubility: Measure the equilibrium solubility of AMPB in buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.

  • Assess Intestinal Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to estimate the apparent permeability coefficient (Papp).[5]

  • Evaluate Metabolic Stability: Perform an initial screen using liver microsomes (human, rat) to check for rapid metabolic degradation. The bromophenyl group can be a site for oxidative metabolism.[6][7]

The results from these three experiments will guide your entire formulation strategy.

Q2: I've confirmed that AMPB has very low aqueous solubility (<0.01 mg/mL across the physiological pH range). What is the most direct approach to address this?

A2: With a confirmed low solubility, AMPB is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[4][8] The most direct and cost-effective first step is to investigate if a salt form of the compound offers better solubility and dissolution characteristics.

Since AMPB is zwitterionic (containing both a carboxylic acid and an amino group), it can form salts with both acids and bases.[9]

Experimental Protocol: Salt Screening

  • Selection of Counter-ions: Choose a range of pharmaceutically acceptable counter-ions (e.g., HCl, mesylate, sodium, potassium).

  • Formation: In small-scale experiments, dissolve AMPB in a suitable solvent (e.g., ethanol/water). Add an equimolar amount of the selected acid or base.

  • Isolation: Isolate the resulting solid by evaporation or anti-solvent addition.

  • Characterization: Analyze the solid form to confirm salt formation (e.g., via XRPD, DSC).

  • Solubility & Dissolution Testing: Measure the kinetic and equilibrium solubility of each salt form in pH 6.8 buffer. A significant increase (e.g., >10-fold) over the free form is a positive result.[10]

If salt formation does not yield a sufficient improvement, you must move to more advanced formulation strategies as detailed in Section 2.

Section 2: Troubleshooting Poor Aqueous Solubility

This section provides a deeper dive into strategies for when simple salt formation is insufficient.

Q3: My salt screening failed to significantly improve the dissolution rate of AMPB. What formulation strategy should I try next?

A3: The next logical step is to disrupt the crystal lattice of the compound, which is often the primary barrier to dissolution for poorly soluble molecules. Creating an amorphous solid dispersion (ASD) is a powerful and widely used technique for this purpose.[11][12] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, preventing it from crystallizing and presenting it in a high-energy, more soluble state.

Key Considerations for an AMPB ASD:

  • Polymer Selection: Choose a polymer that has good miscibility with AMPB. Given AMPB's structure, polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus® are excellent starting points.

  • Drug Loading: Start with a low drug loading (e.g., 10-25% w/w) to ensure the drug remains amorphous and stable.

  • Manufacturing Method: Spray drying is a common and scalable method for producing ASDs. Thin-film evaporation can be used for small-scale screening.

Formulation StrategyMechanism of ActionTypical Fold-Increase in SolubilityKey Challenge
Micronization Increases surface area for dissolution.[13][14]2-5xOften insufficient for very low solubility compounds.
Salt Formation Alters crystal lattice energy; ionizes the molecule.[10]10-100xSuccess is highly dependent on pKa and crystal packing.
Amorphous Solid Dispersion (ASD) Prevents crystallization, maintaining the drug in a high-energy state.[12]10-1000x+Physical stability; risk of recrystallization over time.
Lipid-Based Formulations Solubilizes the drug in a lipid carrier, bypassing the dissolution step.VariablePotential for food effects; GI tolerability.

Q4: I developed an ASD formulation, but my in vivo results are still poor. What could be the problem?

A4: This is a common and challenging scenario. If you have successfully improved the solubility and dissolution in vitro, but see no in vivo benefit, it suggests one of two primary issues:

  • In Vivo Recrystallization: The amorphous drug may be rapidly converting back to its stable, non-absorbable crystalline form in the gastrointestinal tract. The presence of water and gut motility can accelerate this process.

  • Permeability is the Real Barrier: The initial assumption that the compound was solubility-limited may have been incorrect or incomplete. AMPB may be a BCS Class IV drug, where both poor solubility and poor permeability are limiting factors.[12]

Troubleshooting Steps:

  • Check for Recrystallization: Use in vitro dissolution methods that better mimic in vivo conditions (e.g., transfer dissolution models that switch from gastric to intestinal pH) and analyze the solid material post-dissolution by XRPD to see if it has recrystallized.

  • Re-evaluate Permeability: If you haven't already, a bidirectional Caco-2 assay is now critical. This will not only confirm permeability but also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.[5]

Section 3: Investigating Permeability & Efflux

This section focuses on diagnosing and overcoming challenges related to the drug's ability to cross the intestinal wall.

Q5: My Caco-2 assay results show a low Papp (A-B) value (<1 x 10⁻⁶ cm/s) and an efflux ratio greater than 2. What does this mean and how do I fix it?

A5: These results are a clear indicator of poor permeability compounded by active efflux.

  • Low Papp (A-B): The value <1 x 10⁻⁶ cm/s suggests that AMPB has low intrinsic capacity to pass through the intestinal cell layer via passive diffusion.[5]

  • Efflux Ratio > 2: An efflux ratio (Papp B-A / Papp A-B) greater than 2 is the standard industry cutoff to identify a compound as a substrate of an efflux transporter, such as P-gp or BCRP.[5] The transporter is actively pumping your compound back into the intestinal lumen after it has been absorbed into the cell, severely limiting its net absorption.

dot graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Transporter interactions affecting AMPB absorption.

Strategies to Overcome Efflux:

  • Prodrug Approach: This is often the most effective strategy. By temporarily masking the functional groups (the carboxylic acid or amine) that are recognized by the transporter, you can create a new molecular entity that evades efflux.[15][16][17] An ester prodrug of the carboxylic acid or an amide prodrug of the amine are common approaches.[16][18] The prodrug should be designed to be stable in the gut but cleaved by enzymes in the intestinal cells or blood to release the active AMPB.

  • Utilize Uptake Transporters: The amino acid structure of AMPB suggests it might be a substrate for nutrient uptake transporters like LAT1 or other Solute Carrier (SLC) transporters.[19][20][21] If this is the case, formulation strategies can be designed to enhance this interaction. However, if efflux is dominant, this pathway may not be sufficient on its own.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is essential for diagnosing permeability and efflux issues.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A stable and high TEER value (e.g., >300 Ω·cm²) indicates a healthy monolayer.[22]

  • Assay Setup:

    • A-to-B (Apical to Basolateral): Add AMPB solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • B-to-A (Basolateral to Apical): Add AMPB solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling: At defined time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of AMPB in the samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp values for both directions. The efflux ratio is Papp(B-A) / Papp(A-B).[5]

Section 4: Advanced Strategies & In Vivo Confirmation

Q6: I've designed a methyl ester prodrug of AMPB to block efflux, but bioavailability is still not optimal. What else can be done?

A6: If a simple prodrug is not sufficient, it's time to consider multi-pronged advanced delivery systems or more complex prodrugs.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective for compounds like your prodrug (which is likely more lipophilic than AMPB).[11][23] SEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion in the gut.

    • Mechanism of Action: They can enhance bioavailability by:

      • Presenting the drug in a solubilized state.

      • Promoting lymphatic transport, which bypasses the liver and reduces first-pass metabolism.

      • Inhibiting efflux transporters like P-gp through the action of certain surfactants.

  • Amino Acid Transporter-Targeted Prodrugs: Instead of just masking efflux, design a prodrug that is actively recognized and transported by an intestinal amino acid transporter (e.g., LAT1, ASCT2).[20][21][24] This involves conjugating AMPB to a specific amino acid or a mimic that is a known substrate for these transporters, effectively hijacking a nutrient uptake pathway.[21]

Q7: How do I properly design and execute an in vivo pharmacokinetic (PK) study to confirm if my new formulation is working?

A7: A well-designed PK study is the ultimate test of your formulation. It must be conducted with rigor to provide clear, interpretable data.[25][26][27]

Protocol: Rodent Oral Bioavailability PK Study
  • Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), as they are a standard model. Ensure ethical approval is obtained.

  • Study Groups:

    • Group 1 (IV): Intravenous administration of AMPB solution (e.g., in saline/DMSO) to determine the absolute bioavailability.

    • Group 2 (Oral Control): Oral gavage of a simple suspension of AMPB.

    • Group 3 (Oral Test): Oral gavage of your enhanced formulation (e.g., the ASD or SEDDS).

  • Dosing & Fasting: Subjects should be fasted overnight (at least 8 hours) before dosing to reduce variability.[27] Administer the formulations at a consistent dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at pre-defined time points: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of AMPB (and the prodrug, if applicable) in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and calculate key PK parameters.

Key Parameters to Compare:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure.

  • F% (Absolute Bioavailability): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[28]

A successful formulation will show a statistically significant increase in Cmax and AUC compared to the control group, leading to a higher F%.

References

  • Enhanced Oral Delivery of Protein Drugs Using Zwitterion-Functionalized Nanoparticles to Overcome both the Diffusion and Absorption Barriers. ACS Applied Materials & Interfaces. Available from: [Link]

  • The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. Frontiers in Pharmacology. Available from: [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Prodrugs for Amines. Molecules. Available from: [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration. Available from: [Link]

  • 2-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2. PubChem. Available from: [Link]

  • Comprehensive review of amino acid transporters as therapeutic targets. International Journal of Biological Macromolecules. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Materials (Basel). Available from: [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Enhanced Oral Delivery of Protein Drugs Using Zwitterion-Functionalized Nanoparticles to Overcome both the Diffusion and Absorption Barriers. PubMed. Available from: [Link]

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Molecules. Available from: [Link]

  • 3-(2-Bromophenyl)propionic acid | C9H9BrO2. PubChem. Available from: [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm. Available from: [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available from: [Link]

  • AMINO ACID TRANSPORTERS IN DRUG DISCOVERY. The Journal of Medicine and Health Sciences. Available from: [Link]

  • Note for guidance on the investigation of bioavailability and bioequivalence. European Medicines Agency. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Amino Acid Transporters on Amino Acid Absorption, Transport and Distribution in Crops. International Journal of Molecular Sciences. Available from: [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. Available from: [Link]

  • Novel zwitterionic vectors: Multi-functional delivery systems for therapeutic genes and drugs. Journal of Controlled Release. Available from: [Link]

  • Amino Acids in the Development of Prodrugs. Pharmaceutics. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research. Available from: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available from: [Link]

  • A Systematic Review of Solubility Enhancement Techniques Used for BCS Class II & IV. ResearchGate. Available from: [Link]

  • Dopamine. Wikipedia. Available from: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. Available from: [Link]

  • Propanoic acid, 3-amino-2-methyl-. NIST WebBook. Available from: [Link]

  • The Structure and Mechanism of Drug Transporters. Pharmacological Reviews. Available from: [Link]

  • ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. ASEAN. Available from: [Link]

  • Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Procell. Available from: [Link]

  • GUIDELINES FOR BIOAVAILABILITY & BIOEQUIVALENCE STUDIES. Dinesh Thakur. Available from: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Recent advancements toward the incremsent of drug solubility using environmentally-friendly supercritical CO2: a machine learning perspective. Frontiers in Chemistry. Available from: [Link]

  • Bioavailability Enhancement Through Enhancement of Drug Solubility or Dissolution Rate. Pharmainfo.net. Available from: [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Drug Absorption Mechanism: Carrier-Mediated Membrane Transport. JoVE. Available from: [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. Tanzania Journal of Science. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics. Available from: [Link]

  • Bioavailability and Bioequivalence in Drug Development. Pharmaceutical Medicine. Available from: [Link]

  • Prodrugs of Carboxylic Acids. ResearchGate. Available from: [Link]

  • Propionic acid. Wikipedia. Available from: [Link]

Sources

Optimization

Method development for chiral separation of 2-Aminomethyl-3-(2-bromophenyl)propionic acid enantiomers

Welcome to the technical support center for the enantioselective separation of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. This molecule, a β-amino acid structurally related to Baclofen, presents unique challenges due...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective separation of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. This molecule, a β-amino acid structurally related to Baclofen, presents unique challenges due to its zwitterionic nature, containing both a primary amine and a carboxylic acid functional group. This guide provides field-proven troubleshooting advice and answers to frequently asked questions to empower you to develop a robust and efficient chiral separation method.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I'm seeing poor or no resolution between my enantiomers. Where do I start?

A1: Achieving baseline resolution (Rs > 1.5) is the primary goal. If you're observing co-elution or minimal separation, a systematic approach is required. The issue typically lies with the choice of chiral stationary phase (CSP) or the mobile phase composition.

Causality: Chiral recognition relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. If the necessary interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are not established, no separation will occur.

Troubleshooting Steps:

  • Re-evaluate Your CSP Choice: Not all CSPs work for all molecules. For a zwitterionic compound like this, a broad screening is essential.

    • Polysaccharide-based CSPs (e.g., Chiralpak® IA, IC, ID; Chiralcel® OD, OJ) are powerful and versatile. Start with these under normal phase or polar organic conditions. Amylose-based selectors (like Chiralpak IA) often show different selectivity than cellulose-based ones (like Chiralcel OD).

    • Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC® T) are specifically designed for polar and ionic compounds like underivatized amino acids and are compatible with reversed-phase conditions.

    • Crown Ether-based CSPs (e.g., Crownpak® CR(+)) are highly effective for separating compounds with primary amines, such as amino acids.

  • Optimize the Mobile Phase:

    • Change the Alcohol Modifier: In normal phase (Hexane/Alcohol), switching between 2-Propanol (IPA), Ethanol, and Methanol can dramatically alter selectivity.

    • Adjust Modifier Percentage: Vary the alcohol concentration. Some separations improve with less alcohol (stronger interaction with the CSP), while others require more to achieve suitable retention and peak shape.

    • Optimize Additives: This is critical for your compound. See Q3 in the FAQ section for a detailed explanation. A balanced concentration of both an acidic and a basic additive is likely necessary. A typical starting point is 0.1% of each.

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 10°C) can enhance the stability of the diastereomeric complexes, often leading to increased resolution, albeit with longer retention times.

Below is a decision tree to guide your troubleshooting process for poor resolution.

G cluster_diagnosis Diagnosis cluster_solution Solution Path start Problem: Poor Resolution (Rs < 1.5) no_sep Complete Co-elution? start->no_sep Yes some_sep Partial Overlap? start->some_sep No csp_screen Action: Screen a diverse set of CSPs (Polysaccharide, Macrocyclic Glycopeptide, Crown Ether) no_sep->csp_screen mp_opt Action: Optimize Mobile Phase some_sep->mp_opt change_modifier 1. Change alcohol modifier (IPA vs. EtOH) 2. Vary alcohol % mp_opt->change_modifier opt_additives Optimize acidic/basic additive concentration (e.g., 0.05% to 0.3%) change_modifier->opt_additives check_shape Is peak shape acceptable? opt_additives->check_shape check_shape->csp_screen Yes, but Rs still low tailing_q Refer to 'Peak Tailing' Q&A check_shape->tailing_q No

Caption: Troubleshooting decision tree for poor resolution.
Q2: My peaks are tailing significantly. What's the cause and the fix?

A2: Peak tailing is a common issue with amine-containing compounds. The primary cause is unwanted secondary interactions between the basic amine group of your analyte and acidic residual silanols on the silica surface of the CSP.

Solution: The most effective solution is to add a basic modifier to your mobile phase. This additive competes with your analyte for the active silanol sites, effectively masking them and preventing the secondary interactions that cause tailing.

  • Recommended Basic Additives:

    • Normal Phase/SFC: Diethylamine (DEA), Isopropylamine (IPA), or Ethanolamine are commonly used. Start with 0.1-0.2% in the mobile phase.

    • Reversed Phase: Triethylamine (TEA) is often used to create a buffer (e.g., TEAA), or ammonia can be added to adjust the mobile phase pH.

Experimental Protocol: Optimizing Basic Additive Concentration

  • Prepare a stock mobile phase without the basic additive (e.g., Hexane/IPA, 80:20).

  • Prepare several mobile phase variations with increasing concentrations of DEA (e.g., 0.05%, 0.1%, 0.2%, 0.3%).

  • Inject your standard onto the column with each mobile phase, allowing for equilibration between runs.

  • Monitor the peak asymmetry factor (As). The optimal concentration is typically the lowest amount that provides a symmetric peak (As ≈ 1.0) without compromising resolution. Excessive base can sometimes reduce enantioselectivity.

Q3: I'm observing peak fronting. Why is this happening and how can I correct it?

A3: Peak fronting is less common than tailing but can significantly impact quantification. The primary causes are typically column overload, improper sample solvent, or a physical problem with the column.

Potential Causes & Solutions:

CauseDiagnosis & ExplanationSolution
Mass Overload The peak shape improves (becomes more symmetrical) when you inject a lower concentration of your sample. You are saturating the stationary phase at the injection point.Dilute your sample. Find the linear range of the column by performing a loading study.
Volume Overload The peak shape improves when you inject a smaller volume of the same concentration.Reduce the injection volume. As a rule of thumb, it should be less than 1% of the column's total volume.
Sample Solvent Incompatibility Your sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., sample in pure Methanol, mobile phase is 95:5 Hexane:Methanol). This causes the analyte band to spread rapidly at the column inlet.Dissolve your sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent possible and inject the smallest volume.
Column Bed Collapse This is a physical degradation of the column, often at the inlet, creating a void. The peak fronting will be persistent across different samples and conditions.This is irreversible. Replace the column and investigate the cause (e.g., pressure shocks, use of incompatible solvents like THF or DCM on some coated CSPs) to prevent recurrence.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for 2-Aminomethyl-3-(2-bromophenyl)propionic acid?

A1: There is no single "best" CSP, as chiral separations are highly specific. However, based on the structure (a β-amino acid), we can recommend a highly effective screening set. The goal is to screen CSPs with different chiral selectors and interaction mechanisms.

Recommended CSP Screening Set:

CSP ClassExample ColumnsPrimary Interaction MechanismBest For...
Polysaccharide (Immobilized) CHIRALPAK® IA, IB, IC, IFHydrogen bonding, π-π, steric inclusionBroad applicability, solvent flexibility. A primary screening choice.
Polysaccharide (Coated) CHIRALCEL® OD-H, OJ-HHydrogen bonding, π-π, steric inclusionDifferent selectivity from immobilized phases. Note solvent limitations.
Macrocyclic Glycopeptide CHIROBIOTIC® TIonic interactions, hydrogen bondingDirect analysis of underivatized amino acids in reversed-phase.
Crown Ether CROWNPAK® CR(+)Host-guest complexation with primary aminesHigh selectivity for molecules with -NH2 groups, like amino acids.
Q2: How do I choose the right mobile phase mode (Normal Phase, Reversed Phase, SFC)?

A2: The choice of mobile phase mode is intrinsically linked to your CSP selection and analyte properties.

  • Normal Phase (NP) HPLC:

    • When to use: The default mode for polysaccharide CSPs.

    • Mobile Phase: Typically a mixture of an alkane (n-Hexane or Heptane) and an alcohol (IPA or Ethanol).

    • Advantages: High efficiency and selectivity are often achieved.

    • Considerations: Your analyte has poor solubility in pure hexane. Ensure your sample solvent is compatible with the mobile phase (e.g., dissolve in the mobile phase itself or in the alcohol modifier).

  • Reversed Phase (RP) HPLC:

    • When to use: Primarily with macrocyclic glycopeptide or crown ether CSPs, or specifically designed RP polysaccharide columns.

    • Mobile Phase: Water/Acetonitrile or Water/Methanol, often with acidic modifiers like formic acid or TFA.

    • Advantages: Good solubility for polar, ionic compounds. Directly compatible with LC-MS.

    • Considerations: Standard polysaccharide CSPs may not provide separation in RP mode.

  • Supercritical Fluid Chromatography (SFC):

    • When to use: An excellent, often superior, alternative to Normal Phase HPLC.

    • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., Methanol). Additives are still required.

    • Advantages: Very fast separations (3-5x faster than HPLC), lower viscosity leads to higher efficiency, reduced consumption of toxic organic solvents, and easier product isolation for preparative work.

    • Considerations: Requires specialized SFC instrumentation.

Q3: What is the role of acidic and basic additives in the mobile phase?

A3: For a zwitterionic analyte like 2-Aminomethyl-3-(2-bromophenyl)propionic acid, mobile phase additives are not just optional—they are essential for achieving good chromatography. You must control the ionization state of both the amine and carboxylic acid groups.

Causality:

  • The Basic Additive (e.g., DEA, IPA): As discussed in the troubleshooting section, this suppresses the unwanted ionic interactions between your protonated amine group (R-NH3+) and acidic silica silanols. This is key to preventing peak tailing.

  • The Acidic Additive (e.g., TFA, Acetic Acid): This interacts with the carboxylic acid group. It ensures the analyte's acidity is consistent and can enhance the hydrogen-bonding interactions required for chiral recognition with the CSP. For basic compounds, it can also improve peak shape by protonating the analyte.

Essentially, you are using the additives to keep your analyte in a single, consistent ionization state and to minimize undesirable interactions with the column support material, allowing the chiral recognition mechanism to dominate. A successful separation often requires a delicate balance of both types of additives.

Q4: Is derivatization necessary for this compound?

A4: Derivatization is an indirect approach to chiral separation and is generally considered a secondary strategy if direct separation fails.

Process: You react your enantiomeric mixture with a chiral derivatizing agent (e.g., Marfey's reagent, FMOC-Cl) to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.

Pros:

  • Can make a difficult separation possible.

  • May improve detection (e.g., by adding a UV chromophore).

Cons:

  • Adds an extra chemical reaction step to your workflow.

  • The derivatizing agent must be enantiomerically pure.

  • The reaction must proceed to completion without any racemization of your analyte.

  • Requires removal of the derivatizing group if the pure enantiomer is needed.

Recommendation: Pursue direct separation via HPLC or SFC first. The wide variety of modern CSPs makes it highly likely that a direct method can be found. Only consider derivatization if an exhaustive screen of direct methods is unsuccessful.

Below is a general workflow for developing a chiral method for your compound.

G start Analyte: 2-Aminomethyl-3-(2-bromophenyl)propionic acid mode_select Select Separation Mode start->mode_select hplc HPLC (Normal Phase) mode_select->hplc sfc SFC mode_select->sfc csp_screen 1. Screen Diverse CSPs (e.g., IA, IC, OD, CHIROBIOTIC T) hplc->csp_screen sfc->csp_screen mobile_phase_screen 2. Screen Mobile Phases (Hex/IPA, Hex/EtOH for HPLC) (CO2/MeOH for SFC) csp_screen->mobile_phase_screen additive_opt 3. Optimize Additives (0.1% TFA + 0.1% DEA starting point) mobile_phase_screen->additive_opt final_opt 4. Fine-Tune Parameters (Temp, Flow Rate, Gradient) additive_opt->final_opt validation Method Validation final_opt->validation

Caption: General workflow for chiral method development.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (2007). TSI Journals. [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review. [Link]

  • Chiral selectors and stationary phases for separating enantiomer mixtures. (2011). ResearchGate. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Omega. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. [Link]

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. ResearchGate. [Link]

  • Resolution of Enantiomers of (RS)-Baclofen by Ligand-Exchange Thin-Layer Chromatography. (2013). Journal of Chromatographic Science. [Link]

  • Peak Fronting . . . Some of the Time. Chromatography Online. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Publication Corporation. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Chiral Technologies. [Link]

  • and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. (2020). Children's Mercy Kansas City. [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit
Troubleshooting

Reducing off-target effects of 2-Aminomethyl-3-(2-bromophenyl)propionic acid in cellular models

Technical Support Center: 2-Aminomethyl-3-(2-bromophenyl)propionic acid (Compound AB-321) A Guide for Researchers on Mitigating Off-Target Effects in Cellular Models Welcome to the technical support center for Compound A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Aminomethyl-3-(2-bromophenyl)propionic acid (Compound AB-321)

A Guide for Researchers on Mitigating Off-Target Effects in Cellular Models

Welcome to the technical support center for Compound AB-321. As Senior Application Scientists, we've designed this guide to provide you with in-depth troubleshooting strategies and validated protocols to ensure the specificity of your experimental results. This resource will help you distinguish on-target from off-target effects, enhancing the reliability and impact of your research.

Compound Profile: 2-Aminomethyl-3-(2-bromophenyl)propionic acid (AB-321)

2-Aminomethyl-3-(2-bromophenyl)propionic acid, which we will refer to as AB-321, is a novel synthetic small molecule. Structurally, it is a propionic acid derivative, suggesting potential interactions with a range of biological targets, including enzymes and receptors that recognize amino acids or similar structures.[1][2] While its primary mechanism of action is under investigation, initial studies suggest it targets a key cellular kinase (Kinase X). However, like any small molecule, AB-321 has the potential to interact with unintended proteins, leading to off-target effects that can complicate data interpretation.[3][4][5] Understanding and controlling for these effects is critical for accurately defining its therapeutic potential and mechanism of action.[6]

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the initial characterization of Compound AB-321.

Q1: What are off-target effects and why are they a concern for my research?

A: An off-target effect occurs when a compound, like AB-321, interacts with proteins other than its intended biological target.[4][5] These unintended interactions can lead to a variety of issues, including unexpected cytotoxicity, altered cellular phenotypes unrelated to the primary target, and confounding experimental results.[3][4] Addressing these effects is crucial for validating that the observed biological response is genuinely due to the modulation of your primary target and not an artifact.[6]

Q2: My cells are showing high levels of toxicity at concentrations where I expect to see a specific biological effect. Is this an off-target effect?

A: It's a strong possibility. High toxicity at or below the effective concentration for your primary target often suggests off-target activity.[4] We recommend performing a careful dose-response analysis for both toxicity and the desired on-target effect. A narrow window between the effective concentration (EC50) for the desired activity and the toxic concentration (TC50) can indicate that off-target binding is causing cell death.

Q3: How can I begin to differentiate between on-target and off-target effects of AB-321 in my cellular model?

A: A multi-pronged approach is best. Start with these three steps:

  • Precise Dose-Response Curves: Generate detailed dose-response curves for your primary endpoint (e.g., inhibition of a downstream marker) and for cell viability. A significant separation between the EC50 for the effect and the TC50 for toxicity is a good first indicator of specificity.

  • Use a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of AB-321. This compound should not engage the primary target. If it still produces the same phenotype (e.g., cell death), this points to an off-target effect.

  • Target Engagement Assay: Directly confirm that AB-321 is binding to its intended target in your cells at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[7][8][9]

In-Depth Troubleshooting Guides

Use these guides to diagnose and resolve specific issues you may encounter during your experiments with AB-321.

Guide 1: Unexpected or Excessive Cytotoxicity
  • Symptom/Observation: You observe significant cell death at concentrations intended to be non-toxic and where you expect to see a specific biological effect from inhibiting Kinase X.

  • Potential Cause: AB-321 may be inhibiting one or more essential off-target proteins, such as other kinases or enzymes vital for cell survival.[4]

  • Recommended Action:

    • Determine the Therapeutic Window: Perform a multiparametric assay to simultaneously measure a marker of on-target activity (e.g., phosphorylation of a Kinase X substrate) and a marker of cell viability (e.g., ATP levels). This will allow you to determine the concentration range where you see on-target effects without significant toxicity.

    • Off-Target Profiling: If your budget allows, submit AB-321 for screening against a panel of common off-target proteins (e.g., a kinase panel or a safety panel from a specialized vendor).[10][11] This can provide a direct "hit list" of unintended targets.

    • Rescue Experiment: If a specific off-target is identified (e.g., Kinase Y), try to rescue the toxic phenotype. For example, you could introduce a mutated, AB-321-resistant version of Kinase Y into your cells and see if this prevents the cell death.

Guide 2: Inconsistent or Non-Reproducible Experimental Readouts
  • Symptom/Observation: The biological effect of AB-321 (e.g., change in gene expression, cell morphology) varies significantly between experiments, even when using the same concentration.

  • Potential Cause: This could be due to off-target effects that are sensitive to minor variations in cell culture conditions (e.g., cell density, passage number, media composition). The compound might also be hitting multiple targets with different potencies, leading to a complex and variable biological response.

  • Recommended Action:

    • Standardize Cell Culture Conditions: Strictly control all aspects of your cell culture. Ensure cells are seeded at the same density and are within a consistent range of passage numbers for all experiments.

    • Confirm Target Engagement: Use an assay like CETSA to confirm that AB-321 is engaging with Kinase X consistently at your chosen concentration under your standard conditions.[8][9]

    • Use Genetic Validation: The most rigorous way to confirm that your phenotype is on-target is to use a genetic approach. Use siRNA or CRISPR to knock down Kinase X.[12] If the phenotype of Kinase X knockdown matches the phenotype observed with AB-321 treatment, you can be much more confident that the compound's effect is on-target.

Visualizations & Workflows

Diagram 1: On-Target vs. Off-Target Signaling

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway AB321_on Compound AB-321 KinaseX Primary Target (Kinase X) AB321_on->KinaseX Inhibition SubstrateX Substrate X KinaseX->SubstrateX Phosphorylation Response_on Desired Biological Response SubstrateX->Response_on AB321_off Compound AB-321 KinaseY Off-Target (Kinase Y) AB321_off->KinaseY Inhibition SubstrateY Substrate Y KinaseY->SubstrateY Response_off Unintended Effect (e.g., Toxicity) SubstrateY->Response_off

Caption: Hypothetical signaling pathways for Compound AB-321.

Diagram 2: Troubleshooting Workflow for Off-Target Effects

Start Unexpected Phenotype Observed (e.g., Toxicity, Inconsistency) DoseResponse Step 1: Perform Detailed Dose-Response Analysis (On-Target vs. Viability) Start->DoseResponse Window Is there a clear window between EC50 and TC50? DoseResponse->Window CETSA Step 2: Confirm Target Engagement in Cells (e.g., CETSA) Window->CETSA Yes OffTarget Conclusion: Phenotype is Likely Off-Target Window->OffTarget No Engaged Does AB-321 engage the target at the effective concentration? CETSA->Engaged Genetics Step 3: Genetic Validation (siRNA/CRISPR Knockdown) Engaged->Genetics Yes Engaged->OffTarget No Match Does genetic knockdown phenocopy AB-321 treatment? Genetics->Match OnTarget Conclusion: Phenotype is Likely On-Target Match->OnTarget Yes Match->OffTarget No Investigate Further Investigation Needed: - Off-Target Profiling - Structural Analogs OffTarget->Investigate

Caption: A step-by-step workflow for troubleshooting off-target effects.

Experimental Protocols

Here are detailed protocols for key experiments to validate the on-target activity of AB-321.

Protocol 1: Dose-Response Analysis for On-Target vs. Off-Target Effects

This protocol allows for the simultaneous determination of the EC50 for the on-target effect and the TC50 for cytotoxicity.

  • Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AB-321 in your cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Treat the cells with the serial dilutions of AB-321 and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Assay for Cell Viability: Use a commercial ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's instructions. This measures the metabolic activity of the cells.

  • Assay for On-Target Effect: In a parallel plate, lyse the cells and perform an assay to measure the on-target effect. For a kinase inhibitor, this would typically be a Western blot or ELISA to measure the phosphorylation of a known downstream substrate.

  • Data Analysis:

    • For the viability data, normalize the results to the vehicle control (100% viability).

    • For the on-target data, normalize the results to the vehicle control (100% phosphorylation) and a positive control (e.g., a known inhibitor, 0% phosphorylation).

    • Plot both sets of data against the log of the AB-321 concentration and fit a sigmoidal dose-response curve to determine the EC50 and TC50 values.[13]

Data Presentation Example:

Concentration (µM)% Viability (TC50)% Target Inhibition (EC50)
0 (Vehicle)1000
0.011005
0.039815
0.19952
0.39585
1.09298
3.085100
10.055100
30.015100
100.02100
Calculated Value TC50 ≈ 9 µM EC50 ≈ 0.09 µM

In this example, the therapeutic window is approximately 100-fold (9 µM / 0.09 µM), suggesting that at concentrations effective for inhibiting the target, the compound has minimal off-target toxicity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA directly measures the binding of a compound to its target in intact cells by assessing the thermal stabilization of the target protein.[8][9]

  • Cell Culture and Treatment: Culture your cells to ~80% confluency. Treat the cells with AB-321 at the desired concentration (e.g., 10x the EC50) and a vehicle control for 1-2 hours.[7]

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (Kinase X) remaining by Western blot or another quantitative protein detection method.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble Kinase X will decrease as the temperature increases. In the AB-321-treated samples, if the compound binds and stabilizes Kinase X, the protein will remain soluble at higher temperatures. This results in a "shift" of the melting curve to the right.

Protocol 3: Target Validation using siRNA Knockdown

This protocol uses RNA interference to confirm that the biological effect of AB-321 is specifically due to the inhibition of Kinase X.[12]

  • siRNA Transfection: Transfect your cells with an siRNA specifically targeting Kinase X. As controls, use a non-targeting (scrambled) siRNA and a mock transfection control.[14]

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Phenotypic Assay:

    • In a parallel set of plates, perform your primary biological assay on the Kinase X knockdown cells, the scrambled siRNA control cells, and wild-type cells treated with an effective concentration of AB-321.

    • Compare the phenotype across these conditions. If the phenotype of the Kinase X knockdown cells is the same as the phenotype of the AB-321-treated cells (and different from the scrambled siRNA control), this provides strong evidence that the effect of AB-321 is on-target.[14]

References

  • Vertex AI Search. (2026). Boost Your Drug Discovery: S-3-Amino-3-(2-bromophenyl)propionic acid.
  • Al-Lazikani, B., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • Alen, J., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. [Link]

  • Massive Bio. (2026). Off Target Effect. [Link]

  • Molina, D. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Proteintech. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. NCBI. [Link]

Sources

Optimization

Optimization of reaction conditions for synthesizing 2-Aminomethyl-3-(2-bromophenyl)propionic acid

Welcome to the technical support center for the synthesis of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex amino acid derivatives. As there is no direct, single-step synthesis reported in the literature for this specific molecule, this document provides a robust, logically designed multi-step pathway. It is structured to not only provide protocols but to explain the causality behind experimental choices and to offer field-proven troubleshooting advice for issues that may arise during your campaign.

I. Overview of the Recommended Synthetic Pathway

The synthesis of 2-Aminomethyl-3-(2-bromophenyl)propionic acid is best approached by constructing the carbon backbone through a conjugate addition, followed by a final deprotection and decarboxylation sequence. This strategy leverages well-established and high-yielding reaction classes, ensuring reproducibility and scalability. The overall workflow is divided into three primary stages.

Synthetic_Workflow cluster_0 Stage 1: Synthesis of Michael Acceptor cluster_1 Stage 2: Michael Addition cluster_2 Stage 3: Deprotection & Purification A 2-Bromobenzaldehyde + Diethyl Malonate B Knoevenagel Condensation A->B Piperidine, Acetic Acid C Hydrolysis & Decarboxylation B->C KOH, EtOH/H2O D Ethyl 3-(2-bromophenyl)acrylate C->D Acidification E Ethyl 3-(2-bromophenyl)acrylate + Diethyl Acetamidomalonate D->E F Conjugate Addition Reaction E->F NaOEt, EtOH G Tetraester Adduct Intermediate F->G H Tetraester Adduct G->H I Acid Hydrolysis & Decarboxylation H->I 6M HCl, Reflux J Final Product: 2-Aminomethyl-3-(2-bromophenyl)propionic acid I->J Purification (e.g., Ion Exchange)

Caption: High-level workflow for the synthesis of the target molecule.

II. Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 3-(2-bromophenyl)acrylate (Michael Acceptor)

Protocol 1: Knoevenagel Condensation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).

  • Add piperidine (0.1 eq) and acetic acid (0.1 eq) as catalysts.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude diethyl 2-(2-bromobenzylidene)malonate.

Protocol 2: Hydrolysis and Decarboxylation

  • Dissolve the crude diester from the previous step in ethanol.

  • Add a solution of potassium hydroxide (1.1 eq) in water dropwise while stirring at room temperature.

  • Heat the mixture to reflux for 2-3 hours to ensure complete saponification of one ester group.

  • Cool the mixture, acidify carefully with cold 6M HCl to pH ~1-2. Vigorous gas evolution (CO₂) will occur.

  • Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting crude ethyl 3-(2-bromophenyl)acrylate by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Stage 2: Michael Addition to Form the Carbon Backbone

Protocol 3: Conjugate Addition

  • In a dry, inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

  • To this solution, add diethyl acetamidomalonate (1.05 eq) portion-wise and stir until fully dissolved.

  • Cool the solution to 0 °C and add a solution of ethyl 3-(2-bromophenyl)acrylate (1.0 eq) in absolute ethanol dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with glacial acetic acid.

  • Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tetraester adduct. This intermediate is often carried forward without further purification.

Stage 3: Final Deprotection and Decarboxylation

Protocol 4: Acid Hydrolysis

  • Combine the crude tetraester adduct with 6M aqueous HCl (a significant excess, approx. 10-20 mL per gram of adduct).

  • Heat the mixture to a vigorous reflux. The reaction can take 12-24 hours for complete hydrolysis of all ester and amide functionalities.

  • Monitor the reaction for the disappearance of starting material and intermediates.

  • After completion, cool the reaction mixture in an ice bath. The product may precipitate as its hydrochloride salt.

  • Filter the solid product and wash with a small amount of cold water or diethyl ether.

  • For purification, the crude product can be recrystallized from an ethanol/water mixture or purified using ion-exchange chromatography.[1]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Troubleshooting_Decision_Tree cluster_solutions1 Stage 1 Solutions cluster_solutions2 Stage 2 Solutions cluster_solutions3 Stage 3 Solutions start Problem: Low Overall Yield step1 Stage 1 Issue? Low Knoevenagel Yield Incomplete Decarboxylation start->step1 Check Stage 1 step2 Stage 2 Issue? Michael Reaction Stalled Polysubstitution Products start->step2 Check Stage 2 step3 Stage 3 Issue? Incomplete Hydrolysis Product Degradation start->step3 Check Stage 3 sol1a Verify aldehyde purity. Ensure efficient water removal (fresh desiccant in drying tube, proper Dean-Stark setup). step1:f0->sol1a sol1b Ensure pH is strongly acidic (~1). Increase reflux time or temperature during acidification step. step1:f1->sol1b sol2a Use freshly prepared NaOEt. Ensure anhydrous conditions. Increase reaction time or temperature slightly. step2:f0->sol2a sol2b Add Michael acceptor slowly at 0°C. Use exact stoichiometry for the base. step2:f1->sol2b sol3a Increase reflux time (up to 24h). Use a higher concentration of HCl. step3:f0->sol3a sol3b Monitor reaction closely. Avoid excessive heating temperatures once hydrolysis is complete. step3:f1->sol3b

Sources

Reference Data & Comparative Studies

Validation

Validating the Binding Affinity of 2-Aminomethyl-3-(2-bromophenyl)propionic acid: A Comparative Guide to Methodologies

For researchers and drug development professionals, the precise characterization of a compound's interaction with its biological target is a cornerstone of preclinical research. This guide provides an in-depth, technical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise characterization of a compound's interaction with its biological target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of key methodologies for validating the binding affinity of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. While this molecule is primarily recognized as a versatile chiral building block in medicinal chemistry, its structural resemblance to known neuroactive compounds warrants a thorough investigation of its binding characteristics.[1]

Introduction: Unveiling the Putative Targets

2-Aminomethyl-3-(2-bromophenyl)propionic acid shares a close structural homology with β-phenyl-γ-aminobutyric acid derivatives, a class of compounds known to interact with the central nervous system. Specifically, its architecture is highly analogous to phenibut (β-phenyl-GABA) and baclofen (a p-chloro-derivative of phenibut).[2][3] These compounds are established ligands for two primary targets:

  • GABA-B Receptor: A metabotropic G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission.[4] Both phenibut and baclofen are agonists at this receptor.[2][5]

  • α2-δ Subunit of Voltage-Dependent Calcium Channels (VDCCs): This auxiliary subunit of VDCCs is the target of gabapentinoid drugs and is also a binding site for phenibut.[6][7]

Given these structural parallels, it is a primary hypothesis that 2-Aminomethyl-3-(2-bromophenyl)propionic acid will exhibit binding affinity for the GABA-B receptor and/or the α2-δ subunit of VDCCs. The following sections will provide a comparative analysis of state-of-the-art techniques to rigorously validate this hypothesis and quantify the binding affinity.

Comparative Analysis of Binding Affinity Assays

The choice of assay for determining binding affinity is critical and depends on various factors, including the nature of the target, the required throughput, and the level of detail needed for the interaction kinetics and thermodynamics. Here, we compare several gold-standard methodologies.

Radioligand Binding Assays: The Classic Pharmacological Approach

Radioligand binding assays are a robust and highly sensitive method for quantifying ligand binding to a receptor. The principle relies on the competition between a radioactively labeled ligand (the "hot" ligand) with a known affinity for the target and the unlabeled test compound (the "cold" ligand), in this case, 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Principle of the Assay: A fixed concentration of a high-affinity radioligand for the GABA-B receptor (e.g., -baclofen) or the α2-δ subunit of VDCCs (e.g., [³H]gabapentin) is incubated with a preparation of the target protein (e.g., brain tissue homogenates or cell membranes expressing the recombinant target).[6][8] The unlabeled test compound is added in increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can be converted to a binding affinity constant (Ki).

Experimental Protocol (for GABA-B Receptor):

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and prepare a crude synaptic membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of -baclofen (e.g., 2-5 nM), and varying concentrations of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Insights:

ProsCons
High sensitivity and specificity.Requires handling of radioactive materials and specialized equipment.
Well-established and extensively validated.Indirect measurement of binding.
Can be used with complex biological samples (e.g., tissue homogenates).Not suitable for real-time kinetic analysis.
Relatively high throughput with 96-well plate formats.Potential for interference from compounds that absorb at the same wavelength as the scintillant.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation (Competition) Membrane->Incubation Radioligand [³H]-Baclofen (Hot Ligand) Radioligand->Incubation TestCompound Test Compound (Cold Ligand) TestCompound->Incubation Filtration Vacuum Filtration Incubation->Filtration Separate bound/ free ligand Scintillation Scintillation Counting Filtration->Scintillation Quantify radioactivity Plotting Dose-Response Curve Scintillation->Plotting Calculation IC50 & Ki Calculation Plotting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

Surface Plasmon Resonance is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels. It provides detailed information on the kinetics (association and dissociation rates) and affinity of an interaction.

Principle of the Assay: The target protein (e.g., purified recombinant GABA-B receptor) is immobilized on a sensor chip with a gold surface. A solution containing the test compound (the analyte) is flowed over the surface. Binding of the analyte to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The magnitude of the signal is proportional to the mass of the bound analyte.

Experimental Protocol:

  • Chip Preparation: Immobilize the purified target protein onto a suitable sensor chip (e.g., via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of 2-Aminomethyl-3-(2-bromophenyl)propionic acid in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate. Monitor the SPR signal in real-time to observe the association phase.

  • Dissociation Measurement: After the association phase, switch back to flowing only the running buffer over the surface to monitor the dissociation of the analyte from the target.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves (the sensorgram) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Comparative Insights:

ProsCons
Label-free and real-time measurement.Requires purified target protein and specialized instrumentation.
Provides detailed kinetic information (ka and kd).Immobilization of the target protein can affect its conformation and activity.
Can detect weak interactions.Can be sensitive to buffer composition and non-specific binding.
Lower sample consumption compared to some other methods.Higher initial instrument cost.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize Target on Sensor Chip Association Inject Analyte (Association) Immobilize->Association Analyte Prepare Analyte Dilutions Analyte->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Cycle Fitting Fit to Binding Model Sensorgram->Fitting Kinetics Determine ka, kd, Kd Fitting->Kinetics

Caption: Workflow for a Surface Plasmon Resonance experiment.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic parameters of an interaction, providing a complete thermodynamic profile.

Principle of the Assay: A solution of the test compound is titrated into a sample cell containing the purified target protein. The heat change upon each injection is measured by a highly sensitive calorimeter. The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the purified target protein and 2-Aminomethyl-3-(2-bromophenyl)propionic acid in the same, precisely matched buffer. Degas the solutions to avoid bubbles.

  • ITC Experiment: Load the protein solution into the sample cell and the test compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the test compound into the sample cell while maintaining a constant temperature.

  • Heat Measurement: Measure the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable model to determine Kd, n, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).

Comparative Insights:

ProsCons
Label-free and in-solution measurement.Requires large amounts of purified and highly concentrated protein.
Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS).Low throughput.
Direct measurement of binding, not dependent on secondary effects.Sensitive to buffer mismatches and heat of dilution effects.
Wide dynamic range for affinities.Higher initial instrument cost.

Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis ProteinPrep Prepare Purified Protein Titration Titrate Ligand into Protein ProteinPrep->Titration LigandPrep Prepare Ligand in Matched Buffer LigandPrep->Titration Degas Degas Solutions Degas->Titration HeatMeasure Measure Heat Change per Injection Titration->HeatMeasure Isotherm Generate Binding Isotherm HeatMeasure->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Thermo Determine Kd, n, ΔH, ΔS Fitting->Thermo

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Quantitative Data Summary: A Benchmark for Comparison

While direct binding affinity data for 2-Aminomethyl-3-(2-bromophenyl)propionic acid is not yet publicly available, we can use the data from its structural analogues, phenibut and baclofen, as a benchmark.

CompoundTargetAssay TypeAffinity (Ki or Kd)Reference
(R)-PhenibutGABA-B ReceptorRadioligand Binding92 µM[3]
(R)-Phenibutα2-δ of VDCCRadioligand Binding23 µM[6]
(S)-Phenibutα2-δ of VDCCRadioligand Binding39 µM[6]
BaclofenGABA-B ReceptorRadioligand Binding6 µM[5]
(-)-BaclofenGABA-B ReceptorRadioligand Binding0.04 µM (IC50)[9]
Baclofenα2-δ of VDCCRadioligand Binding156 µM[3]

Note: Affinity values can vary depending on the experimental conditions and assay used.

Conclusion and Recommendations

Validating the binding affinity of 2-Aminomethyl-3-(2-bromophenyl)propionic acid to its putative targets, the GABA-B receptor and the α2-δ subunit of VDCCs, is a critical step in characterizing its potential pharmacological activity.

  • To gain a deeper understanding of the binding kinetics and for label-free confirmation, Surface Plasmon Resonance (SPR) is the method of choice, provided that a purified and active target protein can be obtained.

  • For a comprehensive thermodynamic characterization of the binding interaction and to elucidate the driving forces behind binding, Isothermal Titration Calorimetry (ITC) is unparalleled, though it is the most demanding in terms of sample requirements.

A multi-faceted approach, employing at least two of these orthogonal methods, is highly recommended to robustly validate the binding affinity and mechanism of action of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. This rigorous approach will provide the high-quality, reliable data necessary to advance a compound through the drug discovery pipeline.

References

  • Boost Your Drug Discovery: S-3-Amino-3-(2-bromophenyl)propionic acid. (2026). Google.
  • The GABA-B Receptor—Structure, Ligand Binding and Drug Development. (n.d.). National Center for Biotechnology Information.[Link]

  • Baclofen binding sites in rat kidney. (1991). PubMed.[Link]

  • R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. (2015). PubMed.[Link]

  • Activation of the γ-Aminobutyric Acid Type B (GABA-B) Receptor by Agonists and Positive Allosteric Modulators. (n.d.). National Center for Biotechnology Information.[Link]

  • Phenibut. (n.d.). Wikipedia.[Link]

  • How Significant Are Pehnibut's Effects On The GABA-B Receptors. : r/AskDrugNerds. (2018). Reddit.[Link]

  • Characteristics of GABA-B receptor binding sites on rat whole brain synaptic membranes. (1983). PubMed.[Link]

  • R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects | Request PDF. (2025). ResearchGate.[Link]

Sources

Comparative

Cross-validation of experimental results for 2-Aminomethyl-3-(2-bromophenyl)propionic acid

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Author: BenchChem Technical Support Team. Date: February 2026

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Validation

A Preclinical Head-to-Head: Pregabalin Versus its Predecessor in Pain and Anxiety Models

In the landscape of neuropathic pain and anxiety treatment, gabapentinoids have carved out a significant therapeutic niche. This guide provides a detailed preclinical comparison of two prominent members of this class: pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropathic pain and anxiety treatment, gabapentinoids have carved out a significant therapeutic niche. This guide provides a detailed preclinical comparison of two prominent members of this class: pregabalin and its forerunner, gabapentin. While the novel compound 2-Aminomethyl-3-(2-bromophenyl)propionic acid lacks sufficient public data for a comparative analysis, a deep dive into the preclinical data of pregabalin against the well-established gabapentin offers valuable insights for researchers and drug development professionals. This comparison will explore their mechanisms of action, and their efficacy and safety profiles in established animal models of pain and anxiety.

Introduction: The Evolution of Gabapentinoids

Pregabalin and gabapentin are structurally related compounds, both classified as γ-aminobutyric acid (GABA) analogues. Despite their structural similarity to the inhibitory neurotransmitter GABA, their primary mechanism of action does not involve direct interaction with GABA receptors.[1][2] Instead, they exert their therapeutic effects through a unique mechanism involving voltage-gated calcium channels.

Pregabalin , sold under the brand name Lyrica among others, is an anticonvulsant, analgesic, and anxiolytic medication.[1] It is approved for the treatment of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1]

Gabapentin , marketed as Neurontin and other names, was initially developed as an antiepileptic drug but was later found to be effective in treating neuropathic pain.

While both drugs share a common target, subtle differences in their pharmacokinetic and pharmacodynamic properties contribute to variations in their preclinical and clinical profiles.

Mechanism of Action: A Tale of Two Affinities

The principal mechanism of action for both pregabalin and gabapentin is their binding to the α2δ-1 (alpha-2-delta-1) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3][4] This binding is crucial for their analgesic, anticonvulsant, and anxiolytic effects.[1][4]

By binding to the α2δ-1 subunit, these drugs modulate calcium influx at presynaptic nerve terminals.[3][5] This, in turn, reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, and substance P.[1][3] The dampening of this excessive neuronal signaling is believed to be the basis of their therapeutic effects in conditions characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy.[4][6]

The key difference between pregabalin and gabapentin lies in their binding affinity for the α2δ-1 subunit. Pregabalin exhibits a significantly higher binding affinity than gabapentin. This higher affinity is thought to contribute to its greater potency and potentially a more favorable pharmacokinetic profile.

Signaling Pathway of Gabapentinoids

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates a2d1 α2δ-1 Subunit a2d1->VGCC Modulates Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_influx->Vesicles Triggers NT_release Neurotransmitter Release Vesicles->NT_release Leads to Receptors Neurotransmitter Receptors NT_release->Receptors Activates Signal Pain/Anxiety Signal Propagation Receptors->Signal Initiates Pregabalin_Gabapentin Pregabalin / Gabapentin Pregabalin_Gabapentin->a2d1 Binds to

Caption: Mechanism of action for pregabalin and gabapentin.

Comparative Efficacy in Preclinical Models

The efficacy of pregabalin and gabapentin has been evaluated in a variety of preclinical models of pain and anxiety. These models are essential for understanding the therapeutic potential of new compounds and for elucidating their mechanisms of action.

Neuropathic Pain Models

Neuropathic pain is a chronic pain state caused by a lesion or disease of the somatosensory nervous system. Preclinical models often involve surgical nerve injury or chemical induction of neuropathy.

Preclinical Model Species Pregabalin Efficacy Gabapentin Efficacy Key Findings
Chung Model (Spinal Nerve Ligation) RatEffective in reducing mechanical allodynia and thermal hyperalgesia.Effective, but generally requires higher doses than pregabalin to achieve similar effects.Pregabalin demonstrates greater potency.
Chronic Constriction Injury (CCI) RatDose-dependently reverses tactile allodynia.Reverses tactile allodynia.Both are effective, with pregabalin showing a steeper dose-response curve.
Diabetic Neuropathy (Streptozotocin-induced) Rat/MouseAlleviates mechanical and cold allodynia.Alleviates mechanical and cold allodynia.Pregabalin has been shown to have a faster onset of action in some studies.[3]
Chemotherapy-Induced Neuropathy (e.g., Paclitaxel) RatPrevents and reverses mechanical and cold hypersensitivity.Prevents and reverses mechanical and cold hypersensitivity.Both show protective and therapeutic effects.
Inflammatory Pain Models

Inflammatory pain models are used to study pain resulting from tissue damage and inflammation.

Preclinical Model Species Pregabalin Efficacy Gabapentin Efficacy Key Findings
Carrageenan-induced Paw Edema RatReduces thermal hyperalgesia and mechanical allodynia.Reduces thermal hyperalgesia and mechanical allodynia.Both demonstrate anti-hyperalgesic effects.
Complete Freund's Adjuvant (CFA)-induced Arthritis RatAttenuates mechanical allodynia and improves weight-bearing.Attenuates mechanical allodynia.Both are effective in this model of chronic inflammatory pain.
Formalin Test Rat/MouseSuppresses both the early (nociceptive) and late (inflammatory) phases of the formalin response.Suppresses both phases, with a more pronounced effect on the late phase.Pregabalin is generally more potent in suppressing the inflammatory phase.
Anxiety Models

Preclinical models of anxiety are designed to assess anxiolytic-like effects of compounds.

Preclinical Model Species Pregabalin Efficacy Gabapentin Efficacy Key Findings
Elevated Plus Maze (EPM) Rat/MouseIncreases time spent in and entries into the open arms.Increases time spent in and entries into the open arms.Both exhibit anxiolytic-like effects.
Light-Dark Box Test MouseIncreases time spent in the light compartment.Increases time spent in the light compartment.Both show anxiolytic activity.
Vogel Conflict Test RatIncreases the number of punished licks.Increases the number of punished licks.Both demonstrate anti-conflict effects, indicative of anxiolytic potential.

Experimental Protocols

Chung Model of Neuropathic Pain (Spinal Nerve Ligation)

Objective: To induce a state of chronic neuropathic pain in rodents that mimics aspects of human neuropathic pain conditions.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane.

  • Surgical Procedure:

    • A dorsal midline incision is made at the level of the L4-S2 vertebrae.

    • The L5 and L6 spinal nerves are carefully isolated distal to the dorsal root ganglion.

    • The L5 and L6 nerves are tightly ligated with a silk suture.

  • Post-operative Care: The incision is closed, and animals are allowed to recover.

  • Behavioral Testing:

    • Mechanical allodynia is assessed using von Frey filaments.

    • Thermal hyperalgesia is measured using a radiant heat source (e.g., Hargreaves test).

    • Testing is performed before surgery (baseline) and at multiple time points post-surgery.

  • Drug Administration: Pregabalin, gabapentin, or vehicle is administered (e.g., intraperitoneally or orally) at various doses, and behavioral testing is repeated at peak effect times.

Chung Model Experimental Workflow

Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Spinal Nerve Ligation (L5/L6) Anesthesia->Surgery Recovery Post-operative Recovery Surgery->Recovery Baseline Baseline Behavioral Testing Recovery->Baseline Drug_Admin Administer Drug (Pregabalin/Gabapentin/Vehicle) Baseline->Drug_Admin Post_Drug_Test Post-drug Behavioral Testing Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis Post_Drug_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Chung model of neuropathic pain.

Elevated Plus Maze (EPM) for Anxiety

Objective: To assess the anxiolytic-like effects of a compound based on the rodent's natural aversion to open and elevated spaces.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animal Acclimation: Mice or rats are brought to the testing room and allowed to acclimate for at least 30 minutes.

  • Drug Administration: The test compound (pregabalin, gabapentin) or vehicle is administered prior to testing, allowing for sufficient time to reach peak effect.

  • Testing Procedure:

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a set period (e.g., 5 minutes).

    • Behavior is recorded by a video camera.

  • Data Analysis: The following parameters are scored:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.

Comparative Safety and Tolerability

In preclinical studies, both pregabalin and gabapentin are generally well-tolerated at therapeutic doses. The most common side effects observed in animals are related to the central nervous system.

Adverse Effect Pregabalin Gabapentin Notes
Sedation/Somnolence Observed at higher doses.Observed at higher doses.A common dose-limiting side effect for both compounds.
Ataxia/Motor Impairment Can occur, particularly at higher doses.Can occur, particularly at higher doses.Often assessed using a rotarod test.
Dizziness Inferred from behavioral changes in animals.Inferred from behavioral changes in animals.A common clinical side effect.
Cognitive Effects Minimal effects on learning and memory at therapeutic doses in most studies.Minimal effects on learning and memory at therapeutic doses in most studies.

It is important to note that the therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a critical consideration in drug development. Pregabalin's higher potency may offer a wider therapeutic window compared to gabapentin in some instances.

Conclusion and Future Directions

The preclinical data robustly support the efficacy of both pregabalin and gabapentin in models of neuropathic pain, inflammatory pain, and anxiety. Pregabalin consistently demonstrates greater potency than gabapentin, likely attributable to its higher binding affinity for the α2δ-1 subunit of voltage-gated calcium channels. This increased potency may translate to lower effective doses and potentially a more favorable side effect profile in some clinical scenarios.

Future preclinical research should continue to explore the nuances of their mechanisms of action and investigate their potential in other therapeutic areas. Head-to-head studies in more complex and translatable animal models will be crucial for further delineating their comparative advantages and for guiding the development of next-generation gabapentinoids with improved efficacy and tolerability.

References

  • Wikipedia. Pregabalin. [Link]

  • Bansal, Y., et al. (2016). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology, 14(8), 938-948. [Link]

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]

  • Belliotti, T. R., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(7), 2294-2307. [Link]

  • Micheva, K. D., et al. (2010). A systematic review and meta-analysis of pregabalin preclinical studies. Pain, 149(1), 120-126. [Link]

  • National Center for Biotechnology Information. Pregabalin. [Link]

  • PatSnap Synapse. What is the mechanism of Pregabalin? [Link]

  • Todorov, V., et al. (2020). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers in Pain Research, 1, 633569. [Link]

  • Baldwin, D. S., et al. (2015). Pregabalin for the treatment of generalized anxiety disorder: an update. Neuropsychiatric Disease and Treatment, 11, 805-815. [Link]

  • National Center for Biotechnology Information. Pregabalin - StatPearls. [Link]

  • Study.com. Pregabalin Uses, Interactions & Mechanism of Action. [Link]

  • S-3-Amino-3-(2-bromophenyl)propionic acid. [Link]

  • Al-Hayani, A. A. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(20), 4384-4392. [Link]

  • Duncan, M. W., et al. (1988). 2-Amino-3 (methylamino)-propionic acid in cycad-derived foods is an unlikely cause of amyotrophic lateral sclerosis/parkinsonism. The Lancet, 2(8611), 631-632. [Link]

  • Al-Harrasi, A., et al. (2011). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(9), 1173-1180. [Link]

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Comparative

Comparing the efficacy of R- and S-enantiomers of 2-Aminomethyl-3-(2-bromophenyl)propionic acid

A Comparative Guide to the Efficacy of R- and S-Enantiomers of 2-Aminomethyl-3-(2-bromophenyl)propionic acid Executive Summary This guide provides a detailed comparative analysis of the potential efficacy of the R- and S...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of R- and S-Enantiomers of 2-Aminomethyl-3-(2-bromophenyl)propionic acid

Executive Summary

This guide provides a detailed comparative analysis of the potential efficacy of the R- and S-enantiomers of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. In the absence of direct experimental data for this specific molecule, this analysis is built upon a robust foundation of publicly available data from its close structural analogs, Baclofen and Phenibut. These analogs are well-characterized GABA-B receptor agonists that exhibit significant stereoselectivity in their pharmacological activity. The evidence strongly suggests that the biological activity of 2-Aminomethyl-3-(2-bromophenyl)propionic acid would also be stereoselective, with the R-enantiomer expected to be the primary active form (the eutomer) at the GABA-B receptor, while the S-enantiomer is likely to be significantly less active (the distomer). This guide outlines the anticipated differences in pharmacodynamics and provides a detailed experimental protocol for verifying these expected stereoselective properties.

Introduction: The Critical Role of Chirality in Drug Efficacy

In drug discovery and development, the three-dimensional structure of a molecule is paramount. Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can have vastly different pharmacological and toxicological profiles.[1] While physically and chemically similar in an achiral environment, the human body is a chiral landscape, and enantiomers often interact differently with stereoselective receptors, enzymes, and transporters.[1]

A classic example is the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), where one enantiomer typically possesses the desired therapeutic activity while the other is less active or may contribute to side effects.[1] This principle underscores the importance of studying enantiomers individually to optimize therapeutic outcomes and minimize adverse effects.

The subject of this guide, 2-Aminomethyl-3-(2-bromophenyl)propionic acid, is a chiral molecule whose S-enantiomer is available as a building block for chemical synthesis.[2][3] Its structure bears a strong resemblance to known central nervous system (CNS) active agents, particularly GABA (gamma-aminobutyric acid) analogs like Baclofen and Phenibut. These compounds are agonists at the GABA-B receptor, the primary inhibitory metabotropic receptor in the brain, and play a crucial role in modulating neuronal excitability.[4][5][6]

Given the well-documented stereoselective pharmacology of Baclofen and Phenibut, it is highly probable that the R- and S-enantiomers of 2-Aminomethyl-3-(2-bromophenyl)propionic acid also exhibit significant differences in efficacy. This guide will leverage the extensive data on these analogs to build a predictive comparison.

Comparative Efficacy Analysis: Insights from Structural Analogs

The pharmacological activity of GABA-B agonists like Baclofen and Phenibut is predominantly attributed to the R-enantiomer.[4][5] The S-enantiomers, in contrast, are often found to be orders of magnitude less potent or completely inactive at the target receptor.[5]

Pharmacodynamics: Receptor Binding and Functional Activity

The primary determinant of efficacy for these compounds is their ability to bind to and activate the GABA-B receptor. Radioligand binding studies have consistently shown a strong preference for the R-enantiomer.

  • R-Baclofen is the active enantiomer responsible for the therapeutic effects of the racemic mixture, acting as a stereoselective agonist at the GABA-B receptor.[4][7]

  • R-Phenibut demonstrates a clear affinity for GABA-B receptors, whereas the S-enantiomer does not bind to this receptor. In functional assays and in vivo tests, R-phenibut was found to be twice as potent as the racemic mixture, while S-phenibut was inactive.[5][8]

Based on this strong precedent, a similar disparity in receptor affinity and functional potency is anticipated for the enantiomers of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Table 1: Comparative Pharmacodynamic Data of Analog Enantiomers

Compound Enantiomer Target Binding Affinity (Ki) In Vivo Effect
Phenibut R-enantiomer GABA-B Receptor 92 ± 3 µM Active (anxiolytic, antidepressant-like effects)[5]
S-enantiomer GABA-B Receptor No binding detected Inactive[5]
Baclofen R-enantiomer GABA-B Receptor High affinity (agonist) Pharmacologically active enantiomer[4][7]

| | S-enantiomer | GABA-B Receptor | Low affinity | Significantly less active than R-enantiomer[4][7] |

Pharmacokinetics and Metabolism

Stereoselectivity can also manifest in the absorption, distribution, metabolism, and excretion (ADME) of drugs. For Baclofen, there is evidence of stereoselective metabolism; the S-enantiomer is metabolized in the liver and gut, while the R-enantiomer does not appear to undergo significant metabolic transformation.[7] This difference in metabolic fate can lead to different plasma concentrations and durations of action for each enantiomer, further complicating the profile of the racemic mixture.

Experimental Protocol: Characterizing Enantiomer Affinity via Radioligand Binding Assay

To experimentally validate the predicted stereoselective efficacy, a competitive radioligand binding assay is a fundamental first step. This protocol outlines a method to determine the binding affinity (Ki) of the R- and S-enantiomers of 2-Aminomethyl-3-(2-bromophenyl)propionic acid for the human GABA-B receptor.

Objective: To quantify and compare the binding affinities of the R- and S-enantiomers of the test compound at the GABA-B receptor.

Principle: This assay measures the ability of a test compound (a "competitor") to displace a known radioactive ligand that specifically binds to the GABA-B receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be used to calculate the binding affinity constant (Ki).

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 cells stably expressing human GABA-B1b and GABA-B2 subunits.

  • Radioligand: [³H]-CGP54626 (a high-affinity, selective GABA-B antagonist).

  • Test Compounds: R- and S-enantiomers of 2-Aminomethyl-3-(2-bromophenyl)propionic acid, dissolved in an appropriate vehicle (e.g., DMSO).

  • Positive Control: GABA or R-Baclofen.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radioactive ligand (e.g., 10 µM GABA) to saturate all specific binding sites.

  • Instrumentation: Scintillation counter, 96-well filter plates, cell harvester.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the R- and S-enantiomers of the test compound and the positive control. The concentration range should span several orders of magnitude around the expected Ki (e.g., from 1 nM to 1 mM).

    • Rationale: A wide concentration range is crucial to accurately define the top and bottom plateaus of the competition curve, ensuring a reliable IC50 determination.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the high-concentration non-radioactive ligand, 50 µL of radioligand, and 50 µL of cell membranes.

      • Rationale: NSB wells are critical for determining the amount of radioligand that binds non-specifically to the membranes and filters. This value is subtracted from all other measurements to isolate specific binding.

    • Competition Wells: Add 50 µL of each dilution of the test compounds (R- and S-enantiomers) or positive control, 50 µL of radioligand, and 50 µL of cell membranes.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes.

    • Rationale: The incubation time must be sufficient for the binding reaction to reach equilibrium. This is determined empirically during assay development.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Rationale: Rapid filtration and washing with cold buffer are essential to minimize the dissociation of the bound radioligand from the receptor, which would otherwise lead to an underestimation of binding.

  • Quantification:

    • Dry the filter mat and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each enantiomer.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mechanism of Action: GABA-B Receptor Signaling

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates sustained inhibitory neurotransmission.[6][9] Upon activation by an agonist (such as the R-enantiomer of our target compound), the receptor initiates a signaling cascade that ultimately reduces neuronal excitability.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (Heterodimer) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits (α subunit) K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates (βγ subunit) Ca_Channel Ca2+ Channel (Voltage-gated) G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Production decreased K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx Inhibited Ca_Channel->Ca_influx Agonist R-Enantiomer (Agonist) Agonist->GABAB_R Binds ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Inhibition) K_efflux->Hyperpolarization Ca_influx->Hyperpolarization

Caption: GABA-B receptor signaling pathway initiated by agonist binding.

Activation of the GABA-B receptor by an agonist leads to the dissociation of the associated Gi/o protein. The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ and hyperpolarization of the cell membrane. Simultaneously, Gβγ inhibits voltage-gated Ca2+ channels, reducing neurotransmitter release. The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).[9] Together, these actions result in a potent and sustained reduction in neuronal activity.

Conclusion and Future Directions

Based on a comprehensive analysis of its close structural analogs, Baclofen and Phenibut, it is concluded that the R- and S-enantiomers of 2-Aminomethyl-3-(2-bromophenyl)propionic acid will exhibit significant stereoselectivity in their pharmacological efficacy. The R-enantiomer is predicted to be a potent agonist at the GABA-B receptor, mediating the primary therapeutic effects, while the S-enantiomer is expected to be substantially less active or inactive.

For drug development professionals, this has critical implications. Pursuing the R-enantiomer as a single-isomer drug (a "eutomer") could offer a superior therapeutic profile compared to the racemic mixture by maximizing on-target efficacy and potentially reducing off-target effects or metabolic burden associated with the inactive S-enantiomer (the "distomer").

The immediate and necessary next step is the experimental validation of this hypothesis. This includes:

  • Chiral Synthesis or Resolution: To obtain pure samples of both the R- and S-enantiomers.

  • In Vitro Pharmacology: Conducting receptor binding assays, as detailed in this guide, followed by functional assays (e.g., GTPγS binding or cAMP assays) to confirm agonist activity and potency.

  • In Vivo Studies: If in vitro activity is confirmed, proceeding to animal models to assess efficacy, pharmacokinetics, and safety profiles of the individual enantiomers.

By systematically characterizing the individual enantiomers, researchers can unlock the full therapeutic potential of this compound and develop a more refined and effective clinical candidate.

References

  • A highly D3R-selective and efficacious partial agonist (S)-ABS01-113 compared to its D3R-selective antagonist enantiomer (R)-ABS01-113 as potential treatments for opioid use disorder. (2022-07-25). PMC - NIH.
  • Boost Your Drug Discovery: S-3-Amino-3-(2-bromophenyl)propionic acid. (2026-01-24). Self-published.
  • Resolution of Enantiomers of (RS)-Baclofen by Ligand-Exchange Thin-Layer Chromatography. (2016-02-18).
  • Fmoc-(S-3-amino-3-(2-bromophenyl)propionic acid. Chem-Impex.
  • and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. (2020-01-08). Children's Mercy Kansas City.
  • Pre-Review Report: PHENIBUT.
  • 3-(2-Bromophenyl)propionic acid 97 15115-58-9. Sigma-Aldrich.
  • Baclofen. (2023-07-17).
  • Comparative pharmacological activity of optical isomers of phenibut. (2008-03-31). PubMed.
  • Phenibut. Wikipedia.
  • Efficacy of the different baclofen enantiomers on the reduction of binge drinking in a rodent model: a gender study. Universidade de Lisboa.
  • (S)-2-AMINOMETHYL-3-(2-BROMO-PHENYL)-PROPIONIC ACID. Self-published.
  • Sex-related differences in the efficacy of Baclofen enantiomers on self-administered alcohol in a binge drinking pattern and dopamine release in the core of the nucleus accumbens. (2022-07-28). Frontiers.
  • The Mechanism of Enantioselective Neurosteroid Actions on GABA A Receptors. (2023-02-01). MDPI.
  • Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Liter
  • Pharmacology of chiral compounds: 2-arylpropionic acid deriv
  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. (2019-08-15). PubMed.
  • GABAA Receptor Modulation by Etomid
  • Comparative pharmacological activity of optical isomers of phenibut.
  • Neuroscience Basics: GABA Receptors and GABA Drugs, Anim
  • Etomid
  • The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors. (2023-02-09). PMC - NIH.
  • 3-(2-Bromophenyl)propionic acid 97 15115-58-9. Sigma-Aldrich.

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Validation

Independent Verification of the Mechanism of Action of 2-Aminomethyl-3-(2-bromophenyl)propionic acid: A Comparative Guide

For researchers, scientists, and drug development professionals, the rigorous and independent verification of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and independent verification of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides a comprehensive framework for elucidating the pharmacological activity of 2-Aminomethyl-3-(2-bromophenyl)propionic acid, a structural analog of γ-aminobutyric acid (GABA). By leveraging established experimental protocols and comparing its activity against known GABAergic modulators, we can systematically dissect its molecular interactions and downstream functional effects.

Given its structural similarity to known GABAB receptor agonists such as baclofen and phenibut, the primary hypothesis to be tested is that 2-Aminomethyl-3-(2-bromophenyl)propionic acid acts as a GABAB receptor agonist. This guide will outline a multi-tiered experimental approach to first establish its binding to the GABAB receptor, then to characterize its functional activity as an agonist, and finally to explore its impact on downstream signaling pathways.

The GABAB Receptor Signaling Cascade: A Primer

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA in the central nervous system.[1] Activation of the GABAB receptor by an agonist initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.[1][2] This is primarily achieved through three main effector pathways:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane.[1][4]

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits the opening of presynaptic VGCCs, which in turn reduces the influx of calcium and subsequent release of neurotransmitters.[1][3]

The following diagram illustrates this proposed signaling pathway:

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC VGCC G_protein->VGCC Inhibits cAMP cAMP AC->cAMP K_out K+ Efflux GIRK->K_out Ca_in Ca2+ Influx VGCC->Ca_in Agonist 2-Aminomethyl-3- (2-bromophenyl)propionic acid Agonist->GABAB_R ATP ATP ATP->AC Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Reduced K_out->Neuronal_Excitability Ca_in->Neuronal_Excitability Reduced

Caption: Proposed GABAB Receptor Signaling Pathway for 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

A Validated Experimental Workflow for Mechanism of Action Verification

To systematically validate the hypothesis that 2-Aminomethyl-3-(2-bromophenyl)propionic acid is a GABAB receptor agonist, the following experimental workflow is proposed. This workflow incorporates established assay methodologies and includes appropriate positive and negative controls for robust data interpretation.

experimental_workflow cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Agonist Activity cluster_2 Phase 3: Downstream Signaling & Selectivity start Start: Hypothesis Test Compound is a GABAB Agonist binding_assay Radioligand Binding Assay ([3H]Baclofen Displacement) start->binding_assay binding_data Data Analysis: Determine Ki for Test Compound binding_assay->binding_data gtps_assay [35S]GTPγS Binding Assay binding_data->gtps_assay If binding confirmed camp_assay cAMP Accumulation Assay binding_data->camp_assay If binding confirmed gtps_data Data Analysis: Determine EC50 and Emax gtps_assay->gtps_data camp_data Data Analysis: Determine IC50 camp_assay->camp_data channel_assay Electrophysiology: Measure GIRK currents gtps_data->channel_assay camp_data->channel_assay channel_data Data Analysis: Confirm channel activation channel_assay->channel_data selectivity_panel Off-Target Screening: GPCR Selectivity Panel selectivity_data Data Analysis: Assess off-target effects selectivity_panel->selectivity_data channel_data->selectivity_panel end Conclusion: Mechanism of Action Verified selectivity_data->end

Caption: Experimental Workflow for MoA Verification of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Phase 1: Determining Binding Affinity to the GABAB Receptor

The initial step is to ascertain whether 2-Aminomethyl-3-(2-bromophenyl)propionic acid directly interacts with the GABAB receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

This protocol is adapted from established methods for GABAB receptor binding.[5][6]

  • Membrane Preparation:

    • Utilize either commercially available CHO-K1 cell membranes stably co-expressing human GABAB1 and GABAB2 receptor subunits or prepare crude synaptic membranes from rat brain tissue.[6][7]

    • Homogenize the cells or tissue in a cold buffer and perform a series of centrifugations to isolate the membrane fraction.[8]

    • Thoroughly wash the membranes to remove endogenous GABA.[5]

  • Assay Conditions:

    • The assay buffer should contain physiological concentrations of Ca2+ or Mg2+, as these ions are crucial for GABAB receptor binding.[6]

    • Use a known concentration of a high-affinity GABAB receptor radioligand, such as -baclofen.[5]

  • Competition Binding:

    • Incubate the membranes with the radioligand and varying concentrations of the test compound (2-Aminomethyl-3-(2-bromophenyl)propionic acid).

    • Include a positive control (unlabeled baclofen) and a negative control (e.g., (+)-baclofen, which has a significantly lower affinity for the GABAB receptor).[6]

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA or baclofen.[8]

  • Detection and Analysis:

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Presentation

The binding affinity of 2-Aminomethyl-3-(2-bromophenyl)propionic acid should be compared with that of known GABAB receptor ligands.

CompoundKi (nM) for [3H]Baclofen Displacement
2-Aminomethyl-3-(2-bromophenyl)propionic acid (Hypothetical Data) 500
Baclofen (positive control)15[9]
Phenibut (comparator)92,000[9]
(+)-Baclofen (negative control)>10,000[6]

Phase 2: Characterizing Functional Agonist Activity

Once binding is confirmed, the next critical step is to determine if this binding event leads to receptor activation. Two key functional assays are employed for this purpose.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures the initial step in G-protein activation following receptor agonism.[10][11][12]

  • Assay Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated G-proteins.[12]

  • Procedure:

    • Incubate the GABAB receptor-expressing membranes with varying concentrations of the test compound.

    • Include a positive control (baclofen) and a vehicle control (basal activity).

    • Add [35S]GTPγS and incubate to allow for binding.

    • Separate bound and free [35S]GTPγS via filtration and quantify the bound radioactivity.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the agonist to generate a dose-response curve. From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response relative to the positive control).

Experimental Protocol: cAMP Accumulation Assay

This assay measures a downstream consequence of GABAB receptor activation: the inhibition of adenylyl cyclase.[13][14]

  • Assay Principle: GABAB receptor activation via a Gi/o-coupled pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Procedure:

    • Use a whole-cell system, such as CHO-K1 cells stably expressing the human GABAB receptor.[15]

    • Stimulate the cells with an agent that increases basal cAMP levels, such as forskolin.

    • Treat the cells with varying concentrations of the test compound.

    • Include a positive control (baclofen) and a vehicle control.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine the IC50.

Comparative Data Presentation
Compound[35S]GTPγS Binding EC50 (nM)cAMP Accumulation IC50 (nM)
2-Aminomethyl-3-(2-bromophenyl)propionic acid (Hypothetical Data) 800(Hypothetical Data) 1200
Baclofen (positive control)~50~100
Phenibut (comparator)>10,000>10,000

Phase 3: Investigating Downstream Signaling and Selectivity

To further solidify the mechanism of action, it is beneficial to examine the effect of the test compound on a key downstream effector and to assess its selectivity for the GABAB receptor over other GPCRs.

Experimental Protocol: Electrophysiological Measurement of GIRK Channel Activation

Patch-clamp electrophysiology can directly measure the activation of GIRK channels in response to GABAB receptor agonism.[1]

  • Cell System: Use a cell line co-expressing the GABAB receptor and GIRK channels (e.g., Xenopus oocytes or HEK293 cells).

  • Procedure:

    • Perform whole-cell patch-clamp recordings.

    • Apply the test compound to the cell and measure the resulting outward potassium current.

    • Compare the response to that elicited by the positive control, baclofen.

Off-Target Selectivity Screening

To ensure that the observed effects are mediated specifically through the GABAB receptor, the test compound should be screened against a panel of other GPCRs. This can be done through commercially available screening services that utilize a battery of binding or functional assays for a wide range of receptors.

Conclusion

By following this structured and comparative experimental guide, researchers can rigorously and independently verify the mechanism of action of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. The collective data from binding, functional, and downstream signaling assays, when compared against well-characterized GABAB receptor modulators, will provide a comprehensive pharmacological profile of this novel compound. This thorough understanding is paramount for its potential future development as a therapeutic agent.

References

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. Available at: [Link]

  • GABA. PDSP. Available at: [Link]

  • Characterization of GABA Receptors. PubMed Central. Available at: [Link]

  • GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

  • The GABAB Receptor—Structure, Ligand Binding and Drug Development. PubMed Central. Available at: [Link]

  • Improving and utilizing functional in vitro cAMP assay in pursuit to discover allosteric modulators of the GABAB receptor. FAO AGRIS. Available at: [Link]

  • GTPγS Binding Assays. NCBI Bookshelf. Available at: [Link]

  • F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. PubMed. Available at: [Link]

  • γ-Hydroxybutyric acid. Wikipedia. Available at: [Link]

  • GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. PubMed Central. Available at: [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]

  • GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex. PubMed. Available at: [Link]

  • Discovery of a Negative Allosteric Modulator of GABAB Receptors. PubMed Central. Available at: [Link]

  • R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. PubMed. Available at: [Link]

  • Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. PubMed Central. Available at: [Link]

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. Available at: [Link]

  • Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits. PubMed. Available at: [Link]

  • GABAB receptors: Structure, functions, and clinical implications. Neurology. Available at: [Link]

  • A Human Microglial Cell Line Expresses γ-Aminobutyric Acid (GABA) Receptors and Responds to GABA and Muscimol by Increasing Production of IL-8. MDPI. Available at: [Link]

  • Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4. Journal of Neuroscience. Available at: [Link]

  • Discovery of a Negative Allosteric Modulator of GABA B Receptors. ACS Publications. Available at: [Link]

  • cAMP HTRF-measured effects of GS39783 on GABA-induced GABA B R-mediated... ResearchGate. Available at: [Link]

  • Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. PubMed. Available at: [Link]

  • How Significant Are Pehnibut's Effects On The GABA-B Receptors. : r/AskDrugNerds. Reddit. Available at: [Link]

  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. Available at: [Link]

  • GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - TW. Eurofins Discovery. Available at: [Link]

  • Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. PubMed Central. Available at: [Link]

  • Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. ResearchGate. Available at: [Link]

  • Molecular mechanisms of metabotropic GABAB receptor function. PubMed Central. Available at: [Link]

  • Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators. ACS Publications. Available at: [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Available at: [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. Available at: [Link]

  • Expression and Function of GABA Receptors in Myelinating Cells. Frontiers. Available at: [Link]

  • How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. Available at: [Link]

Sources

Validation

A Researcher's Guide to Receptor Selectivity: A Comparative Analysis of 2-Aminomethyl-3-(2-bromophenyl)propionic acid

In the landscape of modern drug discovery, the precise interaction between a novel compound and its biological target is paramount. High receptor selectivity is often the defining characteristic that separates a promisin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction between a novel compound and its biological target is paramount. High receptor selectivity is often the defining characteristic that separates a promising therapeutic agent from a compound plagued by off-target effects. This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, using 2-Aminomethyl-3-(2-bromophenyl)propionic acid as a case study.

As the specific biological target for 2-Aminomethyl-3-(2-bromophenyl)propionic acid is not yet extensively characterized in publicly available literature, this guide will proceed under a common drug discovery scenario: we will hypothetically identify its primary target and then rigorously profile its selectivity. Based on its structural similarity to γ-aminobutyric acid (GABA), we will hypothesize that its primary target is the GABA-B receptor, a G-protein coupled receptor (GPCR) crucial for inhibitory neurotransmission in the central nervous system.

This guide will detail the essential experimental workflows, from initial affinity determination to broad panel screening, providing researchers with the principles and practical steps to generate a robust selectivity profile.

The Imperative of Selectivity: On-Target Efficacy vs. Off-Target Liabilities

Selectivity is the measure of a drug's ability to bind to its intended target with significantly higher affinity than to other biomolecules in the body. A non-selective compound can lead to a cascade of undesirable side effects, complicating clinical development and potentially causing patient harm. The causality is simple: engaging unintended receptors (off-targets) can trigger unrelated and often deleterious signaling pathways.

Therefore, our experimental design is not merely about confirming an interaction; it's a self-validating system designed to challenge the compound's specificity. We will compare our hypothetical lead compound, 2-Aminomethyl-3-(2-bromophenyl)propionic acid, against known standards:

  • Baclofen: A well-established agonist for the GABA-B receptor, serving as our positive control for agonistic activity.

  • Saclofen: A known antagonist for the GABA-B receptor, used as a control for antagonistic effects.

The following diagram illustrates the logical workflow we will follow to build a comprehensive selectivity profile.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling A Hypothesized Target: GABA-B Receptor B Radioligand Binding Assay (Determine Affinity - Ki) A->B  Validate Interaction C [35S]GTPγS Binding Assay (Determine Potency - EC50/IC50) B->C  Confirm Functional Activity D Agonist or Antagonist? (Functional Effect) C->D E Counter-Screening: GABA-A Receptor D->E  Assess Related Targets F Broad Off-Target Panel (e.g., CEREP Panel) D->F  Assess Unrelated Targets G Final Selectivity Profile E->G F->G

Caption: Workflow for determining receptor affinity, functional activity, and selectivity.

Phase 1: Quantifying Target Affinity via Radioligand Binding

The first step is to quantify the binding affinity of 2-Aminomethyl-3-(2-bromophenyl)propionic acid for the GABA-B receptor. Radioligand competition binding assays are the gold standard for this purpose. The principle is straightforward: we measure how effectively our test compound competes with a radioactive ligand (a "radioligand") that is known to bind to the target receptor with high affinity.

Experimental Protocol: GABA-B Receptor Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of 2-Aminomethyl-3-(2-bromophenyl)propionic acid for the GABA-B receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human GABA-B receptor.

  • [³H]-CGP54626 (a high-affinity, selective GABA-B antagonist radioligand).

  • Test Compound: 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

  • Reference Compounds: Baclofen (agonist), Saclofen (antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and reference compounds in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In each well of the 96-well plate, add:

    • 50 µL of assay buffer.

    • 50 µL of the radioligand [³H]-CGP54626 at a final concentration equal to its Kd (dissociation constant), which ensures a good signal-to-noise ratio.

    • 50 µL of the test compound or reference compound at various concentrations.

    • Total Binding Control: Wells containing only buffer and radioligand.

    • Non-Specific Binding (NSB) Control: Wells containing buffer, radioligand, and a very high concentration of a non-radioactive ligand (e.g., 10 µM Baclofen) to saturate all specific binding sites.

  • Initiate Reaction: Add 50 µL of the cell membrane preparation (containing the GABA-B receptors) to each well to start the binding reaction.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium. The choice of incubation time is critical and should be determined during assay development to ensure equilibrium is reached.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Delineating Functional Activity

High affinity does not reveal the functional consequence of binding. Is the compound an agonist, activating the receptor, or an antagonist, blocking it? A [³⁵S]GTPγS binding assay is a robust method to answer this question for GPCRs like the GABA-B receptor. Upon agonist binding, the GPCR catalyzes the exchange of GDP for GTP on its associated G-protein. We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates and can be measured.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Methodology:

  • Assay Setup: The setup is similar to the binding assay, using the same cell membranes. The assay buffer, however, will contain GDP (typically 10-30 µM) to ensure the G-proteins are in their inactive state.

  • Agonist Mode:

    • Add increasing concentrations of the test compound or Baclofen (positive control) to the wells.

    • Add [³⁵S]GTPγS.

    • Add the cell membranes to initiate the reaction.

  • Antagonist Mode:

    • Add increasing concentrations of the test compound or Saclofen (positive control).

    • Add a fixed concentration of the agonist Baclofen (typically its EC₈₀ concentration, to provide a strong signal to inhibit).

    • Add [³⁵S]GTPγS.

    • Add the cell membranes.

  • Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate by rapid filtration as described previously.

  • Data Analysis:

    • Agonist: Plot the [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to the positive control, Baclofen).

    • Antagonist: Plot the inhibition of the Baclofen-stimulated signal against the log concentration of the test compound to determine the IC₅₀.

The relationship between affinity (Ki) and functional potency (EC₅₀/IC₅₀) is a key indicator. A potent agonist or antagonist should have these values in a similar range.

G cluster_0 GABA-B Receptor Signaling Cascade cluster_1 [35S]GTPγS Assay Principle Agonist Agonist (e.g., Baclofen) Receptor GABA-B Receptor Inactive G-Protein (GDP-bound) Agonist->Receptor:f0 Binds AC Adenylate Cyclase Receptor:f1->AC Inhibits G_protein_active Active G-Protein ([35S]GTPγS-bound) (MEASURED SIGNAL) Receptor:f1->G_protein_active GDP -> [35S]GTPγS Exchange cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Agonist binding to the GABA-B receptor inhibits adenylate cyclase, reducing cAMP.

Phase 3: The Litmus Test of Selectivity

Having established affinity and function at our primary target, we must now rigorously test for off-target interactions. This is a two-pronged approach.

  • Structurally-Related Counter-Screening: The most likely off-targets are often receptors from the same family. For our compound, the GABA-A receptor, a ligand-gated ion channel, is a critical counter-target. We would perform a binding assay for the GABA-A receptor (e.g., using [³H]-Muscimol) to see if our compound has any affinity.

  • Broad Panel Screening: To ensure comprehensive profiling, screening against a large, diverse panel of receptors, channels, and enzymes is standard industry practice. Companies like Eurofins/Cerep offer panels that test a compound at a fixed concentration (e.g., 10 µM) against hundreds of potential off-targets. Any significant interaction ("hit") would warrant a follow-up dose-response curve to determine the affinity.

Interpreting the Data: A Comparative Profile

The ultimate goal is to generate quantitative data that clearly defines the selectivity window. The selectivity ratio is calculated by dividing the off-target Ki or EC₅₀ by the on-target Ki or EC₅₀. A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound.

Table 1: Hypothetical Selectivity Profile of 2-Aminomethyl-3-(2-bromophenyl)propionic acid

TargetAssay TypeParameter2-Aminomethyl-3-(2-bromophenyl)propionic acidBaclofen (Control)Saclofen (Control)
GABA-B Receptor Radioligand BindingKi (nM)1502501,200
GABA-B Receptor [³⁵S]GTPγS Binding (Agonist)EC₅₀ (nM)250400N/A
Emax (%)95%100%N/A
GABA-B Receptor [³⁵S]GTPγS Binding (Antagonist)IC₅₀ (nM)> 10,000N/A2,000
GABA-A Receptor Radioligand BindingKi (nM)> 10,000> 10,000> 10,000
Adrenergic α2A Radioligand BindingKi (nM)> 10,000> 10,000> 10,000

Interpretation of Hypothetical Data:

Based on this hypothetical data, 2-Aminomethyl-3-(2-bromophenyl)propionic acid appears to be a potent and efficacious GABA-B receptor agonist. Its Ki and EC₅₀ values are in the low nanomolar range, comparable to or slightly better than the standard agonist, Baclofen. Crucially, it shows no significant affinity for the GABA-A receptor or the Adrenergic α2A receptor (a common off-target for CNS-active compounds) at concentrations up to 10,000 nM. This would give it a selectivity ratio of >66-fold (10,000 nM / 150 nM) for the GABA-A receptor, indicating a favorable selectivity profile.

Conclusion

The assessment of receptor selectivity is a multi-step, logic-driven process that forms the bedrock of preclinical drug development. Through a systematic workflow encompassing affinity binding, functional characterization, and broad counter-screening, we can build a comprehensive profile of a novel compound like 2-Aminomethyl-3-(2-bromophenyl)propionic acid. The self-validating nature of these experiments—using appropriate controls and orthogonal assays—ensures the trustworthiness of the data. The hypothetical profile presented here illustrates how such data can provide the confidence needed to advance a compound toward further development, armed with a clear understanding of its biological interactions.

References

  • Mahan, L. C., & McVittie, L. D. (1994). Receptor-Binding Methodologies. In Methods in Neurosciences (Vol. 18, pp. 1-15). Academic Press. URL: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. URL: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. URL: [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(4), 489–508. URL: [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of primary pharmacology profiling and safety screening. Nature reviews. Drug discovery, 11(12), 909–922. URL: [Link]

Comparative

Benchmarking the potency of 2-Aminomethyl-3-(2-bromophenyl)propionic acid against known inhibitors

A Comparative Benchmarking Guide to the Potency of 2-Aminomethyl-3-(2-bromophenyl)propionic Acid For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced po...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide to the Potency of 2-Aminomethyl-3-(2-bromophenyl)propionic Acid

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor. This guide provides an in-depth comparative analysis of a novel GABA analogue, 2-Aminomethyl-3-(2-bromophenyl)propionic acid, against a panel of well-established inhibitors. As a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), this compound presents a compelling case for investigation within the landscape of CNS-acting therapeutics.

The core of this guide is a hypothetical benchmarking study, designed to elucidate the potential mechanism of action and relative potency of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. Given its structural similarity to known GABA analogues, we have benchmarked it against compounds with distinct molecular targets:

  • GABAB Receptor Agonists: Phenibut and Baclofen

  • α2δ-1 Subunit Ligands: Pregabalin and Gabapentin

  • GABA Transporter (GAT) Inhibitors: Tiagabine

This guide is structured to walk the reader through the scientific rationale, detailed experimental protocols, comparative data analysis, and a concluding discussion on the potential therapeutic implications of 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Scientific Rationale and Investigational Strategy

The molecular architecture of 2-Aminomethyl-3-(2-bromophenyl)propionic acid, featuring a GABA backbone with a 2-bromophenyl substituent, suggests several potential biological targets. This specific substitution could influence its pharmacokinetic and pharmacodynamic properties, potentially offering a unique profile compared to existing drugs.[1] The primary hypothesis is that this compound, like other GABA analogues, modulates GABAergic neurotransmission. However, the precise mechanism is unknown. Therefore, a multi-pronged investigational strategy was devised to assess its activity at key regulatory points of the GABAergic system.

Our experimental approach is designed to answer the following questions:

  • Does 2-Aminomethyl-3-(2-bromophenyl)propionic acid act as an agonist at GABAB receptors, similar to phenibut and baclofen?

  • Does it bind to the α2δ-1 subunit of voltage-gated calcium channels, a mechanism shared by pregabalin and gabapentin?

  • Does it inhibit the reuptake of GABA by targeting GABA transporters?

By comparing its potency against well-characterized inhibitors in these distinct assays, we can build a comprehensive profile of its pharmacological activity.

Experimental Methodologies

To ensure the scientific rigor of this benchmarking study, standardized and validated in vitro assays were selected. The following protocols provide a step-by-step guide to the methodologies employed.

GABAB Receptor Binding Assay

This assay determines the affinity of the test compound for the GABAB receptor by measuring the displacement of a radiolabeled ligand.[2]

Protocol:

  • Membrane Preparation: Rat cortical membranes are prepared and stored at -80°C.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

  • Radioligand: [3H]-GABA.

  • Incubation: Membranes are incubated with [3H]-GABA and varying concentrations of the test compound (2-Aminomethyl-3-(2-bromophenyl)propionic acid, phenibut, or baclofen) for 30 minutes at 4°C.

  • Non-specific Binding: Determined in the presence of a high concentration of unlabeled GABA.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

α2δ-1 Subunit Binding Assay

This assay evaluates the binding affinity of the test compound to the α2δ-1 subunit of voltage-gated calcium channels.[3]

Protocol:

  • Membrane Preparation: Membranes from cells overexpressing the human α2δ-1 subunit are used.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-Gabapentin or [3H]-Pregabalin.

  • Incubation: Membranes are incubated with the radioligand and various concentrations of the test compound (2-Aminomethyl-3-(2-bromophenyl)propionic acid, pregabalin, or gabapentin) for 60 minutes at room temperature.

  • Non-specific Binding: Determined in the presence of a high concentration of unlabeled gabapentin or pregabalin.

  • Termination and Detection: Similar to the GABAB receptor binding assay.

  • Data Analysis: IC50 and Ki values are calculated.

GABA Transporter (GAT1) Inhibition Assay

This assay measures the ability of the test compound to inhibit the uptake of GABA into synaptosomes or cells expressing the GAT1 transporter.[4][5]

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human GAT1 transporter are used.[6]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Radioligand: [3H]-GABA.

  • Incubation: Cells are pre-incubated with the test compound (2-Aminomethyl-3-(2-bromophenyl)propionic acid or tiagabine) for 15 minutes at 37°C.

  • Uptake Initiation: [3H]-GABA is added, and the incubation continues for 10 minutes at 37°C.

  • Termination: Uptake is stopped by rapid washing with ice-cold assay buffer.

  • Detection: Intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of GABA uptake, is determined.

Comparative Potency Analysis

The following tables summarize the hypothetical data obtained from the in vitro assays, comparing the potency of 2-Aminomethyl-3-(2-bromophenyl)propionic acid with known inhibitors.

Table 1: GABAB Receptor Binding Affinity

CompoundIC50 (µM)Ki (µM)
2-Aminomethyl-3-(2-bromophenyl)propionic acid25.318.1
Phenibut95.868.4
Baclofen2.11.5

Table 2: α2δ-1 Subunit Binding Affinity

CompoundIC50 (nM)Ki (nM)
2-Aminomethyl-3-(2-bromophenyl)propionic acid>10,000>10,000
Pregabalin42.532.0
Gabapentin98.774.2

Table 3: GAT1 Inhibition Potency

CompoundIC50 (µM)
2-Aminomethyl-3-(2-bromophenyl)propionic acid>100
Tiagabine0.08

Visualization of Mechanisms and Workflows

To further clarify the potential mechanisms of action and the experimental design, the following diagrams are provided.

GABAb_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_channel Voltage-Gated Ca²⁺ Channel Vesicle Glutamate Vesicle Ca_channel->Vesicle Activates GABAb_R_pre GABAᴮ Receptor GABAb_R_pre->Ca_channel Inhibits GABAb_R_post GABAᴮ Receptor K_channel K⁺ Channel GABAb_R_post->K_channel Activates K_channel->GABAb_R_post Hyperpolarization Compound 2-Aminomethyl-3- (2-bromophenyl)propionic acid (Agonist) Compound->GABAb_R_pre Binds to Compound->GABAb_R_post Binds to

Caption: Proposed GABAB receptor agonist activity.

Alpha2Delta_Pathway cluster_neuron Presynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel Vesicle Neurotransmitter Vesicle VGCC->Vesicle Ca²⁺ Influx Alpha2Delta α2δ-1 Subunit Alpha2Delta->VGCC Modulates Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release of Neurotransmitters Gabapentinoid Pregabalin / Gabapentin Gabapentinoid->Alpha2Delta Binds to 2-Aminomethyl-3-\n(2-bromophenyl)propionic acid 2-Aminomethyl-3- (2-bromophenyl)propionic acid 2-Aminomethyl-3-\n(2-bromophenyl)propionic acid->Alpha2Delta No significant binding

Caption: α2δ-1 subunit binding mechanism.

Experimental_Workflow cluster_assays In Vitro Potency Assays cluster_comparators Known Inhibitors GABAb GABAᴮ Receptor Binding IC₅₀ / Kᵢ Determination IC₅₀ / Kᵢ Determination GABAb->IC₅₀ / Kᵢ Determination Alpha2Delta α2δ-1 Subunit Binding Alpha2Delta->IC₅₀ / Kᵢ Determination GAT1 GAT1 Inhibition IC₅₀ Determination IC₅₀ Determination GAT1->IC₅₀ Determination Test_Compound 2-Aminomethyl-3- (2-bromophenyl)propionic acid Test_Compound->GABAb Test_Compound->Alpha2Delta Test_Compound->GAT1 Comparative Analysis Comparative Analysis IC₅₀ / Kᵢ Determination->Comparative Analysis Data Input Phenibut_Baclofen Phenibut & Baclofen Phenibut_Baclofen->GABAb Pregabalin_Gabapentin Pregabalin & Gabapentin Pregabalin_Gabapentin->Alpha2Delta Tiagabine Tiagabine Tiagabine->GAT1

Caption: Overview of the experimental workflow.

Discussion and Interpretation

The hypothetical results of this benchmarking study suggest that 2-Aminomethyl-3-(2-bromophenyl)propionic acid is a moderately potent GABAB receptor agonist. Its affinity for the GABAB receptor, as indicated by its Ki value, is significantly higher than that of phenibut, a structurally related compound.[7] However, it is less potent than baclofen, a well-established muscle relaxant and antispasmodic agent that also acts as a GABAB receptor agonist.[8][9] The psychopharmacological activity of phenibut is known to be similar to that of baclofen.[7][10]

Interestingly, our data indicate that 2-Aminomethyl-3-(2-bromophenyl)propionic acid does not have a significant affinity for the α2δ-1 subunit of voltage-gated calcium channels. This distinguishes it from other GABA analogues like pregabalin and gabapentin, whose primary mechanism of action involves binding to this subunit to reduce the release of excitatory neurotransmitters.[3][11][12][13] Pregabalin is noted to be 2 to 4 times more potent than gabapentin as an analgesic.[11]

Furthermore, the compound showed no significant inhibitory activity at the GABA transporter GAT1. This suggests that its mechanism of action is unlikely to involve the modulation of GABA reuptake, a mechanism targeted by drugs like tiagabine.[4]

The presence of the 2-bromophenyl group likely contributes to the observed potency at the GABAB receptor. This moiety may enhance the binding affinity through specific interactions within the receptor's binding pocket. The chiral nature of 2-Aminomethyl-3-(2-bromophenyl)propionic acid is also a critical factor, as enantiomeric purity is often crucial for minimizing off-target effects and maximizing therapeutic benefit.[1]

Conclusion and Future Directions

This comparative guide provides a foundational assessment of the in vitro potency and selectivity of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. Based on our hypothetical findings, this compound emerges as a moderately potent GABAB receptor agonist with a distinct pharmacological profile compared to other known GABA analogues.

Future research should focus on:

  • In vivo studies: To evaluate the efficacy of 2-Aminomethyl-3-(2-bromophenyl)propionic acid in animal models of anxiety, spasticity, and neuropathic pain.[14]

  • Selectivity profiling: To assess its activity at other receptor types, including GABAA receptors, to build a more complete understanding of its pharmacological profile.[15][16]

  • Structure-activity relationship (SAR) studies: To explore how modifications to the phenyl ring and the amino acid backbone affect potency and selectivity.

By continuing to investigate the properties of novel compounds like 2-Aminomethyl-3-(2-bromophenyl)propionic acid, the field of drug discovery can move closer to developing more effective and targeted therapies for a range of neurological and psychiatric disorders.

References

  • Pregabalin - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Boost Your Drug Discovery: S-3-Amino-3-(2-bromophenyl)propionic acid. (2026, January 24). Retrieved January 26, 2026, from [Link]

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  • Baclofen - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 26, 2026, from [Link]

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  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. (2022, July 7). PubMed Central. Retrieved January 26, 2026, from [Link]

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  • Characterization of GABA Receptors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Comparison of antagonist potencies at pre- and post-synaptic GABAB receptors at inhibitory synapses in the CA1 region of the rat hippocampus. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

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  • Gabapentin - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025, May 16). ACS Omega. Retrieved January 26, 2026, from [Link]

  • In vivo magnetic resonance spectroscopy of GABA: A methodological review. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Baclofen - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • An update on GABA analogs for CNS drug discovery. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Structural basis for selective inhibition of human GABA transporter GAT3. (2025, March 28). bioRxiv. Retrieved January 26, 2026, from [Link]

  • Phenibut: A Novel Nootropic With Abuse Potential. (2020, August 13). Psychiatrist.com. Retrieved January 26, 2026, from [Link]

  • MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. (2017, May 16). PubMed. Retrieved January 26, 2026, from [Link]

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  • What is the mechanism of Baclofen? (2024, July 17). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

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  • What is the mode of action of baclofen? (2025, March 19). Dr.Oracle. Retrieved January 26, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Aminomethyl-3-(2-bromophenyl)propionic Acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. As a specialized chemical used in advanced research and drug development, its ha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Aminomethyl-3-(2-bromophenyl)propionic acid. As a specialized chemical used in advanced research and drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and responsible laboratory operations.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be available, data from structurally similar compounds, such as 3-Amino-3-(4-bromophenyl)propanoic acid and 3-(2-Bromophenyl)propionic acid, provide a reliable basis for risk assessment.

The primary hazards associated with this class of compounds are:

  • Human Health Risks : It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also considered harmful if swallowed.[2][3] Direct contact with the solid (a white powder) or inhalation of its dust must be avoided.[1][2]

  • Environmental Risks : The compound should not be discharged into drains or rivers, as its environmental fate and ecotoxicity are not well-characterized.[1] Proactive containment is the guiding principle.

  • Chemical Reactivity : In the event of a fire, this compound may emit highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), and critically, hydrogen bromide (HBr)—a corrosive and toxic gas.[1]

Hazard Summary Table
Hazard ClassificationDescriptionRationale & Key Precaution
Skin Irritant Causes skin irritation upon contact.[1][2]The acidic nature and aromatic bromine can lead to local inflammation. Always wear chemical-resistant gloves.
Eye Irritant Causes serious eye irritation.[1][2]Direct contact with dust particles can cause significant damage. Mandates the use of safety goggles or a face shield.
Respiratory Irritant May cause irritation to the respiratory tract if inhaled.[1][2]Fine dust can be easily aerosolized. All handling must occur in a certified chemical fume hood.[1]
Acute Toxicity Harmful if swallowed.[2][3]Ingestion can lead to systemic effects. Prohibit eating, drinking, or smoking in the laboratory.[2][3]
Environmental Hazard Potential aquatic toxicity.To prevent environmental contamination, never dispose of this chemical down the drain.[1][4][5]
Halogenated Compound Contains a bromine atom.This chemical classification dictates a specific waste stream due to the environmental impact and disposal methods for halogenated organics.[6][7]

Procedural Protocol for Disposal

The disposal of 2-Aminomethyl-3-(2-bromophenyl)propionic acid must be treated as a formal, multi-step process. The core logic is to correctly characterize, segregate, contain, and transfer the waste to a licensed disposal entity.

Step 1: Waste Characterization

The first and most critical step is correct classification. Due to the presence of a bromine atom on the phenyl ring, this compound is unequivocally classified as a halogenated organic waste .[5][6] This classification is the primary determinant for its entire disposal pathway.

Step 2: Waste Segregation

Rationale: Mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory practice. The disposal methods for halogenated compounds are more complex and expensive due to the need to manage the halogen component, which can form acidic gases upon incineration.[7] Co-mingling waste streams unnecessarily elevates disposal costs and complicates treatment.[7]

Procedure:

  • Designate a specific waste container solely for halogenated organic solids .

  • Ensure this container is physically separated from containers for non-halogenated waste.[7]

  • Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, must also be placed in this designated halogenated waste container.

Step 3: Container Selection and Labeling

Rationale: Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) to ensure safety, prevent accidental mixing, and provide clear identification for waste handlers.[8]

Procedure:

  • Select a Container: Use a closable, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, vapor-tight lid is appropriate.[1][6]

  • Apply Labeling: Before adding any waste, the container must be clearly labeled. Per the EPA's Hazardous Waste Generator Improvements Rule, the label must include:[8]

    • The words "Hazardous Waste" .

    • The chemical name: "Waste 2-Aminomethyl-3-(2-bromophenyl)propionic acid" .

    • A clear indication of the hazards (e.g., Irritant, Harmful).

Step 4: Accumulation and Storage

Waste should be accumulated at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA), which is typically a designated spot within the laboratory.[8]

Procedure:

  • Keep the waste container in a designated SAA, such as a secondary containment tray within a fume hood.[9]

  • The container must remain closed at all times except when waste is actively being added.[6]

  • Once the container is full, or when the waste is ready to be moved, it must be securely sealed.

  • The waste can then be transported to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal vendor.[8] Be aware of your institution's generator status (e.g., Large or Small Quantity Generator), as this dictates the maximum time waste can be stored on-site (e.g., 90 or 180 days).[10][11] Academic laboratories operating under Subpart K may have different timelines, often allowing up to twelve months for removal from the lab.[12][13]

Disposal Workflow Diagram

G cluster_lab In-Laboratory Operations (SAA) cluster_facility Facility-Level Operations A Step 1: Generation of Waste (e.g., residual solid, contaminated consumables) B Step 2: Characterization Is it a Halogenated Organic? YES A->B C Step 3: Segregation Place in 'Halogenated Waste' stream B->C D Step 4: Containment & Labeling - Use closable, compatible container - Label 'Hazardous Waste' - Identify contents & hazards C->D E Step 5: Accumulation in SAA - Keep container closed - Store in designated area D->E F Step 6: Transfer to Central Accumulation Area (CAA) E->F Container is full or ready for removal G Step 7: Final Disposal via Licensed Vendor F->G

Caption: Disposal Workflow for 2-Aminomethyl-3-(2-bromophenyl)propionic acid.

Spill Management Protocol

In the event of an accidental spill, a swift and safe response is critical to mitigate exposure.

  • Evacuate and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the required PPE, including gloves, safety goggles, a lab coat, and if ventilation is insufficient, respiratory protection.

  • Contain and Absorb: For this solid compound, carefully sweep up the material to avoid creating dust.[2] Place the swept material and any contaminated cleaning supplies into a closable container.

  • Label and Dispose: Label the container as "Spill Debris: 2-Aminomethyl-3-(2-bromophenyl)propionic acid" and manage it as halogenated hazardous waste according to the protocol above.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 2-Aminomethyl-3-(2-bromophenyl)propionic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Propionic acid 99% Extra Pure Safety Data Sheet. Labbox. [Link]

  • Propionic acid Safety Data Sheet. Carl ROTH. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency. [Link]

  • Fmoc-(R)-3-amino-3-(2-bromophenyl)propionic acid Safety Data Sheet. AFG Bioscience LLC. [Link]

  • Propionic acid Safety Data Sheet. Carl ROTH. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. National Institutes of Health (NIH). [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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